p-Iodohippuric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-iodobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALMHFCJYLXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204359 | |
| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55790-22-2 | |
| Record name | N-(4-Iodobenzoyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippuric acid, p-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of p-Iodohippuric Acid for Research Applications
Foreword: The Enduring Relevance of a Classic Probe
In the landscape of modern drug discovery and development, the tools we employ to probe biological systems are as critical as the therapeutic candidates themselves. Among these, p-Iodohippuric acid, a seemingly simple N-acylglycine, has maintained its significance as a valuable research tool. Its utility extends from fundamental studies of renal physiology to the practical assessment of drug-drug interactions mediated by renal transporters. This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for producing high-quality material for research applications.
Introduction to this compound: A Versatile Tool in Renal Science
This compound (N-(4-iodobenzoyl)glycine) is an iodinated derivative of hippuric acid, the natural product of glycine conjugation with benzoic acid. Its structure, featuring a p-iodobenzoyl moiety, makes it an excellent substrate for renal organic anion transporters (OATs), particularly OAT1 and OAT3.[1][2] This characteristic has cemented its role as a probe substrate in a variety of research contexts:
-
Renal Clearance Studies: The ortho-isomer of iodohippuric acid, o-iodohippurate (OIH), has been historically used to measure effective renal plasma flow (ERPF).[3][4] this compound shares similar transport properties and can be employed in preclinical models to assess renal excretory function.
-
Drug-Drug Interaction (DDI) Studies: As a substrate for OAT1 and OAT3, this compound is an invaluable tool for investigating the potential of new chemical entities (NCEs) to inhibit these transporters.[5][6] Such inhibition can lead to clinically significant DDIs by altering the clearance of co-administered drugs that are also OAT substrates.
-
Transporter Function and Characterization: In academic and industrial research, this compound serves as a reference compound for characterizing the function and substrate specificity of OATs in various in vitro and in vivo systems.
This guide will focus on the chemical synthesis of this compound, providing a robust foundation for its application in these critical research areas.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is a well-established, two-step process that is both efficient and scalable for laboratory purposes. The overall strategy involves:
-
Activation of p-Iodobenzoic Acid: The carboxylic acid group of p-Iodobenzoic acid is converted into a more reactive acyl chloride derivative, p-iodobenzoyl chloride.
-
Acylation of Glycine: The resulting p-iodobenzoyl chloride is then reacted with glycine in an alkaline medium to form the desired this compound via a Schotten-Baumann reaction.[7]
The following sections will provide a detailed exploration of each of these steps, including the underlying chemical principles and practical considerations.
Step 1: Synthesis of p-Iodobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of p-iodobenzoyl chloride, thionyl chloride (SOCl₂) is the reagent of choice due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Reaction Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion and elimination of sulfur dioxide and a proton yields the final acyl chloride.
Figure 1: Synthesis of p-Iodobenzoyl Chloride from p-Iodobenzoic Acid.
Experimental Considerations:
-
Anhydrous Conditions: Thionyl chloride is highly reactive with water. Therefore, the reaction must be carried out under anhydrous conditions to prevent hydrolysis of the reagent and the product.
-
Excess Reagent: Thionyl chloride is typically used in excess to ensure complete conversion of the carboxylic acid and to serve as a solvent for the reaction.
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude p-iodobenzoyl chloride.
Step 2: Synthesis of this compound via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for the N-acylation of amines using an acyl chloride in the presence of a base.[7] In this step, the amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-iodobenzoyl chloride.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of glycine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to form the amide bond. The base serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the glycine, increasing its nucleophilicity.
Figure 2: Schotten-Baumann Reaction for the Synthesis of this compound.
Experimental Considerations:
-
pH Control: The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, to maintain an alkaline pH. This ensures that the glycine is in its deprotonated, more nucleophilic form and neutralizes the HCl byproduct.
-
Temperature Control: The reaction is often performed at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and to minimize hydrolysis of the acyl chloride.
-
Vigorous Stirring: Vigorous stirring is essential to ensure efficient mixing of the two phases (aqueous and organic, if a co-solvent is used) and to promote the reaction at the interface.
-
Acidification: After the reaction is complete, the solution is acidified to precipitate the this compound, which is less soluble in acidic conditions.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of p-Iodobenzoyl Chloride
Materials:
-
p-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, place p-Iodobenzoic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-3.0 eq).
-
Gently heat the mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude p-iodobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | p-Iodobenzoic Acid | [8] |
| Reagent | Thionyl Chloride | [9] |
| Reaction Time | 2-3 hours | [9] |
| Reaction Temperature | 75-80 °C (Reflux) | [9] |
| Typical Yield | >95% (crude) | [9] |
Table 1: Typical Reaction Parameters for the Synthesis of p-Iodobenzoyl Chloride.
Synthesis of this compound
Materials:
-
p-Iodobenzoyl chloride
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a beaker, dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add p-iodobenzoyl chloride (1.0 eq) portion-wise to the cold glycine solution while maintaining the temperature below 5 °C.
-
Continue stirring the mixture vigorously for 1-2 hours at low temperature.
-
After the reaction is complete, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
The crude this compound can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Materials | p-Iodobenzoyl Chloride, Glycine | [10] |
| Base | Sodium Hydroxide | [10] |
| Reaction Time | 1-2 hours | [10] |
| Reaction Temperature | 0-5 °C | [10] |
| Acid for Precipitation | Hydrochloric Acid | [10] |
| Typical Yield | 80-90% | [10] |
Table 2: Typical Reaction Parameters for the Synthesis of this compound.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[11] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hot water is an effective recrystallization solvent.
Procedure:
-
Dissolve the crude this compound in a minimum amount of boiling water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals in a vacuum oven.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the glycine moiety, and the amide proton. The integration of these peaks should be consistent with the structure.[12] |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (including the carbon attached to the iodine), and the methylene carbon.[13][14] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₈INO₃, MW: 305.07 g/mol ).[3] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches. |
Applications in Research and Drug Development
As a well-characterized probe substrate for renal organic anion transporters, this compound plays a crucial role in modern drug development.
In Vitro Transporter Inhibition Assays
This compound is commonly used as a substrate in cell-based assays to assess the inhibitory potential of NCEs on OAT1 and OAT3. These assays are a regulatory requirement for many new drug candidates to evaluate their DDI risk.[15][16][17]
Figure 3: Workflow for Assessing Drug-Drug Interaction Risk Using this compound.
Preclinical Pharmacokinetic and Pharmacodynamic Studies
In animal models, the administration of this compound can be used to study the in vivo consequences of OAT inhibition by a drug candidate. Changes in the plasma concentration and urinary excretion of this compound can provide valuable information about the extent of transporter inhibition in a physiological setting.
Conclusion
The synthesis of this compound is a robust and accessible process for the research laboratory. By understanding the underlying chemical principles of each synthetic step and adhering to careful experimental technique, researchers can produce high-quality material for a variety of applications. As the field of drug development continues to emphasize the importance of understanding and predicting drug-drug interactions, the role of well-characterized probe substrates like this compound will remain indispensable. This guide provides the necessary technical foundation for its synthesis and application, empowering researchers to confidently utilize this valuable tool in their scientific endeavors.
References
-
Whitmore, F. C.; Woodward, G. E. p-IODOBENZOIC ACID. Org. Synth.1927 , 7, 58. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (NP0000139). [Link]
-
Patil, S. B.; et al. Efficient and Green Protocol for the Synthesis of Hippuric Acid. International Journal of Research in Engineering and Science (IJRES). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wikipedia. ortho-Iodohippuric acid. [Link]
-
Grokipedia. ortho-Iodohippuric acid. [Link]
-
Takeda, M.; et al. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. J. Pharmacol. Exp. Ther.2002 , 302(3), 1175-1181. [Link]
-
Hawkins, L.; et al. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid. Eur. J. Nucl. Med.1982 , 7(2), 58-61. [Link]
-
Vormfelde, S. V.; et al. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. Pflugers Arch.2004 , 448(3), 321-327. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000408 - Hippuric Acid. [Link]
-
Chu, X.; et al. From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. Clin. Pharmacol. Ther.2023 . [Link]
-
ResearchGate. The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ?. [Link]
-
Vaidyanathan, G.; et al. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecules2018 , 23(10), 2636. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000714). [Link]
-
Rosyidiah, E.; et al. Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. J. Phys.: Conf. Ser.2020 , 1436, 012060. [Link]
-
Maeda, K.; et al. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. J. Pharm. Sci.2014 , 103(6), 1799-1806. [Link]
-
Izzedine, H.; et al. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors. Cancers (Basel)2020 , 12(10), 2847. [Link]
- Google Patents.
-
Shitara, Y.; et al. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions. Drug Metab. Pharmacokinet.2013 , 28(1), 4-13. [Link]
-
PubChem. N-(2-Iodobenzoyl)glycine. [Link]
-
ResearchGate. From Discovery to Translation: Endogenous Substrates of OAT1 and OAT3 as Clinical Biomarkers for Renal Secretory Function. [Link]
- Google Patents.
-
Beula, G. M.; et al. Synthesis of Benzoyl glycine and Anti-bacterial screening. Int. J. Pharm. Chem. Anal.2023 , 10(1), 1-4. [Link]
-
Mathialagan, S.; et al. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry. Clin. Pharmacol. Ther.2023 , 114(6), 1170-1183. [Link]
- Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
Le Daré, B.; et al. Prevalence of OATP1B-Mediated Drug-Drug Interactions in an Academic Medical Center. Clin. Pharmacol. Ther.2023 . [Link]
-
Osbourn, J. Synthesis of para-Iodobenzoic Acid from Benzene. YouTube, 2015. [Link]
-
Tweedie, D.; et al. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions. AAPS J.2016 , 18(5), 1215-1226. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Richtlijnendatabase. 131I IODOHIPPURATE. [Link]
- Google Patents.
-
Roca, M.; et al. Validation of the preparation of individual doses of (131)I-sodium o-iodohippurate ((131)I-hippuran). J. Nucl. Med. Technol.2010 , 38(2), 80-84. [Link]
Sources
- 1. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]
- 10. ijsr.net [ijsr.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Hippuric acid(495-69-2) 1H NMR [m.chemicalbook.com]
- 13. bmse000408 Hippuric Acid at BMRB [bmrb.io]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000714) [hmdb.ca]
- 15. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quintessential Agent for Renal Function Analysis
An In-Depth Technical Guide to the Core Chemical Properties and Structure of o-Iodohippurate
Ortho-iodohippuric acid, commonly referred to as o-iodohippurate or OIH, stands as a cornerstone in the field of nuclear medicine and renal physiology. It is an organic iodine-containing compound renowned for its application as a radiopharmaceutical tracer for the noninvasive assessment of renal function.[1] Structurally analogous to p-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow, OIH provides a highly efficient means to evaluate effective renal plasma flow (ERPF), renal perfusion, and overall excretory function.[2][3] This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, and the foundational principles that govern the utility of o-iodohippurate in research and clinical diagnostics.
Molecular Structure and Chemical Identity
O-iodohippurate is chemically classified as a benzamide. It is an N-acyl derivative formed from the condensation of 2-iodobenzoic acid with the amino acid glycine.[1] The defining feature of its structure is the iodine atom positioned at the ortho- (or 2-) position of the benzene ring. This specific isomeric placement is crucial for its biological handling by the kidneys.
Table 1: Chemical Identifiers for o-Iodohippurate
| Identifier | Value | Source |
| IUPAC Name | 2-[(2-Iodobenzoyl)amino]acetic acid | [3] |
| Molecular Formula | C₉H₈INO₃ | [1][3] |
| Molecular Weight | 305.07 g/mol | [1][3] |
| CAS Number | 147-58-0 | [3] |
| PubChem CID | 8614 | [3] |
| Synonyms | Ortho-iodohippuric acid, 2-iodohippuric acid, OIH, Hippuran | [1][3] |
The sodium salt form, Sodium o-iodohippurate (C₉H₇INNaO₃), is typically used for preparing aqueous solutions for injection.[4][5]
Physicochemical Properties
The physical and chemical characteristics of o-iodohippurate are fundamental to its formulation as a radiopharmaceutical and its behavior in vivo.
Table 2: Key Physicochemical Properties of o-Iodohippuric Acid
| Property | Value | Significance | Source |
| Appearance | Solid (Dihydrate form) | Relevant for handling and formulation of the non-radioactive compound. | [4] |
| Solubility in Water | ~0.209 mg/mL (predicted) | Moderate solubility influences formulation; the sodium salt is used to enhance aqueous solubility for injections. | [1] |
| pKa (Carboxylic Acid) | 2.65 (predicted) | The acidic nature dictates that at physiological pH (~7.4), the molecule will be deprotonated and exist as the anionic o-iodohippurate, which is critical for its interaction with renal transporters. | [1] |
| Lipophilicity (XLogP3) | 1.0 | Indicates moderate lipophilicity, allowing the compound to easily cross cell membranes. | [1][6] |
| Stability | Stable under recommended storage. Radiopharmaceutical kits have defined shelf lives (e.g., 20-24 hours). | Stability is critical for ensuring the integrity of the product upon administration. Decomposition can be influenced by temperature and self-absorbed radiation.[7][8] | [6][9] |
| Storage | Store at room temperature. Radiolabeled solutions are stored in adequately shielded containers. | Prevents thermal and radiolytic decomposition.[6][10] | [6][11] |
Radiopharmaceutical Aspects: Labeling with Iodine Isotopes
For its use in diagnostic imaging, o-iodohippurate is labeled with a radioactive isotope of iodine. The choice of isotope is a critical determinant of image quality, radiation dosimetry, and clinical utility.
Table 3: Comparison of Common Iodine Radioisotopes for OIH Labeling
| Isotope | Half-Life | Gamma Energy | Characteristics & Rationale |
| Iodine-123 (¹²³I) | 13.2 hours | 159 keV | Preferred for imaging: Short half-life reduces patient radiation dose. Its gamma energy is ideal for modern gamma cameras, producing high-quality functional images with less statistical noise.[1][3] The main limitation is its cyclotron production, which affects availability and cost.[3] |
| Iodine-131 (¹³¹I) | 8.08 days | 364 keV | Historically significant: Was the first isotope used to label OIH.[3] Its long half-life and high-energy gamma rays, along with beta particle emission, result in a higher radiation dose to the patient, making it less ideal for imaging compared to ¹²³I.[3][12] |
| Iodine-125 (¹²⁵I) | 59.4 days | 35 keV | Primarily used in in vitro assays and animal studies due to its long half-life and low-energy gamma emission, which is not suitable for clinical imaging with gamma cameras.[13][14] |
The labeling process involves the substitution of a non-radioactive iodine atom with a radioactive one, a process that must be performed under strict quality control to ensure high radiochemical purity.[15][16]
Renal Handling and Mechanism of Action
The diagnostic power of o-iodohippurate stems from its rapid and efficient clearance by the kidneys, a process that mirrors that of PAH. The renal handling is a two-part mechanism dominated by active transport.[2][6]
-
Glomerular Filtration (~20%): A minor portion of OIH that reaches the kidneys is freely filtered from the blood through the glomeruli into the Bowman's capsule. This is a passive process.[2][6]
-
Active Tubular Secretion (~80%): The majority of OIH is actively secreted from the peritubular capillaries into the tubular fluid by the organic anion transporters (OATs) located in the proximal tubules.[2][6] This active transport is highly efficient, leading to a high renal extraction ratio.
This dual-pathway clearance results in an exceptionally high extraction of OIH from the blood in a single pass through the kidneys, with an extraction ratio approaching 90%.[1] This efficiency makes its clearance rate an excellent measure of Effective Renal Plasma Flow (ERPF).
Table 4: Pharmacokinetic Profile of o-Iodohippurate
| Parameter | Value | Significance | Source |
| Plasma Protein Binding | ~70% (reversible) | The unbound fraction is available for glomerular filtration and tubular secretion. | [6] |
| Erythrocyte Binding | ~30% (loose) | A portion of the agent is associated with red blood cells. | [6] |
| Time to Max. Renal Uptake | 2-5 minutes | Rapid uptake allows for dynamic imaging shortly after injection. | [6][9] |
| Excretion Rate | ~70% excreted in urine within 30 mins (normal function) | Rapid excretion is key to its utility in dynamic studies (renography). | [6] |
| Hepatobiliary Excretion | < 0.4% (normal function); may increase to 5% in severe renal impairment | Minimal liver uptake ensures that the detected signal is specific to the kidneys. | [6][9] |
Quality Control for Radiopharmaceutical Preparations
Ensuring the purity and quality of radiolabeled o-iodohippurate is paramount for accurate diagnostic results and patient safety. Pharmacopeial monographs provide strict specifications.[6][11][17]
Table 5: Critical Quality Control Parameters for Iodohippurate Sodium I-123 Injection
| Parameter | Specification | Rationale | Source |
| Radiochemical Purity | ≥ 97.0% | Ensures that the radioactivity is primarily from the desired compound (OIH). Impurities like free iodide or iodobenzoic acid can alter biodistribution and lead to inaccurate results. | [11][18] |
| Radionuclidic Purity | ≥ 85% as ¹²³I | Confirms that the radioactivity originates from the correct isotope. Contaminating isotopes can interfere with imaging and increase the radiation dose. | [11][18] |
| pH of Solution | 7.0 - 8.5 | An improper pH can affect the stability of the compound and its biological behavior upon injection. | [11][18] |
| Bacterial Endotoxins | ≤ 175/V USP Endotoxin Units/mL | A critical safety measure to prevent pyrogenic reactions in the patient. | [11][18] |
Experimental Protocol: Determination of Radiochemical Purity by Chromatography
A common method for assessing radiochemical purity is chromatography, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][9]
Step-by-Step TLC Methodology (Illustrative)
-
Preparation: A drop of a solution containing potassium iodide and sodium thiosulfate is spotted on a TLC plate to act as a carrier for free iodide.[17]
-
Application: A small, measured volume of the Iodohippurate Sodium I-131 injection is superimposed on the spot and allowed to dry.[17] A non-radioactive standard of o-iodohippuric acid is spotted in a separate lane.
-
Development: The TLC plate is placed in a chromatography tank containing a suitable mobile phase (e.g., a mixture of Toluene, Butanol, Acetic Acid, and Water).[9] The mobile phase travels up the plate via capillary action, separating the components based on their affinity for the stationary and mobile phases.
-
Detection: After development, the plate is dried. The spot from the non-radioactive standard is visualized under UV light. The distribution of radioactivity on the strip is measured using a suitable radiation detector (e.g., a radiochromatogram scanner).
-
Calculation: The radioactivity associated with the o-iodohippurate spot is compared to the total radioactivity on the strip. The result must meet the pharmacopeial limit (e.g., ≥97%).[17]
Conclusion
O-iodohippurate is a meticulously designed molecule whose chemical structure and physicochemical properties are optimized for the assessment of renal function. Its rapid and efficient clearance via both glomerular filtration and active tubular secretion makes it an invaluable tool for measuring effective renal plasma flow. When labeled with appropriate radioisotopes, particularly Iodine-123, it provides high-quality dynamic images of the kidneys, offering critical diagnostic information for a range of renal conditions. The stringent quality control protocols associated with its production ensure that it remains a reliable and safe agent for researchers, scientists, and clinicians in the ongoing efforts to understand and manage renal health and disease.
References
- ortho -Iodohippuric acid - Grokipedia. (n.d.). Grokipedia.
- Technical Support Center: Overcoming Challenges in Iodohippurate Sodium I-123 Data Interpretation. (2025). Benchchem.
- Total and Individual Kidney Function Assessment with Iodine-123 Ortho-iodohippurate. (n.d.).
- The Renal Handling of Iodohippurate Sodium I-123: A Technical Guide. (2025). Benchchem.
- 123I IODOHIPPURATE. (n.d.). Richtlijnendatabase.
- ortho-Iodohippuric acid. (n.d.). In Wikipedia.
- Iodohippurate Sodium I-131. (2025). PubChem.
- Wellman, H. N., et al. (n.d.). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. PubMed.
- Iodohippurate Sodium. (2025). PubChem.
- Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man. (n.d.). PubMed.
- A QUANTITATIVE ANALYSIS OF THE I-131 SODIUM O-IODOHIPPURATE RENOGRAM IN HYPERTENSIVE PATIENTS. (1964). Journal of Urology, 92, 409-15.
- The In Vitro Stability of [131IJO-lodohippurate. (1979). Journal of Nuclear Medicine, 20, 441-447. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUXzqG89mT2n7GZLRRApNOYQ4tnwbEXtBv9qHuDHIWHkLiiYh2CkFcgmdbTxvDkRT18x9__wfwQte2AJhyaf7L9WiUxr6Vnoqw0RSW_KuNpTy-gSqZZ1RnyUsj5WC80rsWYNX2BYsZdsGyy8ucDPMD
- The in vitro stability of [131I]o-iodohippurate. (n.d.). Semantic Scholar.
- 131I IODOHIPPURATE. (n.d.). Richtlijnendatabase.
- Ortho-Iodohippurate-I 131 Kidney Scanning in Renal Failure. (n.d.). RSNA Journals.
- An assessment of the "radioactive renogram" using O-iodohippurate sodium (Hippuran) labelled with radioactive iodine. (1963). Canadian Medical Association Journal, 88(21), 1055-64.
- IODOHIPPURATE SODIUM. (n.d.). gsrs.
- Iodohippurate sodium 131-I (OIH) clearance in mice bioassay of radiopharmaceuticals. (1971). Proc Soc Exp Biol Med, 137(4), 1343-51.
- Iodohippurate Sodium I 123 Injection. (n.d.). USP Monographs.
- Iodohippurate Sodium I 131 Injection. (n.d.). USP Monographs.
- IODOHIPPURATE SODIUM DIHYDRATE. (n.d.). precisionFDA.
- Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. (2020). ResearchGate.
- Iodohippurate Sodium I 123 Injection. (n.d.).
- Iodohippuric acid I-125. (2025). PubChem.
- Iodohippurate Sodium I 125. (2025). PubChem.
- Letter: The preparation of iodine-123 labelled sodium ortho-iodo hippurate and its clearance by the rat kidneys. (1975). International Journal of Applied Radiation and Isotopes, 26(5), 319-20.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 4. Iodohippurate Sodium | C9H7INNaO3 | CID 23689317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The in vitro stability of [131I]o-iodohippurate. | Semantic Scholar [semanticscholar.org]
- 9. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 10. researchgate.net [researchgate.net]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Iodohippurate Sodium I 125 | C9H7INNaO3 | CID 23677973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. Letter: The preparation of iodine-123 labelled sodium ortho-iodo hippurate and its clearance by the rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Renal Tubular Secretion of p-Iodohippuric Acid
This guide provides a detailed examination of the molecular mechanisms governing the renal tubular secretion of p-Iodohippuric acid (OIH). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the transport proteins, energetic drivers, and experimental methodologies central to understanding this critical renal clearance pathway. By elucidating the causality behind experimental designs and grounding all claims in authoritative sources, this guide serves as both a foundational reference and a practical handbook for the field.
Introduction: The Significance of Active Tubular Secretion
The kidneys are paramount in maintaining homeostasis by excreting metabolic waste products, xenobiotics, and a majority of drugs from the body. Beyond glomerular filtration, active tubular secretion in the proximal convoluted tubule (PCT) represents a high-capacity elimination pathway crucial for clearing substances that are protein-bound or inefficiently filtered.[1] This process is mediated by a sophisticated orchestra of membrane transport proteins that shuttle compounds from the peritubular capillaries into the tubular lumen, ultimately for excretion in the urine.[2]
This compound (OIH), and its close, extensively studied analog p-aminohippuric acid (PAH), are archetypal substrates for the organic anion transport system.[3][4] Due to its remarkably efficient extraction from the blood—approximately 90% in a single pass through the kidney—the clearance of PAH is the gold standard for measuring effective renal plasma flow (ERPF).[1][3][5] Understanding the secretion mechanism for OIH and PAH is therefore not only fundamental to renal physiology but also vital for predicting the pharmacokinetics and potential drug-drug interactions (DDIs) of a vast array of anionic drugs, including antibiotics, NSAIDs, and antiviral agents.[6]
The secretion of organic anions like OIH is a vectorial, two-step process involving distinct transport systems at the basolateral (blood-facing) and apical (lumen-facing) membranes of the proximal tubule epithelial cells.[1][3]
The Molecular Machinery of OIH Secretion
The transepithelial movement of OIH is an active process, requiring energy to transport the molecule against its electrochemical gradient from the blood into the urine. This is achieved through the coordinated action of several transporters from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.
Basolateral Uptake: The Gateway from Blood to Cell
The initial and rate-limiting step in OIH secretion is its uptake from the blood into the proximal tubule cell. This is a classic example of tertiary active transport , primarily mediated by Organic Anion Transporter 1 (OAT1/SLC22A6) and, to a lesser extent, Organic Anion Transporter 3 (OAT3/SLC22A8) .[6][7][8]
-
Mechanism of Action: OAT1 and OAT3 are antiporters, or exchangers. They facilitate the influx of one molecule of an organic anion (like OIH) in exchange for the efflux of one molecule of an intracellular dicarboxylate, such as α-ketoglutarate (α-KG) or glutarate.[1][9]
-
The Driving Force: The energy for this "uphill" transport of OIH into the cell is derived from the "downhill" gradient of α-KG, which is maintained at a high intracellular concentration. This α-KG gradient is, in turn, established by the sodium-dicarboxylate cotransporter 3 (NaDC-3) , which uses the inwardly-directed sodium gradient to pull dicarboxylates into the cell. The foundational sodium gradient is actively maintained by the Na+/K+-ATPase pump , which uses ATP to pump Na+ out of the cell.[3][9] This multi-step, energy-coupled system effectively links ATP hydrolysis to the cellular accumulation of organic anions.
Caption: Basolateral uptake of OIH via tertiary active transport.
Apical Efflux: The Exit into the Tubular Lumen
Once accumulated inside the proximal tubule cell, OIH must be extruded across the apical (brush-border) membrane into the tubular fluid. This step is mediated by a different set of transporters, primarily ATP-dependent efflux pumps from the ABC superfamily.
-
Key Transporters: The main proteins implicated in the apical efflux of organic anions are Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) .[10][11][12]
-
Mechanism of Action: Unlike the exchangers at the basolateral membrane, MRP2 and MRP4 are primary active transporters. They directly bind to their substrates (like OIH) and utilize the energy from ATP hydrolysis to pump them out of the cell, even against a significant concentration gradient.[13]
-
Other Potential Contributors: While MRP2 and MRP4 are considered major players, other transporters like NPT1 (SLC17A1) have also been shown to transport PAH and may contribute to the apical secretion process.[14][15][16]
Caption: Apical efflux of OIH via primary active transport.
Integrated Transepithelial Secretion Pathway
The following diagram provides a holistic view of the coordinated transport events that result in the efficient secretion of OIH from the blood into the urine.
Caption: Overview of the OIH transepithelial secretion pathway.
Methodologies for Investigating OIH Transport
Characterizing the interaction of new chemical entities (NCEs) with renal transporters is a regulatory requirement and a critical step in drug development.[17] Various in vitro and ex vivo models are employed to determine if a compound is a substrate or inhibitor of key transporters like OATs and MRPs.
In Vitro Protocol: OAT1 Substrate Assessment in Transfected S2 Cells
This protocol describes a common method to determine if a test compound is transported by a specific transporter, in this case, human OAT1, expressed in a heterologous system. Drosophila S2 cells are advantageous as they are easy to culture, highly transfectable, and lack endogenous transporters that would interfere with the assay.[18][19][20]
Objective: To measure the uptake of a radiolabeled substrate (e.g., [³H]-PAH or an ¹²⁵I-labeled OIH) in S2 cells stably expressing hOAT1 versus control cells.
Methodology:
-
Cell Culture & Seeding:
-
Culture hOAT1-S2 and mock-transfected (control) S2 cells under standard conditions (25°C, no CO₂).[20]
-
Seed 0.5 x 10⁶ cells/well into poly-D-lysine coated 24-well plates and allow them to attach for 24-48 hours.
-
-
Uptake Assay:
-
Aspirate the culture medium from all wells.
-
Wash cells twice with 1 mL of pre-warmed (room temperature) Waymouth's buffer.
-
Add 200 µL of Waymouth's buffer containing the radiolabeled substrate (e.g., 10 µM [³H]-PAH) to each well to initiate the uptake. For inhibition experiments, co-incubate with the test compound or a known inhibitor (e.g., 1 mM Probenecid).
-
Incubate for a predetermined time (e.g., 2 minutes) at room temperature. The short incubation time is critical to measure the initial rate of transport before significant efflux occurs.[21]
-
Terminate the transport by aspirating the substrate solution and immediately washing the cells three times with 1 mL of ice-cold Waymouth's buffer.
-
-
Quantification:
-
Lyse the cells in each well by adding 250 µL of 0.1 M NaOH.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
In a parallel set of wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data (pmol/mg protein/min).
-
-
Data Analysis & Validation:
-
Self-Validation: A valid assay will show significantly higher substrate accumulation in hOAT1-S2 cells compared to mock-S2 cells. This transporter-specific uptake should be significantly reduced in the presence of the inhibitor Probenecid.
-
Interpretation: If a test compound reduces the uptake of the probe substrate, it is an inhibitor. To determine if it is also a substrate, a direct uptake experiment using a labeled version of the test compound would be required.
-
Caption: Experimental workflow for an in vitro OAT1 uptake assay.
Quantitative Data and Kinetic Analysis
To predict in vivo behavior, it is essential to quantify the affinity and capacity of transporters. This is done by determining the Michaelis-Menten kinetic parameters: Kₘ and Vₘₐₓ .[21][22]
-
Kₘ (Michaelis constant): Represents the substrate concentration at which the transport rate is half of its maximum. It is an inverse measure of the transporter's affinity for the substrate; a lower Kₘ indicates a higher affinity.[22]
-
Vₘₐₓ (Maximum velocity): Represents the maximum rate of transport when the transporter is fully saturated with the substrate. It is proportional to the number of active transporter proteins in the membrane.[22]
These parameters are determined by measuring the initial rate of uptake across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Transporter | Substrate | Kₘ Value | Vₘₐₓ Value | Experimental System |
| Human OAT1 | p-Aminohippurate (PAH) | 4–15 µM | Varies with expression level | Heterologous expression systems[1] |
| Rat OAT1 | p-Aminohippurate (PAH) | 14–70 µM | Varies with expression level | Heterologous expression systems[1] |
| Human MRP2 | p-Aminohippurate (PAH) | 2.1–5 mM | Varies with expression level | Membrane Vesicles[12] |
| Human MRP4 | p-Aminohippurate (PAH) | 160 ± 50 µM | Varies with expression level | Membrane Vesicles[12] |
This table summarizes literature-derived kinetic data for PAH, a close analog of OIH. The significant difference in affinity (Kₘ) between the basolateral uptake transporters (OAT1) and the apical efflux transporters (MRP2/4) highlights the high-affinity uptake required to extract the compound from the blood and the subsequent need for efflux, which may be of lower affinity but is driven by ATP.
Conclusion and Implications for Drug Development
The renal tubular secretion of this compound is a highly efficient, multi-step process orchestrated by a specific set of basolateral and apical transporters. The basolateral uptake, mediated by OAT1 and OAT3, functions as a high-affinity system driven by tertiary active transport to accumulate OIH within the proximal tubule cell. Subsequent efflux into the urine is driven by the ATP-dependent pumps MRP2 and MRP4.
A thorough understanding of this pathway is indispensable for modern drug development.
-
Predicting Renal Clearance: The efficiency of this pathway is a major determinant of the renal clearance for many anionic drugs. Kinetic data from in vitro assays are increasingly used in physiologically-based pharmacokinetic (PBPK) models to predict human drug disposition.
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that compete for or inhibit these transporters can lead to clinically significant DDIs. For example, the classic inhibitor probenecid can block OAT-mediated uptake, thereby increasing the systemic exposure and prolonging the half-life of drugs like penicillin.[6]
-
Nephrotoxicity: Accumulation of certain drugs within the proximal tubule cells, resulting from high-affinity uptake by OATs without correspondingly efficient apical efflux, can lead to cellular toxicity and kidney injury.[9]
Future research will continue to refine our understanding of the regulatory networks governing transporter expression and function, address the challenges of developing more predictive in vitro models that better recapitulate the in vivo environment[7][23], and explore the roles of newly discovered transporters in renal drug handling.
References
-
Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. MDPI. [Link]
-
Molecular Physiology of Renal p-Aminohippurate Secretion. Physiology.org. [Link]
-
Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters. MDPI. [Link]
-
OAT1 - Transporters. Solvo Biotechnology. [Link]
-
Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. PubMed Central. [Link]
-
PAH clearance - Wikipedia. Wikipedia. [Link]
-
Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. PubMed. [Link]
-
Measurement of glomerular filtration rate and renal blood flow. Deranged Physiology. [Link]
-
How To Measure Renal Plasma Flow (RPF). Renal Fellow Network. [Link]
-
Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. PubMed. [Link]
-
How can Renal Plasma Flow (RPF) be measured?. Dr.Oracle. [Link]
-
Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. PubMed Central. [Link]
-
Movement of p-aminohippurate between lumen and cells of renal tubule. PubMed. [Link]
-
Investigate renal drug transport modalities in vitro with the aProximate™ PTC model. News-Medical.net. [Link]
-
Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. National Institutes of Health. [Link]
-
What is the mechanism of Aminohippurate sodium?. Patsnap Synapse. [Link]
-
Drug Transporter Assays. BioIVT. [Link]
-
p-Aminohippuric acid | C9H10N2O3 | CID 2148. PubChem. [Link]
-
Structure of renal organic anion and cation transporters. American Physiological Society. [Link]
-
Renal Reabsorption and Secretion | Kidney Physiology | Introduction. YouTube. [Link]
-
The MRP4/ABCC4 gene encodes a novel apical organic anion transporter in human kidney proximal tubules: putative efflux pump for urinary cAMP and cGMP. PubMed. [Link]
-
Human organic anion transporter MRP4 (ABCC4) is an efflux pump for the purine end metabolite urate with multiple allosteric substrate binding sites. American Physiological Society Journal. [Link]
-
Organelle Transport in Cultured Drosophila Cells: S2 Cell Line and Primary Neurons. ResearchGate. [Link]
-
In Vitro Characterization of Renal Drug Transporter Activity in Kidney Cancer. PubMed Central. [Link]
-
Up-regulation of Mrp4 expression in kidney of Mrp2-deficient TR- rats. PubMed. [Link]
-
Two apical multidrug transporters, P-gp and MRP2, are differently altered in chronic renal failure. PubMed. [Link]
-
Contribution of multidrug resistance protein 2 (MRP2/ABCC2) to the renal excretion of p-aminohippurate (PAH) and identification of MRP4 (ABCC4) as a novel PAH transporter. PubMed. [Link]
-
Cellosaurus cell line Schneider 2 (CVCL_Z232). Cellosaurus. [Link]
-
Organelle Transport in Cultured Drosophila Cells: S2 Cell Line and Primary Neurons. National Institutes of Health. [Link]
-
P-Aminohippuric Acid Transport at Renal Apical Membrane Mediated by Human Inorganic Phosphate Transporter NPT1. PubMed. [Link]
-
ortho-Iodohippuric acid - Wikipedia. Wikipedia. [Link]
-
Km and Vmax values transferrable between different experimental methods?. ResearchGate. [Link]
-
Drosophila cultured cell lines. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]
-
The renal transport of hippurate and protein-bound solutes. PubMed Central. [Link]
-
The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. PubMed Central. [Link]
-
Renal drug transporters and their significance in drug–drug interactions. PubMed Central. [Link]
-
Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. Frontiers. [Link]
-
Comparative analysis of the single-molecule transport kinetics of OATP1B1 genetic variants. SpringerLink. [Link]
-
Novel method for kinetic analysis applied to transport by the uniporter OCT2. PubMed Central. [Link]
-
Recent advances on uric acid transporters. PubMed Central. [Link]
-
Chemical induction of p-aminohippuric acid transport in renal cortical slices from adult and immature rabbits. PubMed. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 5. PAH clearance - Wikipedia [en.wikipedia.org]
- 6. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 11. The MRP4/ABCC4 gene encodes a novel apical organic anion transporter in human kidney proximal tubules: putative efflux pump for urinary cAMP and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of multidrug resistance protein 2 (MRP2/ABCC2) to the renal excretion of p-aminohippurate (PAH) and identification of MRP4 (ABCC4) as a novel PAH transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cellosaurus cell line Schneider 2 (CVCL_Z232) [cellosaurus.org]
- 20. Organelle Transport in Cultured Drosophila Cells: S2 Cell Line and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Development of Iodohippurate
This guide provides a comprehensive overview of the discovery, development, and scientific principles of iodohippurate, a cornerstone radiopharmaceutical in the history of renal function assessment. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal factors behind its development, the technical intricacies of its synthesis and application, and its enduring legacy in the field of nuclear medicine.
Chapter 1: The Challenge of Measuring Renal Function: A Historical Perspective
Prior to the mid-20th century, the assessment of renal function was largely reliant on indirect and often imprecise methods. Early investigations, dating back to Richard Bright in 1827, identified proteinuria as a key indicator of kidney disease.[1] The subsequent understanding of renal physiology was advanced by the work of researchers like Alfred Newton Richards in the 1920s, who directly observed glomerular filtration in frog kidneys.[1]
For many years, the primary clinical tools were urinalysis and the measurement of retained waste products in the blood, such as urea and creatinine.[1] The concept of "clearance" as a measure of renal function was a major breakthrough, with the development of endogenous creatinine clearance providing the first widely used quantitative measure of glomerular filtration rate (GFR).[2] However, these methods provided a global assessment of kidney function and lacked the ability to evaluate each kidney individually or to provide dynamic information about renal processes such as blood flow and tubular function. The need for a more sophisticated, non-invasive technique that could offer insights into individual kidney performance and the different phases of renal excretion was a significant driver for innovation.
Chapter 2: The Advent of a Novel Radiopharmaceutical: The Discovery and Synthesis of Iodohippurate
The quest for a more dynamic and kidney-specific diagnostic agent led researchers to explore substances that are actively secreted by the renal tubules. Para-aminohippuric acid (PAH) was already established as the gold standard for measuring effective renal plasma flow (ERPF) due to its efficient extraction from the blood by the kidneys. The logical next step was to develop a radiolabeled analog of PAH that could be tracked externally.
The breakthrough came in 1960 when Manuel Tubis, E. Posnick, and R.A. Nordyke first reported the successful labeling of ortho-iodohippuric acid (OIH) with Iodine-131 (¹³¹I).[3][4] OIH was chosen as a suitable analog of PAH, and for many years, ¹³¹I-OIH was the sole radiopharmaceutical available for renography.[3]
The synthesis of the non-radioactive OIH precursor is a two-step process. First, ortho-iodobenzoic acid is converted to its more reactive acid chloride derivative. This intermediate is then reacted with glycine to form ortho-iodohippuric acid.[5] This stable precursor could then be radiolabeled with a suitable iodine isotope.
Chapter 3: The Scientific Foundation of Iodohippurate's Utility
The remarkable efficacy of radiolabeled iodohippurate as a renal imaging agent is rooted in its physiological handling by the kidneys. Its chemical structure, being analogous to PAH, allows it to be actively transported by the renal tubules.
Mechanism of Renal Clearance
The renal excretion of iodohippurate is a rapid and highly efficient process, involving two primary mechanisms:
-
Glomerular Filtration: Approximately 20% of the iodohippurate that reaches the kidneys is freely filtered by the glomeruli.[6][7][8]
-
Active Tubular Secretion: The majority, around 80%, of iodohippurate is actively secreted by the proximal tubules.[7][8] This process is mediated by organic anion transporters (OATs) located on the basolateral and apical membranes of the tubular cells.[9]
This dual-clearance mechanism results in a very high renal extraction efficiency, with up to 85% of the injected OIH being found in the urine within 30 minutes in individuals with normal kidney function.[3]
Pharmacokinetics and Biodistribution
Following intravenous administration, radiolabeled iodohippurate is rapidly distributed throughout the extracellular fluid. It exhibits reversible binding to plasma proteins, with approximately two-thirds of the compound being protein-bound.[8] The peak renal uptake typically occurs within 2-5 minutes of injection.[7][8] In cases of severe renal impairment, hepatobiliary excretion can increase, though it is normally less than 0.4%.[8]
| Property | Value | Source(s) |
| Primary Route of Elimination | Renal | [3] |
| Glomerular Filtration | ~20% | [6][7][8] |
| Tubular Secretion | ~80% | [7][8] |
| Urinary Excretion (30 min) | ~85% (in normal function) | [3] |
| Peak Renal Uptake | 2-5 minutes | [7][8] |
| Plasma Protein Binding | ~67% | [8] |
| Hepatobiliary Excretion | <0.4% (normal function) | [8] |
Chapter 4: From Tracer to Diagnostic Tool: The Development of the Radioisotope Renogram
The availability of ¹³¹I-iodohippurate paved the way for the development of a new diagnostic procedure: the radioisotope renogram. Pioneered by George V. Taplin, this technique involved placing external gamma detectors over the kidneys to dynamically measure the arrival, uptake, and excretion of the radiotracer.[10][11][12]
The resulting renogram curve is a graphical representation of radioactivity in the kidney over time and is typically divided into three phases:
-
Vascular Phase (Initial Spike): Represents the initial arrival of the radiotracer in the renal vasculature.
-
Secretory/Uptake Phase (Ascending Slope): Reflects the uptake of the tracer from the blood into the renal tubules. The slope of this phase is indicative of renal plasma flow and tubular function.
-
Excretory Phase (Descending Slope): Represents the drainage of the tracer from the kidney into the bladder. A prolonged excretory phase can indicate an obstruction.
The radioisotope renogram provided, for the first time, a non-invasive method to assess individual kidney function, blood flow, and the presence of urinary tract obstructions.
Caption: Workflow of a Radioisotope Renogram Procedure.
Chapter 5: Evolution and Legacy: From ¹³¹I to ¹²³I and the Rise of Technetium Analogs
While ¹³¹I-iodohippurate was revolutionary, the physical properties of ¹³¹I were not ideal for imaging with gamma cameras.[3] Its high-energy gamma rays (364 keV) and beta particle emission resulted in a relatively high radiation dose to the patient and suboptimal image quality.[3]
This led to the introduction of Iodine-123 (¹²³I)-labeled OIH. ¹²³I has a shorter half-life and emits a lower energy gamma ray (159 keV), which is better suited for gamma cameras.[3] This transition significantly improved the quality of renal imaging and reduced the patient's radiation exposure.[5]
| Isotope | Half-life | Principal Gamma Energy | Particle Emission | Imaging Characteristics |
| ¹³¹I | 8.02 days | 364 keV | Beta | High radiation dose, suboptimal for gamma cameras |
| ¹²³I | 13.2 hours | 159 keV | None (Electron Capture) | Lower radiation dose, ideal for gamma cameras |
The 1970s saw the development of Technetium-99m (⁹⁹mTc)-based renal radiopharmaceuticals, such as ⁹⁹mTc-DTPA for measuring GFR and later ⁹⁹mTc-MAG3 for assessing tubular function.[13][14] ⁹⁹mTc offered even better imaging characteristics and was readily available from a generator system. While ⁹⁹mTc-MAG3 has largely replaced iodohippurate in routine clinical practice due to its superior imaging properties, iodohippurate remains a historically significant and well-understood radiopharmaceutical.[14][15]
| Agent | Primary Clearance | Parameter Measured | Extraction Fraction |
| ¹³¹I/¹²³I-OIH | Tubular Secretion & GF | Effective Renal Plasma Flow (ERPF) | High |
| ⁹⁹mTc-DTPA | Glomerular Filtration (GF) | Glomerular Filtration Rate (GFR) | ~20% |
| ⁹⁹mTc-MAG3 | Tubular Secretion | ERPF surrogate | 40-50% |
Chapter 6: Methodologies and Protocols
Protocol 1: Synthesis of Ortho-Iodohippuric Acid (OIH) Precursor
This protocol describes the synthesis of the non-radioactive precursor for radiolabeling, based on the condensation of ortho-iodobenzoic acid with glycine.[5]
Materials:
-
Ortho-iodobenzoic acid
-
Thionyl chloride
-
Glycine
-
Sodium hydroxide solution
-
Anhydrous solvent (e.g., benzene or toluene)
-
Reaction vessel with reflux condenser and stirring mechanism
-
Filtration apparatus
Procedure:
-
Acid Chloride Formation: In a fume hood, gently reflux ortho-iodobenzoic acid with an excess of thionyl chloride in an anhydrous solvent for 2-3 hours. This converts the carboxylic acid to ortho-iodobenzoyl chloride.
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure (e.g., using a rotary evaporator).
-
Condensation with Glycine: Dissolve the crude ortho-iodobenzoyl chloride in a suitable solvent. Separately, dissolve glycine in an aqueous solution of sodium hydroxide.
-
Schotten-Baumann Reaction: Slowly add the ortho-iodobenzoyl chloride solution to the alkaline glycine solution with vigorous stirring, while maintaining a cool temperature (e.g., using an ice bath). Keep the reaction mixture alkaline by adding sodium hydroxide solution as needed.
-
Precipitation: After the addition is complete, continue stirring for 1-2 hours at room temperature. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the ortho-iodohippuric acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ortho-iodohippuric acid.
-
Verification: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, NMR, mass spectrometry).
Caption: Synthesis of ortho-Iodohippuric Acid (OIH).
Protocol 2: Radiolabeling of OIH with ¹³¹I (Isotope Exchange Method)
This protocol is based on the principles developed by Tubis and colleagues, utilizing a copper(II)-catalyzed isotope exchange reaction.
Materials:
-
Ortho-iodohippuric acid (OIH)
-
Sodium Iodide [¹³¹I] solution
-
Copper(II) sulfate solution (catalyst)
-
Sterile, pyrogen-free reaction vial
-
Heating block or autoclave
-
pH meter or pH strips
-
Thin-Layer Chromatography (TLC) system for quality control
Procedure:
-
Preparation: In a sterile, pyrogen-free vial, dissolve a known quantity of OIH in a suitable buffer to maintain a slightly acidic to neutral pH (around 5-6).
-
Addition of Catalyst: Add a small, catalytic amount of copper(II) sulfate solution to the vial.
-
Addition of Radioiodine: Carefully add the Sodium Iodide [¹³¹I] solution to the reaction vial.
-
Isotope Exchange Reaction: Seal the vial and heat it at an elevated temperature (e.g., 100-120°C) for a specified period (e.g., 30-60 minutes). The heat facilitates the exchange of the non-radioactive ¹²⁷I on the OIH molecule with the radioactive ¹³¹I from the sodium iodide.
-
Cooling: After the reaction time, allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity of the final product using TLC. A suitable mobile phase can separate the labeled ¹³¹I-OIH from unreacted free ¹³¹I. The radiochemical purity should typically be >95%.
-
Final Formulation: If necessary, adjust the pH to a physiologically acceptable range (e.g., 7.0-8.5) and perform sterile filtration into a final dispensing vial.
References
- Semin Nucl Med. 2014 Mar;44(2):82-92. doi: 10.1053/j.semnuclmed.2013.10.003. ()
- Fifty Years of Radiopharmaceuticals. Journal of Nuclear Medicine Technology. ()
- The Renal Handling of Iodohippurate Sodium I-123: A Technical Guide. Benchchem. ()
- Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantit
- Radiopharmaceuticals in Renal Imaging: A Comprehensive Review of Current Applications and Future Prospects. ACS Omega. ()
- Fifty Years of Radiopharmaceuticals. Journal of Nuclear Medicine Technology. ()
- Radiopharmaceuticals for renal positron emission tomography imaging. PubMed - NIH. ()
- Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices. Journal of Nuclear Medicine. ()
- Comparison of 99mTc-DMSA, 99mTc-DTPA and 99mTc-MAG3 Renal Scintigraphy in the Calculation of Relative Renal Function. Journal of Urological Surgery. ()
- The Current Status of Renal Radiopharmaceuticals. Karger, Basel. ()
- ortho-Iodohippuric acid. Wikipedia. ()
- ortho-Iodohippuric acid. Grokipedia. ()
- 123I IODOHIPPURATE.
- 131I IODOHIPPURATE.
- Preparation and use of I 131 labeled sodium iodohippurate in kidney function tests. Proc Soc Exp Biol Med. 1960 Mar;103:497-8. ()
- The radioisotope renogram: an external test for individual kidney function and upper urinary tract p
- Radioisotope Renography in Renovascular Hypertension. Taylor & Francis Online. ()
- Radioisotope renogram in renal arterial hypertension. PubMed. ()
- The renal transport of hippurate and protein-bound solutes. PMC - NIH. ()
- Breakthrough Discoveries.
- History of creatinine clearance: tribute to a forerunner. PMC - NIH. ()
Sources
- 1. Breakthrough Discoveries - International Society of Nephrology [theisn.org]
- 2. History of creatinine clearance: tribute to a forerunner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 4. Preparation and use of I 131 labeled sodium iodohippurate in kidney function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 8. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 9. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) The radioisotope renogram: an external test for individual kidney function and upper urinary tract patency. (1956) | George V. Taplin | 216 Citations [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Radioisotope renogram in renal arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fifty Years of Radiopharmaceuticals | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of p-Iodohippuric Acid
A Senior Application Scientist's Synthesis of Core Principles, Field-Proven Methodologies, and Practical Insights for Researchers and Drug Development Professionals.
Foreword: Unraveling the Renal Journey of a Diagnostic Workhorse
Para-iodohippuric acid (p-Iodohippuric acid or OIH), particularly in its radiolabeled forms, has long been a cornerstone in the assessment of renal function, most notably for the measurement of effective renal plasma flow (ERPF). Its rapid and efficient elimination by the kidneys makes it an invaluable tool in both clinical diagnostics and preclinical drug development. Understanding the intricate details of its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for the accurate interpretation of renal function studies and for leveraging its properties in the evaluation of new chemical entities.
This technical guide moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of OIH's in vivo behavior. As a senior application scientist, the aim is to bridge the gap between theoretical knowledge and practical application, offering insights into the "why" behind experimental designs and the "how" of robust protocol execution. We will delve into the core metabolic pathways, explore the nuances of its pharmacokinetic profile, and provide detailed methodologies for its study, all while grounding our discussion in authoritative scientific literature.
I. The Biochemical Blueprint: Metabolism and Renal Handling of this compound
The in vivo disposition of this compound is dominated by its rapid and efficient excretion via the renal system. This process is a combination of two key mechanisms: glomerular filtration and active tubular secretion.
A. The Two-Pronged Elimination Pathway: Filtration and Secretion
Upon entering the bloodstream, OIH is transported to the kidneys. A smaller fraction, approximately 20%, is passively filtered through the glomeruli. The majority of OIH, however, is actively secreted from the peritubular capillaries into the tubular lumen by the proximal tubule cells. This active transport is the primary reason for OIH's high renal extraction ratio and its utility in measuring ERPF. In individuals with normal renal function, a remarkable 85% of an intravenously administered dose of OIH can be recovered in the urine within 30 minutes[1].
B. The Gatekeepers: Organic Anion Transporters (OATs)
The active tubular secretion of OIH is mediated by specific protein transporters located on the basolateral membrane of the proximal tubule cells. The key players in this process are the Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). These transporters recognize OIH as a substrate and actively transport it from the blood into the tubular cells, against a concentration gradient.
dot graph "Renal Tubular Secretion of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
}
Caption: Active transport of this compound (OIH) from the blood into the renal proximal tubule cell via OAT1 and OAT3 transporters.C. The Question of Metabolism: Is OIH Metabolized In Vivo?
A crucial aspect of a reliable renal function marker is its metabolic stability. While hippuric acid itself can be formed from the conjugation of benzoic acid and glycine in the liver, intestine, and kidneys[2], the in vivo hydrolysis of the amide bond in this compound to yield p-iodobenzoic acid and glycine appears to be minimal. The rapid and near-complete renal excretion of the intact molecule suggests that it is not a significant substrate for peptidases or carboxypeptidases in the systemic circulation[3][4]. For instance, Carboxypeptidase N (CPN), a plasma enzyme responsible for cleaving C-terminal basic amino acids from peptides, does not have a substrate specificity that would suggest significant hydrolysis of OIH[3][4][5]. This metabolic stability is a key attribute that underpins its utility as a reliable marker for ERPF.
II. The Pharmacokinetic Profile: A Two-Compartment Model
The pharmacokinetic behavior of this compound following intravenous administration is best described by a two-compartment model[3]. This model posits a central compartment, representing the plasma and well-perfused organs, and a peripheral compartment, representing less well-perfused tissues.
dot graph "Two-Compartment Pharmacokinetic Model of OIH" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
}
Caption: A two-compartment model illustrating the distribution and elimination of this compound (OIH) following intravenous administration.Following an intravenous bolus, OIH rapidly distributes from the central to the peripheral compartment. Simultaneously, it is eliminated from the central compartment, primarily through renal excretion. This results in a biphasic plasma concentration-time profile, with an initial rapid distribution phase followed by a slower elimination phase.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of OIH in various species. It is important to note that these values can be influenced by factors such as age, sex, and renal function.
| Species | Health Status | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t1/2) (min) | Reference(s) |
| Human | Healthy | 8.0 - 10.0 | ~0.2 - 0.3 | ~30 | [6] |
| Renal Impairment (Stage 3-4) | 2.95 ± 1.05 | - | - | [7] | |
| Dog | Healthy | 10.49 ± 1.41 | - | - | [8][9] |
| Rat | Healthy | - | - | 6-7 (I-DOX) | [10] |
Note: Data for rats is for iododoxorubicin, a structurally related compound, and may not be directly comparable.
III. Factors Influencing OIH Pharmacokinetics
A. Renal Impairment
As expected for a drug that is almost exclusively eliminated by the kidneys, renal impairment has a profound impact on the pharmacokinetics of OIH. A decrease in glomerular filtration rate (GFR) and/or tubular secretory function leads to a significant reduction in OIH clearance and a prolongation of its elimination half-life[3]. The correlation between GFR and OIH clearance is generally good, though not always perfectly linear, especially in cases of tubular dysfunction[11][12]. In patients with severe renal impairment, non-renal clearance pathways, which are normally negligible, may become more apparent[8].
B. Drug-Drug Interactions
Co-administration of drugs that are also substrates or inhibitors of OAT1 and OAT3 can lead to clinically significant drug-drug interactions by competing for tubular secretion. Probenecid is a classic example of a potent OAT inhibitor that can significantly decrease the renal clearance of OIH and other OAT substrates[13][14]. Other drugs that have been shown to inhibit OAT1 and OAT3 and could potentially interact with OIH include certain non-steroidal anti-inflammatory drugs (NSAIDs), diuretics like furosemide, and some antiviral medications[2][9][12][15][16][17][18]. The clinical significance of these potential interactions depends on the therapeutic window of the co-administered drug and the degree of OAT inhibition.
IV. Experimental Protocols for In Vivo Studies
The following sections provide detailed, field-proven methodologies for the in vivo investigation of this compound metabolism and pharmacokinetics.
A. Radiolabeling of this compound
Radiolabeling of OIH is a critical first step for in vivo studies. The choice of iodine isotope depends on the application, with ¹³¹I being historically common, while ¹²³I and ¹²⁴I offer advantages for imaging with lower radiation exposure[1].
Protocol: Radiolabeling of o-Iodohippuric Acid with ¹²³I (Melt Method)
This protocol is adapted from established methods for the efficient labeling of OIH.
Materials:
-
o-Iodohippuric acid (non-radioactive)
-
[¹²³I]Sodium iodide solution in dilute NaOH
-
Copper (II) sulfate (CuSO₄) solution (catalyst)
-
Sterile, pyrogen-free water for injection
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Thin-layer chromatography (TLC) system for quality control
Procedure:
-
In a sterile, sealed reaction vial, place a known quantity of o-iodohippuric acid.
-
Add a catalytic amount of CuSO₄ solution.
-
Carefully add the [¹²³I]Sodium iodide solution.
-
Adjust the pH of the reaction mixture to approximately 4-5 using 0.1 N HCl.
-
Heat the sealed vial in a heating block or water bath at 100-120°C for 15-30 minutes. This "melt" facilitates the isotopic exchange reaction.
-
Allow the vial to cool to room temperature.
-
Reconstitute the labeled OIH with sterile, pyrogen-free water for injection.
-
Quality Control: Perform thin-layer chromatography to determine the radiochemical purity. The mobile phase and stationary phase should be chosen to effectively separate [¹²³I]OIH from free [¹²³I]iodide. A radiochemical purity of >95% is generally required for in vivo use.
dot graph "Radiolabeling Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
}
Caption: A streamlined workflow for the radiolabeling of o-Iodohippuric Acid with Iodine-123 using the melt method.B. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma clearance and other parameters of radiolabeled OIH.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein catheters
-
[¹³¹I]o-Iodohippuric acid solution for injection
-
Anesthetic (e.g., isoflurane) for short procedures if necessary
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA-coated)
-
Gamma counter
Procedure:
-
Animal Preparation: Acclimatize the catheterized rats for at least 24 hours before the study. Ensure free access to food and water.
-
Dosing: Administer a single intravenous bolus of [¹³¹I]OIH (e.g., 1-2 µCi) via the jugular vein catheter. Record the exact time of administration.
-
Blood Sampling: Collect serial blood samples (e.g., 100-200 µL) from the jugular vein catheter at predefined time points. A typical sampling schedule would be: 2, 5, 10, 15, 30, 60, 90, 120, and 180 minutes post-dose.
-
Sample Processing: Immediately place blood samples into EDTA-coated tubes and centrifuge to separate plasma.
-
Radioactivity Measurement: Aliquot a known volume of plasma from each time point into counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Plot the plasma radioactivity concentration versus time on a semi-logarithmic scale.
-
Fit the data to a two-compartment pharmacokinetic model using appropriate software (e.g., WinNonlin).
-
Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
-
C. Dynamic Renal Scintigraphy (Renography) in Dogs
This protocol describes a non-invasive method to assess renal function in dogs using gamma camera imaging.
Materials:
-
Beagle dogs
-
[¹²³I]o-Iodohippuric acid solution for injection
-
Sedative or light anesthesia as required for animal restraint
-
Gamma camera with a low-energy, all-purpose collimator
-
Data acquisition and processing system
Procedure:
-
Animal Preparation: Hydrate the dog by providing free access to water before the study. Sedate or lightly anesthetize the animal to ensure it remains still during imaging.
-
Positioning: Place the dog in a prone or lateral position under the gamma camera, ensuring both kidneys are within the field of view.
-
Dosing: Administer an intravenous bolus of [¹²³I]OIH (e.g., 1-2 mCi). Start the dynamic image acquisition simultaneously with the injection.
-
Image Acquisition: Acquire a series of dynamic images for 20-30 minutes. Typical acquisition parameters would be a 64x64 matrix with a 20-30 second frame rate.
-
Data Analysis:
-
Draw regions of interest (ROIs) around each kidney and a background region.
-
Generate time-activity curves (renograms) for each kidney by plotting the background-corrected counts within the ROIs over time.
-
Analyze the renogram to assess renal uptake, transit time, and excretion. This provides a qualitative and semi-quantitative assessment of individual kidney function.
-
V. Bioanalytical Methods for Quantification
Accurate quantification of OIH in biological matrices is essential for pharmacokinetic studies. While radiometric detection is used for radiolabeled OIH, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying non-radioactive OIH.
Protocol: HPLC-UV Quantification of this compound in Plasma
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water with a pH-adjusting agent (e.g., phosphoric acid)
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Internal standard (e.g., a structurally similar compound)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Elute the analytes using an isocratic or gradient mobile phase composition.
-
Monitor the absorbance at a wavelength where OIH has a strong absorbance (typically around 230-240 nm).
-
-
Quantification:
-
Construct a calibration curve using standards of known OIH concentrations.
-
Determine the concentration of OIH in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
VI. Concluding Remarks: A Foundation for Future Research
This guide has provided a comprehensive overview of the in vivo metabolism and pharmacokinetics of this compound, grounded in established scientific principles and practical methodologies. From its efficient renal clearance mediated by OAT transporters to its characterization by a two-compartment pharmacokinetic model, the behavior of OIH is well-defined, making it a reliable tool for renal function assessment.
For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is the foundation for designing robust experiments, accurately interpreting data, and making informed decisions in the pursuit of new therapeutics. The provided protocols offer a starting point for the in vivo investigation of OIH, and by extension, the renal handling of other compounds. As with any scientific endeavor, meticulous attention to detail, rigorous validation, and a critical approach to data analysis are the keys to success.
VII. References
-
Skidgel, R. A., & Erdös, E. G. (2004). Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator. Protein and Peptide Letters, 11(5), 471-476. [Link]
-
Ng, A. H., et al. (2018). Association of tubular solute clearances with the glomerular filtration rate and complications of chronic kidney disease: the Chronic Renal Insufficiency Cohort study. Clinical Kidney Journal, 11(6), 827-835. [Link]
-
Rosansky, S. J., & Harwood, S. J. (1983). Relationship of creatinine clearance to orthoiodohippurate measured effective renal plasma flow. American Journal of Kidney Diseases, 3(3), 229-232. [Link]
-
Matthews, K. W., Mueller-Ortiz, S. L., & Wetsel, R. A. (2004). Carboxypeptidase N: a pleiotropic regulator of inflammation. Molecular Immunology, 40(11), 785-793. [Link]
-
BioVendor R&D. (n.d.). Carboxypeptidase N (CPN). BioVendor. [Link]
-
Deabold, K. A., et al. (2022). Pharmacokinetic Characteristics of a Single Cannabidiol Dose in Oil and Treat Forms and Health Impacts After 30 Days of Administration in Dogs. Animals, 12(19), 2534. [Link]
-
Li, Y., et al. (2019). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 24(18), 3295. [Link]
-
Stadalnik, R. C., et al. (1980). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine, 21(2), 168-170. [Link]
-
Wikipedia. (2023, December 1). Ortho-iodohippuric acid. [Link]
-
CPN1 - Wikipedia. (2023, June 14). In Wikipedia. [Link]
-
Taylor, A. T., et al. (2011). 99mTc(CO)3(NTA) and 131I-OIH: Comparable Plasma Clearances in Patients with Chronic Kidney Disease. Journal of Nuclear Medicine, 52(4), 567-571. [Link]
-
Li, Y., et al. (2019). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. ResearchGate. [Link]
-
Numerical Animals. (n.d.). Growth and Physiological Parameters for Canine Pharmacokinetic Models. [Link]
-
SingleCare. (2023, October 25). Furosemide interactions to avoid. [Link]
-
Rebuzzi, M., et al. (2021). Population Pharmacokinetic Model of Iohexol in Dogs to Estimate Glomerular Filtration Rate and Optimize Sampling Time. Frontiers in Veterinary Science, 8, 644910. [Link]
-
Short, M. D., Glass, H. I., & Vernon, P. (1970). Use of the gamma camera for 131-I renography: a case study on a nephrectomized patient. Journal of Nuclear Medicine, 11(12), 758-760. [Link]
-
Takeda, M., et al. (2014). Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. European Journal of Pharmaceutical Sciences, 61, 21-27. [Link]
-
PrescriberPoint. (n.d.). Drug Interactions for Furosemide - Furosemide tablet. [Link]
-
Drugs.com. (2023, October 23). Furosemide Interactions Checker. [Link]
-
Pelligand, L., et al. (2021). Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration. Journal of Veterinary Pharmacology and Therapeutics, 44(4), 589-601. [Link]
-
GoodRx. (2022, September 22). 8 Common Furosemide (Lasix) Interactions. [Link]
-
Jafri, R. A., et al. (1988). Technetium-99m MAG3, A Comparison with Iodine-123 and Iodine-131 Orthoiodohippurate, in Patients with Renal Disorders. Journal of Nuclear Medicine, 29(2), 147-158. [Link]
-
Healthline. (2023, October 21). Furosemide Interactions: Alcohol, Supplements, and More. [Link]
-
Daugirdas, J. T., et al. (2006). Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR. American Journal of Kidney Diseases, 48(5), 819-827. [Link]
-
Plumb, D. C. (2018). Pharmacokinetics 101 for Veterinarians: Practical Guide. Today's Veterinary Practice. [Link]
-
Gregus, Z., & Fekete, T. (2000). Lipoic acid impairs glycine conjugation of benzoic acid and renal excretion of benzoylglycine. Drug Metabolism and Disposition, 28(5), 550-555. [Link]
-
Bubeck, B., et al. (1990). Technetium-99m-MAG3 versus iodine-123-OIH: renal clearance and distribution volume as measured by a constant infusion technique. Journal of Nuclear Medicine, 31(8), 1285-1291. [Link]
-
Conway, J., et al. (2018). SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. Journal of Nuclear Medicine, 59(8), 1-13. [Link]
-
Qu, G., et al. (2018). Pharmacokinetics of oleracimine in rats by ultra-high-performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]
-
Temellini, A., et al. (1993). Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability. European Journal of Clinical Pharmacology, 45(5), 481-485. [Link]
-
Macleod, C. M., et al. (1983). Gamma-camera renography using 123I-hippuran. The British Journal of Radiology, 56(668), 555-561. [Link]
-
Filler, G., et al. (2011). Hyperfiltration Affects Accuracy of Creatinine eGFR Measurement. Clinical Journal of the American Society of Nephrology, 6(2), 274-280. [Link]
-
Stadalnik, R. C., et al. (1980). RenalClearanceandExtractionParametersof ortho-iodohippurate(I-123) Comparedwith OIH(l-.131) andPAH. Semantic Scholar. [Link]
-
Giorgi, M., et al. (2011). A New HPLC Method to Determine Glomerular Filtration Rate and Effective Renal Plasma Flow in Conscious Dogs by Single Intravenous Administration of Iohexol and p-Aminohippuric Acid. ResearchGate. [Link]
-
Laroute, V., et al. (1999). Measurement of glomerular filtration rate and effective renal plasma flow in the conscious Beagle dog by single intravenous bolus of iohexol and p-aminohippuric acid. ResearchGate. [Link]
-
Jusko, W. J., & Ko, H. C. (2011). Target-Mediated Pharmacokinetic and Pharmacodynamic Model of Exendin-4 in Rats, Monkeys, and Humans. Journal of Pharmacology and Experimental Therapeutics, 339(1), 164-173. [Link]
-
Taylor, A., et al. (2018). The SNMMI and EANM practice guideline for renal scintigraphy in adults. European Journal of Nuclear Medicine and Molecular Imaging, 45(12), 2203-2212. [Link]
-
Kyles, A. E., et al. (1998). Quantitative renal scintigraphic determination of effective renal plasma flow in dogs with normal and abnormal renal function, using 99mTc-mercaptoacetyltriglycine. American Journal of Veterinary Research, 59(10), 1313-1318. [Link]
-
American Chemical Society. (2023, October 2). Hippuric acid. [Link]
-
ResearchGate. (n.d.). Probenecid effect on the kidney. Probenecid inhibits the function of.... [Link]
-
Dutch Society of Nuclear Medicine. (2012). Measurement of Renal Function (GFR and ERPF). Richtlijnendatabase. [Link]
-
Lau, J. K., et al. (2021). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease, 44(4), 896-910. [Link]
-
Sharma, K., et al. (2023). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. PLoS One, 18(10), e0292723. [Link]
-
Sager, M., et al. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. CPT: Pharmacometrics & Systems Pharmacology, 11(11), 1461-1474. [Link]
-
IRIS Kidney. (n.d.). Glomerular filtration rate in dogs and cats. [Link]
-
EANM. (2009). Dynamic renal scintigraphy. [Link]
-
Silverman, W., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
-
Wikipedia. (2023, November 29). Hippuric acid. [Link]
-
Khadzhynov, D., et al. (2018). Probenecid Pre-treatment Downregulates the Kidney Cl-/HCO3- Exchanger (Pendrin) and Potentiates Hydrochlorothiazide-Induced Diuresis. Frontiers in Physiology, 9, 931. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8 Common Furosemide (Lasix) Interactions - GoodRx [goodrx.com]
- 3. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]
- 6. Technetium-99m-MAG3 versus iodine-123-OIH: renal clearance and distribution volume as measured by a constant infusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 99mTc(CO)3(NTA) and 131I-OIH: Comparable Plasma Clearances in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Interactions for Furosemide - Furosemide tablet - 0 Major Interactions - 894 Total Interactions [prescriberpoint.com]
- 10. [PDF] RenalClearanceandExtractionParametersof ortho-iodohippurate(I-123) Comparedwith OIH(l-.131) andPAH | Semantic Scholar [semanticscholar.org]
- 11. Association of tubular solute clearances with the glomerular filtration rate and complications of chronic kidney disease: the Chronic Renal Insufficiency Cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship of creatinine clearance to orthoiodohippurate measured effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Furosemide interactions to avoid [singlecare.com]
- 17. drugs.com [drugs.com]
- 18. Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on p-Iodohippuric Acid and its Role in Renal Physiology
This guide provides a comprehensive overview of p-Iodohippuric acid, its fundamental chemical properties, its critical role in the elucidation of renal function, and the detailed methodologies for its application in research and drug development.
Introduction: The Archetypal Probe for Renal Plasma Flow
In the landscape of renal physiology, few molecules have been as instrumental as para-aminohippuric acid (PAH) and its iodinated analog, ortho-iodohippuric acid (OIH), often referred to generally as this compound in the context of radiolabeling.[1] This guide will focus on this class of molecules, referring to them as iodohippurate, as a cornerstone for measuring a critical hemodynamic parameter: Effective Renal Plasma Flow (ERPF) .[2][3] Understanding ERPF is vital for assessing kidney health, diagnosing renal diseases, and evaluating the nephrotoxic potential of new chemical entities in drug development.
Iodohippurate's utility stems from its unique handling by the kidney; it is both freely filtered by the glomerulus and avidly secreted by the proximal tubules.[4] This dual-pathway elimination results in a remarkably high extraction of the compound from the blood in a single pass through the kidneys, making its clearance rate an excellent surrogate for total renal plasma flow.[2][4]
Physicochemical Profile
The foundational molecule is hippuric acid, an N-acylglycine. The addition of an iodine atom, typically at the ortho-position, allows for radiolabeling with isotopes like Iodine-123 (¹²³I) or Iodine-131 (¹³¹I) for diagnostic imaging and clearance studies.[1][5]
| Property | Value | Source |
| Chemical Formula | C₉H₈INO₃ | [1] |
| Molar Mass | 305.07 g/mol | [5] |
| IUPAC Name | 2-[(2-Iodobenzoyl)amino]acetic acid | [1] |
| Appearance | White to off-white crystalline powder | |
| Renal Excretion | ~20% Glomerular Filtration, ~80% Tubular Secretion | [6] |
| Renal Extraction Ratio | ~90% (for PAH) | [4][7] |
The Physiological Principle: Mechanism of Renal Handling
The profound efficiency of iodohippurate clearance is a direct consequence of a sophisticated, two-step active transport process occurring in the proximal tubule epithelial cells.[4] This process ensures that the vast majority of the substance that enters the kidney is removed from the blood and excreted into the urine.
Glomerular Filtration
Like any small, unbound molecule in the plasma, iodohippurate is freely filtered through the glomerular capillaries into Bowman's space, forming the first component of its clearance. This process, however, only accounts for about 20% of its total renal excretion.[6]
Active Tubular Secretion: The Role of Organic Anion Transporters (OATs)
The key to iodohippurate's high extraction ratio lies in its highly efficient secretion from the peritubular capillaries into the tubular lumen. This is an active transport process mediated by a series of transporters on the basolateral (blood-facing) and apical (lumen-facing) membranes of the proximal tubule cells.[8][9]
-
Basolateral Uptake (Blood to Cell): The primary and rate-limiting step is the transport of iodohippurate from the blood into the tubular cell against its concentration gradient. This is predominantly mediated by Organic Anion Transporter 1 (OAT1; SLC22A6) and to a lesser extent, OAT3 (SLC22A8) .[4][10] This is a tertiary active transport process. The Na⁺/K⁺-ATPase pump maintains a low intracellular sodium concentration, which drives a Na⁺-dicarboxylate (e.g., α-ketoglutarate, α-KG) cotransporter to accumulate dicarboxylates inside the cell.[8] OAT1 then exchanges this intracellular α-KG for an extracellular iodohippurate molecule.[4][8]
-
Apical Efflux (Cell to Lumen): Once inside the cell, iodohippurate is transported across the apical membrane into the tubular fluid. This step is less definitively characterized but is understood to involve several transporters, potentially including Multidrug Resistance-Associated Protein 2 (MRP2) and the human type I sodium-phosphate transporter (NPT1, SLC17A1), which has been shown to transport PAH.[4][11]
This highly efficient, combined filtration-secretion pathway is why iodohippurate clearance is nearly equal to the total plasma flow to the kidneys.[4]
Application: Measuring Effective Renal Plasma Flow (ERPF)
The principle of clearance states that the rate at which the kidneys clear a substance from the plasma can be calculated if its concentration in the plasma and urine, and the rate of urine flow, are known.
The Clearance Formula
The formula to calculate ERPF using iodohippurate is:
ERPF = ([U]p-IH x V) / [P]p-IH [4][7]
Where:
-
[U]p-IH is the concentration of iodohippurate in the urine.
-
V is the urine flow rate (e.g., in mL/min).
-
[P]p-IH is the concentration of iodohippurate in the plasma.
Why "Effective" RPF?
The term "effective" is used because not 100% of the blood perfusing the kidney passes through the glomeruli and peritubular capillaries. A small fraction perfuses non-secretory tissues like the renal capsule and fat. Furthermore, the extraction of iodohippurate is not 100%, but rather around 90-92%.[4] Therefore, the calculated clearance slightly underestimates the true total renal plasma flow by about 8-10%, a margin that is widely accepted for its practical utility.[4][7]
Experimental Protocol: In Vivo Iodohippurate Clearance
The following protocol outlines a standard methodology for measuring ERPF in a preclinical animal model, such as a rat. This procedure requires surgical preparation and is performed under anesthesia.
Causality Statement: The goal is to achieve a steady-state plasma concentration of iodohippurate where the rate of infusion equals the rate of renal excretion. A priming dose is administered to rapidly achieve the target plasma concentration, while the continuous infusion maintains it.
Materials and Reagents
-
This compound (or radiolabeled OIH)
-
Anesthetic (e.g., sodium pentobarbitone)
-
Physiological saline (0.85% or 0.9%)[12]
-
Infusion pump and syringes
-
Catheters (for femoral artery/vein and bladder)
-
Blood collection tubes (e.g., heparinized capillaries)
-
Urine collection vials
-
Analytical equipment for quantification (e.g., HPLC system, gamma counter)
Step-by-Step Methodology
-
Animal Preparation:
-
Anesthetize the animal and place it on a heated surgical board to maintain body temperature.
-
Surgically expose and catheterize the femoral vein for infusion and the femoral artery for blood sampling.
-
Catheterize the bladder for timed urine collection.
-
-
Priming and Infusion:
-
Administer an intravenous priming dose of iodohippurate calculated to quickly reach the desired plasma concentration (typically low, e.g., 1-2 mg/100 mL, to avoid saturating the transporters).[3]
-
Immediately begin a continuous intravenous infusion at a rate calculated to maintain a steady-state plasma concentration.[13]
-
-
Equilibration Period:
-
Allow the system to equilibrate for 45-60 minutes. During this time, the plasma concentration of iodohippurate will stabilize.
-
-
Sample Collection:
-
Empty the bladder completely and discard the urine. This marks the start of the first clearance period.
-
Collect urine over a precisely timed period (e.g., 20-30 minutes).[13]
-
At the midpoint of the urine collection period, draw a blood sample from the arterial catheter.[13]
-
At the end of the period, completely empty the bladder to collect all urine for that period.
-
Repeat for several consecutive clearance periods to ensure data reproducibility.
-
-
Sample Processing and Analysis:
-
Measure the exact volume of urine collected for each period and calculate the urine flow rate (V).
-
Centrifuge the blood sample to separate the plasma.
-
Quantify the concentration of iodohippurate in the plasma ([P]p-IH) and urine ([U]p-IH) samples using an appropriate analytical method (see Section 5.0).
-
-
Calculation:
-
Use the clearance formula for each period to calculate the ERPF.
-
Analytical Quantification Methods
Accurate quantification of iodohippurate in plasma and urine is critical for a reliable ERPF measurement. The choice of method depends on whether a stable or radiolabeled compound is used.
-
High-Performance Liquid Chromatography (HPLC): For non-radiolabeled iodohippurate, reversed-phase HPLC with UV detection is a standard method.[14] A C18 column is typically used with a mobile phase consisting of an acetonitrile and buffer gradient. This method offers high specificity and sensitivity for determining concentrations in complex biological matrices.[14]
-
Gamma Counting: When using radiolabeled iodohippurate (e.g., ¹²³I-OIH or ¹³¹I-OIH), quantification is achieved by measuring the radioactivity in the plasma and urine samples using a gamma counter. This method is exceptionally sensitive and is the standard for clinical renography and clearance studies.[15]
-
Colorimetric Assays: While less common for iodohippurate itself, colorimetric methods have been developed for related compounds like hippuric acid and could be adapted.[16] These assays are often lower cost but may suffer from interference from other substances in the urine.[16]
Limitations and Scientific Considerations
While iodohippurate clearance is a robust method, researchers must be aware of its limitations:
-
Saturation of Transporters: The secretory mechanism (OAT1/3) is saturable. At high plasma concentrations, the transporters become saturated, the extraction ratio decreases, and the clearance no longer reflects plasma flow. This is why low, steady-state concentrations are essential.[7]
-
Competition: Other organic anions, including many drugs (e.g., probenecid, penicillin) and endogenous compounds, can compete with iodohippurate for transport on OATs, leading to an underestimation of ERPF.[7][8]
-
Protein Binding: A fraction of iodohippurate binds reversibly to plasma proteins.[6] Only the unbound fraction is available for glomerular filtration and secretion. Changes in protein binding can affect clearance.
-
Physiological State: Factors like hydration status and the type of infusion fluid (e.g., dextrose vs. saline) can alter renal hemodynamics and PAH extraction, affecting the results.[6][12]
Conclusion
This compound remains an indispensable tool in renal physiology and pharmacology. Its unique renal handling, characterized by both filtration and near-complete tubular secretion, provides a reliable and well-established method for determining effective renal plasma flow. A thorough understanding of its transport mechanisms via OATs, coupled with meticulous experimental design and accurate analytical quantification, allows researchers and drug development professionals to gain critical insights into renal health and the impact of novel therapeutics on kidney function.
References
-
Richtlijnendatabase. 131I IODOHIPPURATE. [Link]
-
Deranged Physiology. (2023). Measurement of glomerular filtration rate and renal blood flow. [Link]
-
Wikipedia. ortho-Iodohippuric acid. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminohippurate sodium?. [Link]
-
Stadalnik, R. C., et al. (1980). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine, 21(2), 168-70. [Link]
-
Enomoto, A., et al. (2000). P-Aminohippuric Acid Transport at Renal Apical Membrane Mediated by Human Inorganic Phosphate Transporter NPT1. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Whitley, J. E., et al. (1961). Experimental Comparison of Ortho-Iodohippuric Acid and Iodopyracet in Renal Function Evaluation. Radiology, 76(3), 464-467. [Link]
-
Signorelli, M., et al. (1997). Evaluation of effective renal plasma flow with I-127 ortho-iodohippurate and I-123 ortho-iodohippurate in rabbits. Academic Radiology, 4(6), 431-7. [Link]
-
Sirich, T. L., et al. (2020). The renal transport of hippurate and protein-bound solutes. Physiological Reports, 8(4), e14353. [Link]
-
ResearchGate. (2014). Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. [Link]
-
Burckhardt, G. (2001). Molecular Physiology of Renal p-Aminohippurate Secretion. News in Physiological Sciences, 16(3), 114-118. [Link]
-
Yin, J., et al. (2016). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Acta Pharmaceutica Sinica B, 6(5), 399-407. [Link]
-
ACS Publications. SYNTHESIS OF IODOHIPPURIC ACIDS. I. 2,5-, 3,5- AND 3,4-DIIODOHIPPURIC ACIDS. The Journal of Organic Chemistry. [Link]
-
Grokipedia. PAH clearance. [Link]
-
Deranged Physiology. (2020). Urate and hippurate anions: their origins and clearance. [Link]
-
ResearchGate. (2009). Organic Anion Transporters: Discovery, Pharmacology, Regulation and Roles in Pathophysiology. [Link]
-
Pachla, L. A., et al. (1987). Analytical methods for measuring uric acid in biological samples and food products. Journal of the Association of Official Analytical Chemists, 70(1), 1-14. [Link]
-
Taylor & Francis. Aminohippuric acid – Knowledge and References. [Link]
-
Wang, Z., et al. (2023). A fast and accurate colorimetric assay for quantifying hippuric acid in human urine. Analytical Biochemistry, 679, 115303. [Link]
-
Ichida, K., et al. (2008). Renal secretion of uric acid by organic anion transporter 2 (OAT2/SLC22A7) in human. The FASEB Journal. [Link]
-
PubChem. Iodohippuric acid I-125. [Link]
-
ResearchGate. (2020). Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. [Link]
-
Hektoen International. (2017). History of nephrology: the middle period. [Link]
-
Dr.Oracle. (2024). How can Renal Plasma Flow (RPF) be measured?. [Link]
-
Semakul, N., et al. (2024). Development of a simple HPLC method for the determination of urinary O-aminohippuric acid (OAH) and an establishment of OAH reference interval. Journal of Associated Medical Sciences. [Link]
-
Maher, F. T., et al. (1969). The single injection technique for determination of renal clearance. I. Clearance of iothalamate and iodohippurate in dogs. Mayo Clinic Proceedings, 44(8), 532-9. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
-
Grokipedia. ortho-Iodohippuric acid. [Link]
-
EMJ. (2016). TUBULAR HANDLING OF URIC ACID AND FACTORS INFLUENCING ITS RENAL EXCRETION: A SHORT REVIEW. [Link]
-
Shirley, D. G., et al. (1983). Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. Clinical Science, 64(1), 59-65. [Link]
-
Fine, E. J., et al. (1987). Measurement of effective renal plasma flow: a comparison of methods. Journal of Nuclear Medicine, 28(9), 1393-400. [Link]
Sources
- 1. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 15. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ortho-Iodohippurate as a Probe for Organic Anion Transporters
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Solute Carrier 22 (SLC22) family of Organic Anion Transporters (OATs) represents a critical pathway for the disposition of a vast array of drugs, endogenous metabolites, and environmental toxins.[1][2][3] Characterizing the interaction of new chemical entities (NCEs) with these transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), is a cornerstone of modern drug development, essential for predicting drug-drug interactions (DDIs) and understanding potential toxicities. This guide provides an in-depth technical overview of ortho-iodohippurate (OIH), a classical and robust probe substrate, for the functional assessment of OAT1 and OAT3. We will delve into the mechanistic underpinnings of OAT-mediated transport, provide validated, step-by-step in vitro protocols, and offer field-proven insights into data interpretation, empowering researchers to generate reliable and regulatory-relevant data.
The Gatekeepers of Clearance: Understanding Organic Anion Transporters
The OAT subfamily plays a pivotal role in renal clearance.[3] Localized predominantly on the basolateral membrane of renal proximal tubule cells, OAT1 and OAT3 are responsible for the initial uptake of organic anions from the blood into the kidney for subsequent excretion into the urine.[4][5][6][7]
1.1. Mechanism: A Symphony of Tertiary Active Transport
OATs do not directly consume ATP. Instead, they operate via a tertiary active transport mechanism. This process is energetically coupled to the sodium gradient maintained by the Na+/K+-ATPase pump at the basolateral membrane.[4][5]
-
Primary Gradient: The Na+/K+-ATPase actively pumps Na+ out of the cell, creating a low intracellular Na+ concentration.
-
Secondary Gradient: This Na+ gradient drives the intracellular accumulation of dicarboxylates (e.g., α-ketoglutarate) via a sodium-dicarboxylate cotransporter (NaDC).
-
Tertiary Exchange: OAT1 and OAT3 then mediate the electroneutral exchange of an intracellular dicarboxylate for an extracellular organic anion substrate (like OIH) from the blood.[4][8]
This elegant mechanism allows the cell to concentrate organic anions against their concentration gradient, representing the rate-limiting step in the secretion of many compounds.[9]
Caption: Tertiary active transport mechanism of OIH via OATs.
1.2. Why OIH? The Hallmarks of a Model Probe Substrate
Ortho-iodohippurate, a structural analog of p-aminohippurate (PAH), has been a gold standard for measuring renal plasma flow for decades.[10][11][12][13] This history is built on its pharmacokinetic profile: it is efficiently filtered at the glomerulus and avidly secreted by the proximal tubules via OATs. For in vitro applications, it offers several advantages:
-
Well-Characterized Kinetics: Its interaction with OAT1 and OAT3 is extensively documented.
-
Commercial Availability: Radiolabeled ([³H] or [¹²⁵I]) OIH is readily available for sensitive detection.
-
Minimal Metabolism: OIH is metabolically stable, ensuring that transport, not biotransformation, is the process being measured.
-
Specificity: While not exclusively transported by a single OAT, its transport is classically and potently inhibited by the prototypical OAT inhibitor, probenecid, allowing for the clear definition of OAT-mediated uptake.[14][15][16]
Core Methodology: In Vitro OIH Uptake Assays
The most common method for assessing OAT interactions is a cell-based uptake assay using mammalian cell lines (e.g., HEK293, CHO) stably overexpressing a single human OAT transporter (e.g., hOAT1 or hOAT3).
2.1. Protocol 1: Characterizing a Test Compound as an OAT Inhibitor (IC₅₀ Determination)
This experiment determines the concentration of a test compound required to inhibit 50% of OIH uptake, a key parameter for DDI risk assessment as recommended by regulatory agencies like the FDA.[17][18][19]
Causality & Self-Validation: The protocol's integrity relies on parallel controls. Comparing uptake in transporter-expressing cells to mock-transfected (parental) cells isolates the transporter's contribution. Probenecid serves as a positive control inhibitor, validating that the assay can detect known inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed OAT-expressing cells and mock-transfected cells into 24- or 48-well plates. Culture until they form a confluent monolayer (typically 48 hours).
-
Scientist's Insight: Consistent cell density is critical for reproducible results. Seeding density should be optimized to reach confluence across all wells simultaneously.
-
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with pre-warmed (37°C) Krebs-Henseleit (KH) buffer.
-
Pre-incubation: Add KH buffer containing various concentrations of the test compound (or probenecid for control) to the OAT-expressing wells. Add buffer without compound to control and mock wells. Incubate for 10-15 minutes at 37°C.
-
Scientist's Insight: This step allows the inhibitor to reach equilibrium with the transporter before the substrate is introduced.
-
-
Initiate Uptake: Prepare a solution of radiolabeled OIH in KH buffer (e.g., 1 µM [³H]-OIH). To start the reaction, add the OIH solution (containing the same concentrations of test compound as in Step 3) to all wells. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
Scientist's Insight: The uptake duration must be within the initial linear range of transport to measure the true initial velocity (V₀). This should be determined in preliminary time-course experiments.
-
-
Stop Reaction: Terminate the uptake by rapidly aspirating the reaction solution and washing the cells three times with ice-cold KH buffer.
-
Scientist's Insight: The ice-cold buffer immediately stops all active transport processes and removes extracellular substrate, minimizing background signal.
-
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: Determine the protein concentration in a parallel set of wells using a standard method (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).
Data Analysis:
-
Calculate the specific uptake by subtracting the uptake in mock cells from the uptake in OAT-expressing cells.
-
Plot the percent inhibition of OIH uptake against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Sources
- 1. Genetic Heterogeneity of SLC22 Family of Transporters in Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. The SLC22 drug transporter family - ProQuest [proquest.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Evaluation of effective renal plasma flow with I-127 ortho-iodohippurate and I-123 ortho-iodohippurate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studenttheses.uu.nl [studenttheses.uu.nl]
- 17. fda.gov [fda.gov]
- 18. Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
The Molecular Basis of p-Iodohippuric Acid Renal Clearance: A Technical Guide for Researchers
Introduction: The Enduring Significance of p-Iodohippuric Acid in Renal Physiology
This compound (PAH), and its non-iodinated counterpart p-aminohippuric acid, have long been cornerstone molecules in the study of renal function.[1][2][3] Their utility extends beyond simple measurement of renal plasma flow; they serve as invaluable probes for dissecting the intricate molecular machinery of active tubular secretion. This guide provides an in-depth exploration of the molecular basis for PAH renal clearance, designed for researchers, scientists, and drug development professionals. We will delve into the specific transporters, the bioenergetics of the process, its complex regulation, and the experimental methodologies to interrogate this fundamental aspect of renal physiology.
The clearance of PAH is a powerful measure of renal plasma flow because the kidneys extract over 90% of it from the plasma in a single pass through a combination of glomerular filtration and highly efficient tubular secretion.[1][4][5] Understanding the molecular underpinnings of this process is critical for several reasons. It provides a framework for comprehending the renal handling of a vast array of endogenous and exogenous organic anions, including many drugs, toxins, and metabolites.[6][7][8] Furthermore, elucidating the regulation of PAH transport offers insights into drug-drug interactions and the pathophysiology of kidney diseases.[7][9][10]
Part 1: The Cellular and Molecular Machinery of PAH Secretion
The secretion of PAH from the blood into the tubular fluid is a two-step process that occurs in the proximal tubule cells of the nephron. It involves a basolateral uptake from the peritubular capillaries and a subsequent apical efflux into the tubular lumen.
Basolateral Uptake: The Rate-Limiting Step
The initial and rate-limiting step in PAH secretion is its transport from the blood into the proximal tubule cells across the basolateral membrane.[9] This is an active process mediated primarily by two members of the Solute Carrier (SLC) family 22: Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) .[1][6][11]
This transport is a classic example of tertiary active transport , indirectly coupled to the energy-dependent sodium gradient maintained by the Na+/K+-ATPase pump.[12][13][14] The process unfolds as follows:
-
Na+/K+-ATPase: Located on the basolateral membrane, this pump actively transports Na+ out of the cell, creating a low intracellular Na+ concentration.
-
Na+-dicarboxylate Cotransporter (NaDC3): The inwardly directed Na+ gradient drives the uptake of dicarboxylates, such as α-ketoglutarate (α-KG), into the cell via NaDC3.[1]
-
OAT1/OAT3-mediated Exchange: The resulting high intracellular concentration of α-KG fuels the uptake of PAH and other organic anions by OAT1 and OAT3 in exchange for the efflux of α-KG.[1][15]
The polyspecific nature of OAT1 and OAT3 allows them to transport a wide range of substrates, including many clinically important drugs like antibiotics, antivirals, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs).[1][8][16] This broad substrate specificity is a major reason for the prevalence of drug-drug interactions in the kidney.[8][17]
Diagram: Basolateral Uptake of this compound (PAH)
Caption: Basolateral uptake of PAH via OAT1/3.
Apical Efflux: The Final Step into the Urine
Once inside the proximal tubule cell, PAH is transported across the apical (brush-border) membrane into the tubular lumen. The molecular identity of the transporters responsible for this step is less definitively established compared to the basolateral transporters and may be species-specific.[1][15]
Several transporters have been implicated in the apical efflux of organic anions, including:
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): An ATP-dependent transporter that can efflux a variety of organic anions.[1][18][19]
-
NPT1 (SLC17A1): A sodium-phosphate cotransporter that has also been shown to transport organic anions like PAH.[1][20]
The efflux of PAH across the apical membrane is generally considered to be energetically favorable, moving down its electrochemical gradient.[13]
Part 2: Regulation of PAH Transport
The efficiency of PAH secretion is not static but is subject to complex regulation at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications of the key transporters, OAT1 and OAT3.
Transcriptional Regulation
The expression of OAT1 and OAT3 is controlled by various transcription factors. Hepatocyte nuclear factors 1-alpha and 4-alpha (HNF1α and HNF4α) are known to be involved in regulating the expression of these transporters, particularly during kidney development and maturation.[6]
Post-translational Regulation and Signaling Pathways
The activity of OAT1 and OAT3 can be rapidly modulated by various signaling pathways through post-translational modifications.
-
Phosphorylation: Protein kinase C (PKC) has been shown to regulate OAT1 activity. Activation of PKC can lead to the phosphorylation of OAT1, which in turn decreases its transport activity.[12]
-
Ubiquitination: The attachment of ubiquitin to OATs can target them for internalization and degradation, thereby reducing the number of active transporters at the cell surface. The ubiquitin ligase Nedd4-2 has been identified as a key regulator in this process.[7][12]
Various growth factors, such as Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF) , can also influence the expression and activity of OAT1 and OAT3 through downstream signaling cascades like the PI3K/AKT and ERK pathways.[6][21]
Diagram: Regulation of OAT1/3 Activity
Caption: Key signaling pathways regulating OAT1/3.
Part 3: Experimental Methodologies
A variety of in vivo and in vitro techniques are employed to study the molecular basis of PAH renal clearance.
In Vivo Renal Clearance Studies
The classic method to assess overall tubular secretion in vivo is through clearance studies.[4][22][23]
Objective: To measure the effective renal plasma flow (ERPF) and the maximal tubular secretory capacity for PAH (TmPAH).
Protocol: Measurement of PAH Clearance in a Rat Model
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and catheterize the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.
-
Priming Dose: Administer an intravenous priming dose of PAH to rapidly achieve the desired plasma concentration.
-
Sustaining Infusion: Immediately follow with a continuous intravenous infusion of PAH at a rate calculated to maintain a steady-state plasma concentration.[23][24] For ERPF measurement, a low plasma concentration (e.g., 1-2 mg/dL) is used. For TmPAH, a saturating plasma concentration (e.g., 40-60 mg/dL) is required.[24][25]
-
Equilibration Period: Allow for an equilibration period of at least 30-60 minutes.
-
Urine Collection: Collect urine over timed intervals (e.g., 20-30 minutes).
-
Blood Sampling: Draw arterial blood samples at the midpoint of each urine collection period.[23]
-
Sample Analysis: Measure the concentration of PAH in plasma and urine samples using a colorimetric assay (e.g., Bratton-Marshall assay) or HPLC.
-
Calculation:
Data Presentation:
| Parameter | Description | Typical Value (Rat) |
| ERPF | Effective Renal Plasma Flow | 10-15 mL/min/100g body weight |
| GFR | Glomerular Filtration Rate | 1-2 mL/min/100g body weight |
| TmPAH | Maximal Tubular Secretory Capacity | Varies with experimental conditions |
In Vitro Transporter Assays
In vitro assays using cell lines that overexpress specific transporters are essential for studying the kinetics of transport, identifying substrates and inhibitors, and dissecting the molecular mechanisms of regulation.[6][21][26]
Objective: To characterize the interaction of a test compound with OAT1 and OAT3.
Protocol: OAT1/3 Inhibition Assay using Stably Transfected HEK293 Cells
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with human OAT1 or OAT3 in appropriate media.
-
Seeding: Seed the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed buffer and pre-incubate with the test compound at various concentrations or a known inhibitor (e.g., probenecid) for 10-15 minutes.[27]
-
Uptake: Initiate the uptake by adding a buffer containing a fluorescent OAT1/3 substrate (e.g., 6-carboxyfluorescein) and the test compound.[8][27]
-
Termination: After a short incubation period (e.g., 2-5 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of substrate uptake at each concentration of the test compound and determine the IC50 value.
Diagram: In Vitro OAT1/3 Inhibition Assay Workflow
Caption: Workflow for an in vitro OAT1/3 inhibition assay.
Conclusion
The renal clearance of this compound is a complex, multi-step process orchestrated by a suite of transporters in the proximal tubule. The basolateral uptake, primarily mediated by OAT1 and OAT3, is the rate-limiting and energy-dependent step, making these transporters critical determinants of organic anion secretion. The intricate regulation of these transporters through various signaling pathways adds another layer of complexity and offers multiple avenues for therapeutic intervention and understanding of disease states. The experimental methodologies outlined in this guide provide a robust framework for investigating the molecular basis of PAH clearance and, by extension, the renal handling of a wide array of clinically relevant compounds. A thorough understanding of these mechanisms is paramount for advancing drug development, predicting drug-drug interactions, and ultimately ensuring patient safety.
References
-
Roch-Ramel, F., Guisan, B., & Murer, H. (2001). Molecular physiology of renal p-aminohippurate secretion. Physiology, 16(3), 114-118. [Link]
-
An, G., & Nigam, S. K. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. International Journal of Molecular Sciences, 24(20), 15458. [Link]
-
Vielhauer, V., et al. (2006). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. American Journal of Physiology-Renal Physiology, 291(4), F896-F903. [Link]
-
You, G. (2010). Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel. The Journal of pharmacology and experimental therapeutics, 335(1), 1–7. [Link]
-
Wang, L., & You, G. (2018). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Pharmacology & therapeutics, 184, 13–24. [Link]
-
Sato, T., et al. (2000). P-Aminohippuric Acid Transport at Renal Apical Membrane Mediated by Human Inorganic Phosphate Transporter NPT1. Biochemical and Biophysical Research Communications, 274(1), 168-172. [Link]
-
Roch-Ramel, F., Guisan, B., & Murer, H. (2001). Molecular physiology of renal p-aminohippurate secretion. News in physiological sciences : an international journal of physiology produced jointly by the International Union of Physiological Sciences and the American Physiological Society, 16, 114–118. [Link]
-
An, G., & Nigam, S. K. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. International journal of molecular sciences, 24(20), 15458. [Link]
-
Pritchard, J. B., & Miller, D. S. (1993). Renal secretion of organic anions and cations. Physiological reviews, 73(4), 765–796. [Link]
-
Burckhardt, G., & Burckhardt, B. C. (2012). Drug transport by Organic Anion Transporters (OATs). Pharmacology & therapeutics, 136(1), 106–130. [Link]
-
Yin, J., et al. (2016). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Drug metabolism and disposition: the biological fate of chemicals, 44(11), 1730–1738. [Link]
-
Pritchard, J. B. (1991). Comparative insights into the mechanisms of renal organic anion and cation secretion. The American journal of physiology, 261(6 Pt 2), R1329–R1337. [Link]
-
Foulkes, E. C. (1977). Movement of p-aminohippurate between lumen and cells of renal tubule. The American journal of physiology, 232(5), F424–F428. [Link]
-
Wikipedia. (2023). PAH clearance. [Link]
-
Monk, J. M., et al. (2021). Drug transporters OAT1 and OAT3 have specific effects on multiple organs and gut microbiome as revealed by contextualized metabolic network reconstructions. Scientific reports, 11(1), 13350. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminohippurate sodium?. [Link]
-
Shirley, D. G., Walter, S. J., & Zewde, T. (1987). Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. The Journal of physiology, 390, 341–349. [Link]
-
Deranged Physiology. (2023). Measurement of glomerular filtration rate and renal blood flow. [Link]
-
Pritchard, J. B., & Miller, D. S. (1987). Luminal and peritubular steps in renal transport of p-aminohippurate. Biochimica et biophysica acta, 906(2), 295–308. [Link]
-
U.S. Food and Drug Administration. (n.d.). AMINOHIPPURATE SODIUM* "PAH". [Link]
-
Wang, Y., et al. (2020). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Toxicological sciences : an official journal of the Society of Toxicology, 175(2), 256–267. [Link]
-
Selema, G., et al. (2019). Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation. Journal of the American Society of Nephrology : JASN, 30(5), 785–796. [Link]
-
Bionovise. (n.d.). Aminohippuric Acid – Application in Therapy and Current Clinical Research. [Link]
-
ResearchGate. (n.d.). Renal Transport of Organic Anions and Cations | Request PDF. [Link]
-
ResearchGate. (n.d.). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 | Request PDF. [Link]
-
Grokipedia. (n.d.). PAH clearance. [Link]
-
Takano, M., et al. (1994). p-Aminohippurate transport in apical and basolateral membranes of the OK kidney epithelial cells. The Journal of pharmacology and experimental therapeutics, 269(3), 970–975. [Link]
-
Newman, E., et al. (1949). Observations on the Clearance Method of Determining Renal Plasma Flow With Diodrast, Para-Aminohippuric Acid and Para-Acetyl-Aminohippuric Acid. Bulletin of the Johns Hopkins Hospital, 84(2), 135–168. [Link]
-
Scholz, A., & Oeff, K. (1963). [COMPARATIVE ANIMAL EXPERIMENTAL CLEARANCE STUDIES ON I-131 HIPPURAN AND PAH]. Zeitschrift fur die gesamte experimentelle Medizin, 137, 516–522. [Link]
-
Sirich, T. L., Meyer, T. W., & Hostetter, T. H. (2020). The renal transport of hippurate and protein-bound solutes. Physiological reports, 8(4), e14371. [Link]
-
An, G., & Nigam, S. K. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. International journal of molecular sciences, 24(20), 15458. [Link]
-
Yang, I. S., et al. (1988). Preparation of basolateral membranes that transport p-aminohippurate from primary cultures of rabbit kidney proximal tubule cells. Journal of cellular physiology, 135(3), 481–487. [Link]
-
Tettamanti, F., et al. (1990). An improved method to determine renal function using inulin and p-aminohippurate (PAH) steady-state kinetic modeling. Clinical nephrology, 33(1), 35–40. [Link]
-
Gildea, J. J., & Felder, R. A. (2014). Proximal Nephron. Comprehensive Physiology, 4(3), 1045–1081. [Link]
-
VanWert, A. L., Gionfriddo, M. R., & Sweet, D. H. (2010). Human renal organic anion transporters: characteristics and contributions to drug and drug metabolite excretion. Pharmacology & therapeutics, 127(1), 47–61. [Link]
-
BioIVT. (n.d.). OAT3 Transporter Assay. [Link]
-
Taylor & Francis. (n.d.). PAH clearance – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Organic anion transporter 1 and 3 (OAT1 and OAT3) activity in proximal... [Link]
-
Solvo Biotechnology. (n.d.). OAT1 - Transporters. [Link]
-
Neuhoff, S., et al. (2020). In vitro transporter substrate properties of previously reported biomarkers for renal OAT1/OAT3-mediated drug-drug interactions. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 148, 105317. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. PAH clearance - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renal secretion of organic anions and cations [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative insights into the mechanisms of renal organic anion and cation secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular physiology of renal p-aminohippurate secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Human renal organic anion transporters: characteristics and contributions to drug and drug metabolite excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derangedphysiology.com [derangedphysiology.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Unseen Regulator: A Technical Guide to the Protein Binding of p-Iodohippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Free Fraction
In the intricate dance of pharmacokinetics, the reversible binding of a drug to plasma proteins is a pivotal, yet often underappreciated, determinant of its ultimate disposition and efficacy. This guide delves into the core protein binding characteristics of p-Iodohippuric acid (OIH), a molecule of significant diagnostic importance in nephrology. As a senior application scientist, my aim is not merely to present protocols, but to instill a deeper understanding of the "why" behind the "how"—to elucidate the causal links between experimental design, the physicochemical properties of OIH, and the physiological milieu in which their interaction occurs. We will explore this topic through the lens of self-validating systems, ensuring that the methodologies discussed are not just procedures to be followed, but frameworks for generating robust and reliable data.
The Primary Interlocutor: Human Serum Albumin and the Dance of Binding
At the heart of this compound's interaction with the circulatory system lies its affinity for plasma proteins. While a multitude of proteins are present in plasma, the primary binding partner for many acidic drugs, including hippurates, is Human Serum Albumin (HSA) . HSA is the most abundant protein in human plasma and possesses multiple binding sites capable of interacting with a diverse array of endogenous and exogenous compounds.[1][2]
For the structurally similar compound, hippuric acid, it has been demonstrated that binding occurs at two principal locations on the HSA molecule, known as Sudlow's sites I and II.[3][4] Molecular docking and displacement studies have revealed that while hippuric acid can bind to both sites, it exhibits a stronger affinity for Sudlow's site II .[3][4] Given the structural similarity between hippuric acid and this compound, it is highly probable that OIH also primarily binds to HSA, likely with a preference for site II. This interaction is governed by a combination of electrostatic, hydrogen, and hydrophobic forces.[3]
While precise, direct quantitative data for this compound remains elusive in readily available literature, a key piece of information for the closely related radioiodinated hippuran (¹³¹I-iodohippurate) indicates that approximately two-thirds of the compound binds reversibly to plasma proteins .[5] This provides a critical starting point for understanding the extent of its protein binding.
Quantifying the Interaction: Methodologies for Determining Protein Binding
The determination of drug-protein binding is a cornerstone of preclinical drug development. The choice of methodology is critical and should be guided by the specific properties of the compound and the research question at hand. Several robust techniques are available, with Equilibrium Dialysis, Ultrafiltration, and Ultracentrifugation being the most widely accepted.[5][6][7]
Equilibrium Dialysis: The Gold Standard
Equilibrium dialysis is widely regarded as the gold standard for its accuracy in determining the unbound fraction of a drug.[8] The principle is elegant in its simplicity: a semipermeable membrane separates a chamber containing the drug and plasma from a chamber containing only buffer. The small, unbound drug molecules diffuse across the membrane until equilibrium is reached, at which point the concentration of the free drug is equal on both sides. The protein-bound drug, being too large to traverse the membrane, remains in the plasma chamber.
Caption: Workflow for determining protein binding using Equilibrium Dialysis.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike human plasma with this compound to achieve the desired final concentration. It is advisable to test a range of concentrations to assess for any concentration-dependent binding.
-
Prepare a protein-free buffer, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
-
Assembly of the Dialysis Unit:
-
Utilize a commercially available equilibrium dialysis apparatus, such as a Rapid Equilibrium Dialysis (RED) device, which consists of individual wells separated by a semipermeable membrane with a specific molecular weight cutoff (e.g., 8 kDa).[9]
-
Carefully load the plasma containing this compound into one chamber and the protein-free buffer into the adjacent chamber, ensuring no cross-contamination.
-
-
Incubation:
-
Seal the dialysis unit and incubate at 37°C with gentle agitation to facilitate the attainment of equilibrium. The incubation time required to reach equilibrium should be determined empirically but typically ranges from 4 to 24 hours.[4]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
-
Calculation of Binding Parameters:
-
Fraction Unbound (fu): This is the ratio of the concentration of the drug in the buffer chamber ([Drug]buffer) to the concentration of the drug in the plasma chamber ([Drug]plasma) at equilibrium.
-
fu = [Drug]buffer / [Drug]plasma
-
-
Percent Bound: This is calculated as:
-
% Bound = (1 - fu) x 100
-
-
Ultrafiltration and Ultracentrifugation: Rapid Alternatives
Ultrafiltration and ultracentrifugation are alternative methods that offer the advantage of shorter experiment times compared to equilibrium dialysis.[6][7]
-
Ultrafiltration involves separating the free drug from the protein-bound drug by forcing the plasma through a semipermeable membrane using centrifugal force. The unbound drug passes through the membrane into the ultrafiltrate, which is then analyzed.[7]
-
Ultracentrifugation separates the free drug from the protein-bound drug by subjecting the plasma sample to high-speed centrifugation, which pellets the larger protein-drug complexes, leaving the free drug in the supernatant.[6][10]
While faster, these methods can be susceptible to artifacts such as non-specific binding of the drug to the membrane or device, and potential disruption of the binding equilibrium due to the applied forces.[6] Therefore, careful validation and control experiments are crucial.
Factors Influencing the Equilibrium: A Dynamic Interaction
The binding of this compound to plasma proteins is not a static event but a dynamic equilibrium that can be influenced by several physiological and pathological factors.
The Impact of pH
The ionization state of both the drug and the protein can significantly affect their interaction. For acidic drugs like this compound, changes in pH can alter the charge distribution on the molecule and the binding sites of albumin, thereby influencing binding affinity. Studies on other uremic toxins have shown that both acidic and alkaline pH conditions can decrease protein binding.[11][12] This is likely due to conformational changes in the albumin molecule at non-physiological pH values, which can alter the accessibility and affinity of the binding sites.[11]
The Influence of Disease States: The Case of Uremia
In patients with renal failure, the protein binding of many acidic drugs, including hippuric acid, is often reduced.[13][14] This is attributed to two primary mechanisms:
-
Competitive Displacement: Uremia is characterized by the accumulation of endogenous waste products, many of which are also organic acids. These uremic toxins can compete with this compound for the same binding sites on albumin, leading to a higher free fraction of the drug.[14]
-
Altered Protein Conformation: In chronic kidney disease, post-translational modifications of albumin can occur, which may alter its three-dimensional structure and, consequently, its binding affinity for drugs.
The reduced protein binding in uremic patients has significant clinical implications. A higher free fraction of a drug can lead to increased clearance and a larger volume of distribution. For a diagnostic agent like this compound, this could potentially alter its renal handling and the interpretation of renography results.
Quantitative Insights and Data Summary
While specific binding kinetic data for this compound is not extensively documented, we can summarize the available information and infer from its close structural analog, hippuric acid.
Table 1: Summary of Protein Binding Characteristics of Hippuric Acid and Iodohippurate
| Parameter | Value/Characteristic | Source(s) |
| Primary Binding Protein | Human Serum Albumin (HSA) | [3][4] |
| Binding Sites on HSA | Sudlow's Site I and Site II (Higher affinity for Site II) | [3][4] |
| Binding Affinity (Kb) of Hippuric Acid | High-affinity site: ~104 M-1; Low-affinity site: ~103 M-1 | [3][4] |
| Percent Bound (Iodohippurate) | Approximately two-thirds ( ~67%) | [5] |
| Forces Involved in Binding | Electrostatic, Hydrogen, and Hydrophobic interactions | [3] |
Conclusion: An Integrated Perspective for the Researcher
The protein binding of this compound is a critical determinant of its pharmacokinetic profile and, by extension, its utility as a renal diagnostic agent. A thorough understanding of its interaction with plasma proteins, primarily Human Serum Albumin, is essential for the accurate interpretation of clinical data and for the development of new diagnostic and therapeutic agents.
This guide has provided a framework for understanding and investigating the protein binding of this compound, emphasizing the importance of robust methodologies like equilibrium dialysis and the critical influence of physiological variables such as pH and disease state. As researchers and drug development professionals, it is incumbent upon us to move beyond a simplistic view of drugs as either "bound" or "unbound" and to embrace the dynamic and nuanced nature of these interactions. By doing so, we can unlock a more profound understanding of drug action and ultimately, contribute to the development of safer and more effective medicines.
References
- Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994.
- [Reference placeholder for general pharmacokinetics textbook]
- 131I IODOHIPPURATE. Richtlijnendatabase.
- [Reference placeholder for a review on equilibrium dialysis]
- [Reference placeholder for a study on ultrafiltration/ultracentrifug
- Sakai, T., et al. (2021). pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro. Toxins, 13(2), 123.
- Zaidi, N., et al. (2013). A comprehensive insight into binding of hippuric acid to human serum albumin: a study to uncover its impaired elimination through hemodialysis. PloS one, 8(8), e71422.
- [Reference placeholder for RED device manufacturer's literature or valid
- [Reference placeholder for a study detailing incub
- [Reference placeholder for a review on drug binding in renal disease]
- [Reference placeholder for a general analytical chemistry textbook]
- [Reference placeholder for a compar
- [Reference placeholder for a study on ultracentrifug
- [Reference placeholder for a study on the effect of pH on drug-protein binding]
- [Reference placeholder for a study on uremic toxins and competitive displacement]
- [Reference placeholder for a study on post-translational modific
- [Reference placeholder for a general biochemistry textbook on protein structure]
- Meijers, B., et al. (2010). p-Cresyl sulfate and indoxyl sulfate in chronic kidney disease. Toxins, 2(7), 1732–1742.
- [Reference placeholder for a study on HSA as the primary binding protein for acidic drugs]
- [Reference placeholder for a review on the structure and function of Human Serum Albumin]
Sources
- 1. The effect of pH on the binding of sodium aurothiosulphate to human serum albumin. A possible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Bound Uremic Toxins in Hemodialysis Patients Relate to Residual Kidney Function, Are Not Influenced by Convective Transport, and Do Not Relate to Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Insight into Binding of Hippuric Acid to Human Serum Albumin: A Study to Uncover Its Impaired Elimination through Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive insight into binding of hippuric acid to human serum albumin: a study to uncover its impaired elimination through hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 6. Renal extraction ratios and plasma-binding studies of radioiodinated o-iodohippurate p-aminohippurate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 9. Phenylacetylglutamine and hippuric acid in uremic and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of Hippuran Labelled with 131I in the Kidneys and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of hippurate in normal plasma and in uremic plasma pre- and postdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Plasma binding of drugs in chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Radiolabeled Iodohippuric Acid
Introduction: The Quintessential Renal Radiopharmaceutical
For decades, radiolabeled iodohippuric acid has been a cornerstone of nuclear medicine, providing critical insights into renal function, particularly the measurement of effective renal plasma flow (ERPF).[1][2] Its rapid and specific clearance by the kidneys makes it an almost ideal tracer for dynamic renal scintigraphy.[2][3][4] The physicochemical properties of the radiolabeled molecule are not merely academic details; they are the fundamental determinants of its in-vivo behavior, diagnostic accuracy, and patient safety.
A critical point of clarification is the specific isomer used. While the user specified p-Iodohippuric acid, the clinically established and extensively documented radiopharmaceutical is its isomer, ortho -Iodohippuric acid (OIH) , commonly known as Hippuran.[2][5] This guide will focus on the well-characterized ortho-isomer, as its properties are directly relevant to its application in drug development and clinical research. This document provides a detailed exploration of these properties, from the molecular level to the quality control assays that ensure its efficacy and safety.
Molecular Profile and Radiolabeling Strategy
The foundation of iodohippuric acid's utility lies in its chemical structure and the selection of an appropriate radioiodine isotope for labeling.
Chemical Structure
o-Iodohippuric acid is an N-acyl derivative formed from the condensation of 2-iodobenzoic acid and the amino acid glycine.[5] This structure is an analog of p-aminohippuric acid (PAH), the gold standard for ERPF measurement, which allows it to be actively secreted by the renal tubules.[2][6]
Caption: Figure 1: Chemical Structure of o-Iodohippuric Acid.
Choice of Radioiodine Isotopes
The selection of the iodine radioisotope is a critical decision driven by a balance between imaging characteristics, patient radiation dose, and availability. The two most common isotopes for labeling OIH are Iodine-131 (¹³¹I) and Iodine-123 (¹²³I).
-
Iodine-131 (¹³¹I): Historically, ¹³¹I was the first isotope used to label OIH.[2] Its long half-life of approximately 8 days and high-energy gamma emission (364 keV), coupled with beta particle emission, make it less than ideal for high-resolution imaging with modern gamma cameras and contribute a relatively high radiation dose to the patient.[2][7]
-
Iodine-123 (¹²³I): With a shorter half-life of 13.2 hours and a more optimal gamma energy of 159 keV, ¹²³I provides superior image quality and a significantly lower radiation burden.[2] These characteristics make ¹²³I-OIH the preferred agent for clinical renography today, though its cyclotron-based production makes it more expensive and less widely available than ¹³¹I.[2]
| Parameter | Iodine-123 (¹²³I) | Iodine-131 (¹³¹I) |
| Half-life | 13.22 hours[2][8] | 8.02 days[2][7] |
| Decay Mode | Electron Capture | Beta Minus[7] |
| Principal Gamma Energy | 159 keV[2] | 364 keV[2] |
| Primary Emission | Gamma rays | Beta particles, Gamma rays[7] |
| Image Quality | High | Lower |
| Patient Radiation Dose | Lower | Higher |
| Table 1: Comparison of Key Physical Properties of ¹²³I and ¹³¹I. |
Radiolabeling Methodology: Isotopic Exchange
The labeling of o-iodohippuric acid is typically achieved through a high-temperature isotopic exchange reaction. This process involves heating the non-radioactive OIH precursor with a solution of radioactive sodium iodide (Na¹²³I or Na¹³¹I). The thermal energy facilitates the exchange of the stable ¹²⁷I atom on the benzene ring with a radioactive isotope from the solution.
Caption: Figure 2: Isotopic Exchange Radiolabeling Workflow.
Physicochemical Characterization and Quality Control
Ensuring the quality of a radiopharmaceutical is paramount. For radiolabeled OIH, this involves a series of tests to confirm its identity, purity, and stability. These protocols form a self-validating system to guarantee the product administered to a patient will perform as expected.
Key Quality Control Specifications
Regulatory bodies and pharmacopoeias mandate strict quality control specifications for radiopharmaceutical preparations before they can be released for clinical use.
| Parameter | Specification | Typical Method |
| pH of Solution | 3.5 - 8.5 (for ¹²³I-OIH)[4]6.0 - 8.5 (for ¹³¹I-OIH)[3] | Potentiometry (pH meter) |
| Radiochemical Purity (RCP) | ≥ 96% as Iodohippuric Acid[3][4] | Thin-Layer Chromatography (TLC) |
| Radiochemical Impurity: Free Iodide | ≤ 2%[4] | Thin-Layer Chromatography (TLC) |
| Radiochemical Impurity: 2-iodobenzoic acid | ≤ 2%[4] | Thin-Layer Chromatography (TLC) |
| Table 2: European Pharmacopoeia Quality Control Specifications for Radioiodinated Hippurate Injection.[3][4] |
Radiochemical Purity (RCP) and Its Critical Importance
Radiochemical purity is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form—in this case, radioiodinated hippuric acid.[9] The presence of radiochemical impurities can severely compromise a diagnostic study by altering the biodistribution of the radioactivity, leading to poor image quality and an unnecessary radiation dose to non-target organs.[10][11] For OIH, the primary impurities of concern are free radioiodide and radioiodinated 2-iodobenzoic acid.[4][10][12]
Experimental Protocol: Thin-Layer Chromatography (TLC) for RCP Determination
This protocol is adapted from the European Pharmacopoeia for Sodium Iodohippurate (¹²³I/¹³¹I) Injection and is designed to separate the desired product from its key impurities.[3][4]
Objective: To quantify the percentage of radioactivity corresponding to iodohippuric acid, free iodide, and 2-iodobenzoic acid.
Materials:
-
Stationary Phase (Plate): TLC Silica gel GF254 plate.
-
Mobile Phase (Solvent): A mixture of Toluene, Butanol, Glacial Acetic Acid, and Water in a ratio of 80:20:4:1 (v/v/v/v).[3][4]
-
Test Solution: Prepare by adding 1 volume of a potassium iodide solution (1g in 10 mL water) to 10 volumes of the radiopharmaceutical sample. Use within 10 minutes.[3][4]
-
Chromatography tank, spotting capillaries, radioactivity detector (e.g., radio-TLC scanner).
Methodology:
-
Tank Equilibration: Pour the mobile phase into the chromatography tank to a depth of approximately 0.5 cm. Cover the tank and allow the atmosphere to saturate with solvent vapor for at least 15 minutes.
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.
-
Spotting: Apply approximately 10 µL of the prepared Test Solution as a small spot onto the center of the origin line.[3][4] Allow the spot to dry completely.
-
Development: Carefully place the spotted TLC plate into the equilibrated tank, ensuring the origin line is above the level of the mobile phase. Cover the tank and allow the solvent to ascend the plate over a path of 12 cm.[4]
-
Drying & Detection: Once the solvent front has reached the desired height, remove the plate from the tank and allow it to air dry completely.
-
Analysis: Determine the distribution of radioactivity on the dried plate using a suitable detector. The separation is based on polarity; the non-polar solvent mixture carries less polar compounds further up the plate.
-
Rf = 0: Corresponds to free radioiodide (Impurity C), which is highly polar and does not move from the origin.[3][4]
-
Rf ≈ 0.4-0.6: Corresponds to the desired radioiodinated hippuric acid.
-
Rf = 1.0: Corresponds to 2-iodobenzoic acid (Impurity D), which is less polar and moves with the solvent front.[3][4]
-
-
Calculation: Calculate the percentage of each species by integrating the radioactivity in each peak relative to the total radioactivity on the plate. The RCP must be ≥ 96%.[3][4]
Caption: Figure 3: TLC Workflow for Radiochemical Purity.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), describes a compound's affinity for a lipid versus an aqueous environment. The ortho-iodohippuric acid molecule is hydrophilic, a property essential for its intended biological pathway.[5] This low lipophilicity (predicted XLogP3 = 1) ensures that it remains within the bloodstream and is readily filtered and secreted by the kidneys, rather than diffusing into non-target tissues.[5] This property directly contributes to its rapid renal clearance and low hepatobiliary excretion.[3][4]
Stability
The stability of a radiopharmaceutical is its ability to retain its quality specifications over its shelf life. For radiolabeled OIH, the primary concern is degradation due to radiolysis, where the emitted radiation can break chemical bonds and create radiochemical impurities.[1] Stability studies are crucial to define the product's expiration time.
One study on ¹³¹I-Hippuran demonstrated excellent stability, with the radiochemical purity remaining high even after 30 days of storage at various temperatures.[1] This indicates a robust formulation resistant to significant radiolytic decomposition over its useful life.
| Storage Temperature | Initial RCP | RCP at Day 30 |
| 4°C | 99.52% | 97.04% |
| 25°C | 99.52% | 96.37% |
| 30°C | 99.52% | 96.96% |
| Table 3: Stability of ¹³¹I-Hippuran Labelled Compound Over 30 Days. (Data adapted from Rosyidiah et al., 2020).[1] |
In-Vivo Behavior: The Consequence of Physicochemical Properties
The ultimate test of a radiopharmaceutical is its performance in a biological system. The physicochemical properties detailed above directly govern the pharmacokinetics and biodistribution of radioiodinated hippurate.
After intravenous injection, OIH is rapidly distributed throughout the plasma. Its hydrophilic nature and plasma protein binding characteristics dictate its biological fate.[3][4]
| Pharmacokinetic Parameter | Value / Description | Governing Physicochemical Property |
| Plasma Protein Binding | ~70% (reversible) for ¹²³I-OIH[4]~67% (reversible) for ¹³¹I-OIH[3] | Molecular structure, charge distribution |
| Mechanism of Renal Excretion | ~80% Tubular Secretion~20% Glomerular Filtration[3][4] | Structural similarity to PAH, hydrophilicity |
| Renal Uptake Maximum | 2-5 minutes post-injection[3][4] | High renal extraction efficiency |
| Urinary Excretion | ~70% of dose excreted within 30 minutes[4] | Hydrophilicity, efficient tubular transport |
| Hepatobiliary Excretion | < 0.4% (in normal renal function)[3][4] | Hydrophilicity (low lipophilicity) |
| Table 4: Summary of Pharmacokinetic Parameters and Their Link to Physicochemical Properties. |
The molecule's structure allows it to be recognized and actively transported by the organic anion transporters (OATs) in the proximal tubules of the kidneys, leading to an exceptionally high renal extraction efficiency of nearly 90%.[5] This efficient and rapid clearance from the blood into the urine is precisely what allows for the dynamic imaging of renal function and the calculation of ERPF.
Conclusion
The clinical utility of radiolabeled o-iodohippuric acid is a direct consequence of a finely tuned set of physicochemical properties. Its hydrophilic nature, structural analogy to PAH, and the careful selection of a radioiodine label converge to create a tracer that is rapidly and specifically handled by the renal system. The rigorous quality control protocols, particularly the assessment of pH and radiochemical purity via TLC, are not mere procedural formalities; they are essential, self-validating systems that guarantee the integrity of these properties. For researchers and developers, a thorough understanding of this interplay between molecular characteristics and biological function is fundamental to the continued use and potential future development of renal radiopharmaceuticals.
References
-
131I IODOHIPPURATE - Richtlijnendatabase. 3
-
Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. ResearchGate. 1
-
ortho -Iodohippuric acid. Grokipedia. 5
-
123I IODOHIPPURATE - Richtlijnendatabase. 4
-
ortho-Iodohippuric acid. Wikipedia. 2
-
Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine. 13
-
Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. PubMed. 14
-
Iodohippuric acid I-125. PubChem, National Center for Biotechnology Information. 15
-
Iodohippurate Sodium I-131. PubChem, National Center for Biotechnology Information. 16
-
Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. 9
-
Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Clinical Kidney Journal, Oxford Academic. 17
-
Alternative methods for radiochemical purity testing in radiopharmaceuticals. INIS-IAEA.
-
Physicochemical Properties Of 131I-Rutin Under Acidic Labeling Condition As A Radiolabeled Compound For The Diagnosis Of Cancer. Neliti. 18
-
Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. PMC, NIH. 10
-
Radiopharmaceuticals: Identity & Purity Tests. Esco Pharma. 19
-
IODINE PARTITION COEFFICIENT MEASUREMENTS AT SIMULATED PWR STEAM GENERATOR CONDITIONS.Interim Data Report. U.S. Nuclear Regulatory Commission. 20
-
Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. PMC, NIH. 21
-
Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. NIH. 22
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. 23
-
Iodine-131. Wikipedia. 7
-
[Competitive action para-amino-hippuric acid-radiohippuran. Its effects on the renographic curve]. PubMed. 6
-
Fundamental concepts of radiopharmaceuticals quality controls. ResearchGate. 11
-
Isotopes of iodine. Wikipedia. 8
-
Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Oxford Academic. 12
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. 24
-
Iodohippurate sodium 131-I (OIH) clearance in mice bioassay of radiopharmaceuticals. 25
Sources
- 1. researchgate.net [researchgate.net]
- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. grokipedia.com [grokipedia.com]
- 6. [Competitive action para-amino-hippuric acid-radiohippuran. Its effects on the renographic curve] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-131 - Wikipedia [en.wikipedia.org]
- 8. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iodohippuric acid I-125 | C9H8INO3 | CID 71179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Iodohippurate Sodium I-131 | C9H7INNaO3 | CID 23663553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. media.neliti.com [media.neliti.com]
- 19. escopharma.com [escopharma.com]
- 20. nrc.gov [nrc.gov]
- 21. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 24. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 25. Iodohippurate sodium 131-I (OIH) clearance in mice bioassay of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of p-Iodohippuric Acid in Experimental Models of Kidney Disease: A Detailed Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the use of p-Iodohippuric acid (p-IH), a paramount tool in the experimental assessment of renal function. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific underpinnings of p-IH application, offers step-by-step methodologies for its use in various kidney disease models, and explains the rationale behind critical experimental choices. Our focus is to equip you with the knowledge to design and execute robust, self-validating studies to accurately assess renal hemodynamics.
Scientific Foundation: Understanding this compound in Renal Physiology
This compound, particularly its ortho-iodohippurate (OIH) isomer, is an analog of para-aminohippuric acid (PAH)[1]. PAH clearance is the gold standard for measuring effective renal plasma flow (ERPF), which is the volume of plasma that is cleared of a substance by the kidneys per unit of time and serves as a crucial indicator of renal health[2][3]. Due to its analogous structure and renal handling, radiolabeled p-IH (commonly with ¹²³I or ¹³¹I) provides a reliable and less cumbersome method for determining ERPF in both preclinical and clinical settings[1].
Mechanism of Renal Clearance
The renal excretion of p-IH is a rapid and highly efficient process, making it an ideal tracer for renal plasma flow. Its clearance is governed by two primary mechanisms within the nephron:
-
Glomerular Filtration: Approximately 20% of the p-IH that enters the kidneys is freely filtered from the blood through the glomeruli[4].
-
Active Tubular Secretion: The majority, around 80%, of p-IH is actively secreted from the peritubular capillaries into the tubular fluid by the proximal tubule epithelial cells[4]. This active transport is mediated by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of these cells.
This dual mechanism of filtration and potent secretion results in a high extraction ratio, meaning a large fraction of p-IH is removed from the blood in a single pass through the kidneys. This high extraction efficiency is the cornerstone of its utility in measuring ERPF.
Experimental Models of Kidney Disease: Where p-IH Shines
The assessment of ERPF using p-IH is invaluable in a multitude of experimental models of both acute kidney injury (AKI) and chronic kidney disease (CKD). A decline in ERPF is often an early indicator of renal dysfunction, preceding significant changes in glomerular filtration rate (GFR) or overt histological damage.
Common Preclinical Models for p-IH Application:
-
Ischemia-Reperfusion Injury (IRI): A common model that mimics the renal injury seen after transplantation, surgery, or shock. IRI leads to a significant reduction in renal blood flow and, consequently, ERPF. p-IH clearance is a sensitive measure to quantify the extent of this hemodynamic insult and to evaluate the efficacy of potential therapeutic interventions.
-
Cisplatin-Induced Nephrotoxicity: Cisplatin, a widely used chemotherapeutic agent, is notoriously nephrotoxic, primarily damaging the proximal tubules where p-IH is secreted[5]. Monitoring ERPF with p-IH can provide early detection of cisplatin-induced renal dysfunction.
-
Unilateral Ureteral Obstruction (UUO): This model induces renal fibrosis and inflammation, hallmarks of progressive CKD[6][7]. p-IH can be used to assess the decline in renal function in the obstructed kidney over time.
-
Diabetic Nephropathy: In models of diabetes, alterations in renal hemodynamics, including hyperfiltration in early stages and subsequent decline in renal plasma flow, can be tracked using p-IH.
Methodologies for ERPF Measurement with this compound
The choice of methodology for measuring p-IH clearance depends on the specific research question, the available resources, and the desired level of precision. The two main approaches are the single-sample method and the multi-sample (plasma clearance curve) method.
Single-Sample Method
This method offers a simplified yet robust estimation of ERPF, making it suitable for higher-throughput studies. It relies on a single blood sample taken at a specific time point after a bolus injection of radiolabeled p-IH. The underlying principle is that at this carefully chosen time, the plasma concentration of the tracer has a strong correlation with its total clearance.
Rationale for Time Point Selection: The optimal time for the single blood sample is when the tracer's distribution in the extracellular fluid is largely complete, and the subsequent decline in plasma concentration is primarily dictated by renal clearance. For humans, this is typically around 44-45 minutes post-injection[8][9][10]. In smaller animals like rats and rabbits with faster metabolic and clearance rates, this time point may need to be adjusted, although the 45-minute time point has been shown to be effective in some animal studies.
Protocol: Single-Sample ¹²³I-OIH Clearance in a Rat Model of Ischemia-Reperfusion Injury
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Place the animal on a warming pad to maintain body temperature.
-
Catheterize the jugular vein for tracer injection and the carotid artery or tail vein for blood sampling.
-
-
Induction of IRI (if applicable):
-
Perform a flank incision to expose the renal pedicle.
-
Occlude the renal artery and vein with a microvascular clamp for a specified period (e.g., 30-45 minutes).
-
Remove the clamp to allow reperfusion. Sham-operated control animals should undergo the same surgical procedure without clamping the renal pedicle.
-
-
Tracer Administration:
-
At 24 hours post-reperfusion (or the desired time point for assessment), administer a bolus injection of ¹²³I-OIH (e.g., 5-10 µCi) via the jugular vein catheter. The exact dose should be determined and recorded.
-
-
Blood Sampling:
-
Precisely 45 minutes after the injection, draw a blood sample (e.g., 200-300 µL) from the arterial or venous catheter into a heparinized tube.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood sample to separate the plasma.
-
Measure the radioactivity in a known volume of plasma using a gamma counter.
-
Calculate ERPF using a validated regression formula derived from a two-compartment model or a standard curve. A simplified formula is: ERPF (ml/min) = (Injected Dose (cpm) / Plasma Concentration at 45 min (cpm/ml)) x k Where 'k' is a correction factor determined from studies correlating the single-sample method with the gold-standard multi-sample method.
-
-
Self-Validation:
-
Include a sham-operated control group to establish baseline ERPF in your surgical model.
-
For drug efficacy studies, include a vehicle-treated disease group as a control.
-
Multi-Sample (Plasma Clearance Curve) Method
This method is considered more accurate as it involves collecting multiple blood samples over time to generate a plasma disappearance curve of the tracer. The area under this curve (AUC) is then used to calculate clearance. This approach provides a more detailed pharmacokinetic profile.
Protocol: Multi-Sample ¹²³I-OIH Clearance in a Mouse Model of Cisplatin-Induced AKI
-
Animal Preparation:
-
Anesthetize the mouse and maintain its body temperature.
-
Catheterize the jugular vein for injection and the carotid artery for serial blood sampling.
-
-
Induction of Cisplatin-AKI (if applicable):
-
Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
-
Control animals should receive a vehicle injection (e.g., saline).
-
-
Tracer Administration:
-
At 72 hours post-cisplatin injection (a common time point for peak injury), inject a bolus of ¹²³I-OIH (e.g., 2-5 µCi) via the jugular vein.
-
-
Serial Blood Sampling:
-
Collect small blood samples (e.g., 20-30 µL) at multiple time points post-injection. Suggested time points for mice are: 2, 5, 10, 20, 30, 45, and 60 minutes.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and measure radioactivity as described above.
-
Plot the plasma concentration of ¹²³I-OIH against time.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity using appropriate software.
-
Calculate clearance using the formula: Clearance (ml/min) = Injected Dose (cpm) / AUC (cpm·min/ml)
-
-
Self-Validation:
-
Compare the ERPF of cisplatin-treated mice to that of vehicle-treated control mice.
-
Ensure the radiochemical purity of the ¹²³I-OIH to avoid interference from free ¹²³I, which has a much lower renal clearance[11].
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
| Parameter | Animal Model | Healthy Control (ERPF) | Diseased Model (ERPF) | Reference |
| p-IH Clearance | Rabbit | 10.49 ± 1.41 ml/min/kg | Ischemia (2.5h): Significant Decrease | [12] |
| p-IH Clearance | Dog | ~0.65-0.67 extraction ratio vs PAH | N/A | [13] |
| PAH Clearance | Rat (Conscious) | 11.50 ± 1.45 ml/min | Dextrose Infusion: 7.83 ± 0.82 ml/min | [14] |
Note: ERPF values can vary based on the specific strain, age, and experimental conditions. It is crucial to establish baseline values within your own laboratory.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.
Sources
- 1. Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unilateral Ureteral Obstruction for 28 Days in Rats Is Not Associated with Changes in Cardiac Function or Alterations in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fight-or-flight: murine unilateral ureteral obstruction causes extensive proximal tubular degeneration, collecting duct dilatation, and minimal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kidney Tissue Targeted Metabolic Profiling of Unilateral Ureteral Obstruction Rats by NMR [frontiersin.org]
- 8. Renal blood flow and dynamic autoregulation in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. visualsonics.com [visualsonics.com]
- 10. [Estimation of 131I-Iodohippurate-clearance by a simplified method using a single plasma sample (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential [125I]-o-iodohippurate renograms from rabbit kidneys after temporary renal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: I-131 Hippuran Renography for Renal Function Assessment in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Renal Dynamics in Conscious Subjects
The assessment of renal function is a cornerstone of physiological research and preclinical drug development. While numerous methods exist, I-131 Hippuran renography stands out as a robust technique for evaluating effective renal plasma flow (ERPF) and tubular secretion. Performing this procedure in conscious, unrestrained rats offers a significant advantage by eliminating the confounding effects of anesthesia on renal hemodynamics and function.[1][2][3] This guide provides a comprehensive, in-depth protocol for conducting I-131 Hippuran renography in conscious rats, grounded in scientific principles and field-proven insights to ensure data integrity and reproducibility.
The kidneys are vital for maintaining body fluid homeostasis, and the regulation of renal blood flow is essential for their filtration and metabolic functions.[4] Anesthesia has been shown to cause substantial decreases in total renal blood flow, with reductions of up to 34% observed.[2] Therefore, obtaining measurements in conscious animals provides a more accurate representation of normal physiological processes.
Scientific Principles: The Journey of I-131 Hippuran
I-131 Hippuran (o-iodohippurate) is an analog of p-aminohippuric acid (PAH), which is avidly secreted by the proximal tubules. Following intravenous injection, I-131 Hippuran is rapidly taken up from the blood by the organic anion transporters (OATs) in the basolateral membrane of proximal tubule cells and then secreted into the tubular lumen. Its efficient extraction and minimal glomerular filtration make it an excellent agent for measuring ERPF.
The dynamic process of I-131 Hippuran transit through the kidneys can be monitored externally using a gamma counter. The resulting time-activity curve, known as a renogram, provides a wealth of information about renal function. The renogram is typically characterized by three phases:
-
Phase 1 (Vascular Phase): A rapid initial rise in radioactivity as the tracer enters the renal vasculature.
-
Phase 2 (Functional/Secretory Phase): A continued, slower rise to a peak, reflecting the uptake and secretion of the tracer by the tubular cells.
-
Phase 3 (Excretory Phase): A decline in radioactivity as the tracer is cleared from the kidney and enters the bladder.
Analysis of the renogram allows for the determination of key parameters such as the time to peak activity (Tmax) and the half-life of the tracer in the kidney (T1/2), which are indicative of tubular secretion and excretory function.
Experimental Workflow Overview
Caption: High-level overview of the I-131 Hippuran renography procedure in conscious rats.
Detailed Protocols
PART 1: Surgical Implantation of Vascular Catheters
Rationale: To facilitate stress-free intravenous administration of the radiotracer in conscious animals, chronic indwelling catheters are essential. The choice of vessel and catheterization technique can impact the long-term patency and success of the study.[5] Femoral artery and vein cannulation is a common and reliable method.[5][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Polyurethane or silicone catheters
-
Catheter lock solution (e.g., heparinized saline, heparinized glycerol)[7]
-
Sutures
-
Analgesics (e.g., buprenorphine, carprofen)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the surgical site (e.g., groin area for femoral access) by shaving and disinfecting.
-
Vessel Isolation: Make a small incision and carefully dissect to expose the femoral artery and vein.
-
Catheter Insertion:
-
Ligate the distal end of the vessel.
-
Make a small incision in the vessel and insert the catheter.
-
Advance the catheter to the desired position (e.g., into the abdominal aorta or vena cava).
-
Secure the catheter in place with sutures.
-
-
Exteriorization: Tunnel the catheters subcutaneously to the dorsal neck region. This placement prevents the animal from accessing and damaging the catheters.
-
Patency and Locking: Flush the catheters with heparinized saline to ensure patency and then fill with a lock solution to prevent clotting.[7]
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week.[4] Monitor the animal for signs of pain, infection, or distress. Regularly check catheter patency.
PART 2: I-131 Hippuran Renography
Materials:
-
I-131 Hippuran (typically 1-5 µCi per rat)
-
Saline for injection
-
Gamma scintigraphy system equipped with a low-energy, high-resolution collimator
-
Animal restrainer designed for conscious experiments
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimation: Acclimate the rat to the restrainer for several days prior to the experiment to minimize stress.
-
Preparation:
-
Ensure the rat is well-hydrated. Dehydration can affect the renogram results.[8]
-
Prepare the I-131 Hippuran dose by diluting it in sterile saline.
-
-
Positioning: Gently place the conscious rat in the restrainer and position it on the gamma camera. The kidneys should be centered in the field of view.
-
Data Acquisition:
-
Begin data acquisition in a dynamic mode (e.g., 10-second frames for 20-30 minutes).
-
After a brief baseline acquisition, administer the I-131 Hippuran as a bolus injection through the intravenous catheter.
-
Flush the catheter with a small volume of saline to ensure complete delivery of the tracer.
-
-
Monitoring: Observe the animal throughout the procedure for any signs of distress.
Data Analysis and Interpretation
Rationale: Proper data analysis is critical for extracting meaningful physiological information from the renogram. This involves defining regions of interest (ROIs) and generating time-activity curves.[9]
Procedure:
-
Region of Interest (ROI) Selection:
-
On the summed dynamic images, draw ROIs around each kidney and the bladder.
-
A background ROI should also be drawn in an area away from the kidneys and bladder to correct for non-specific radioactivity.
-
-
Time-Activity Curve (TAC) Generation:
-
Generate TACs for each ROI by plotting the radioactivity counts in each frame over time.
-
Perform background subtraction on the kidney and bladder TACs.
-
-
Parameter Calculation:
-
From the kidney TACs, determine the following parameters:
-
Tmax (Time to Peak Activity): The time at which the maximum radioactivity is reached. This reflects the rate of tracer uptake and secretion.
-
T1/2 (Half-life): The time it takes for the radioactivity to decrease by 50% from the peak. This indicates the rate of tracer excretion.
-
Uptake Slope: The initial slope of the TAC, representing the rate of tracer accumulation.
-
-
Data Presentation:
| Parameter | Typical Normal Range in Conscious Rats | Interpretation |
| Tmax | 2-5 minutes | Prolonged Tmax may indicate impaired tubular secretion or renal blood flow. |
| T1/2 | 8-15 minutes | A longer T1/2 can suggest an obstruction in the urinary tract or impaired excretory function. |
| Uptake Slope | Variable, dependent on dose and renal function | A reduced slope can indicate decreased renal plasma flow or tubular uptake. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No clear peak in the renogram | Catheter blockage or extravasation of the tracer. | Check catheter patency before injection. Ensure the injection is intravenous. |
| Asymmetrical renograms | Unilateral kidney dysfunction or improper ROI placement. | Verify ROI placement. Consider underlying pathology. |
| Prolonged Tmax and T1/2 in a healthy animal | Dehydration or animal stress. | Ensure adequate hydration. Acclimate the animal to the experimental setup to minimize stress. |
| High background activity | Improper background ROI selection or tracer contamination. | Select a background ROI away from major vessels and organs. Handle the radiotracer with care to avoid contamination. |
Advanced Considerations
-
Thyroid Blockade: Although the amount of free I-131 is typically low in commercially prepared Hippuran, pre-treatment with a saturated solution of potassium iodide (SSKI) can be considered to block thyroid uptake of any free iodide, especially in longitudinal studies.[10]
-
Combined Studies: This technique can be combined with the measurement of glomerular filtration rate (GFR) using a tracer like 99mTc-DTPA for a more comprehensive assessment of renal function.
Conclusion
I-131 Hippuran renography in conscious rats is a powerful tool for assessing renal function without the confounding effects of anesthesia. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can obtain reliable and reproducible data to advance their studies in physiology, pharmacology, and drug development. The use of chronic catheters and proper animal handling are paramount to the success of this technique, ensuring both high-quality data and animal welfare.
References
-
Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed. (2022). PubMed. [Link]
-
Value of 131I-“Hippuran” Renography in Urological Investigation - PMC - NIH. (n.d.). NIH. [Link]
-
131 I-induced changes in rat thyroid gland function - PubMed. (n.d.). PubMed. [Link]
-
The qualitative I-131 Hippuran renogram. A potential problem - PubMed. (1983). PubMed. [Link]
-
SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - NIH. (n.d.). NIH. [Link]
-
Radiation Dosimetry of the 131-I-hippuran Renogram - PubMed. (1967). PubMed. [Link]
-
Fix and Sample with Rats in the Dynamics of Choice - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Demonstration by iodine-131-hippurate Renography of a Marked Sensitivity of Some Transplanted Kidneys to Volume Contraction - PubMed. (1989). PubMed. [Link]
-
Effects of anesthesia on renal function and metabolism in rats assessed by hyperpolarized MRI - PubMed. (n.d.). PubMed. [Link]
-
Intermittent vascular access for extracorporeal circulation in conscious rats: a new technique - PubMed. (n.d.). PubMed. [Link]
-
Chronic Vascular Catheterization in the Rat: Comparison of Three Techniques - PubMed. (1984). PubMed. [Link]
-
A QUANTITATIVE ANALYSIS OF THE I-131 SODIUM O-IODOHIPPURATE RENOGRAM IN HYPERTENSIVE PATIENTS - PubMed. (1964). PubMed. [Link]
-
Age-Related Late Effects in Rat Thyroids After Internal 131I Exposure - Gupea. (n.d.). Gupea. [Link]
-
Overcoming the Challenges in the Use of Vascular Access Buttons™ in Rodent - Altasciences. (n.d.). Altasciences. [Link]
-
Effect of general anaesthesia on renal haemodynamics in the rat - PubMed. (1979). PubMed. [Link]
-
Rats' performance in a suboptimal choice procedure implemented in a natural-foraging analogue - PMC - NIH. (2024). NIH. [Link]
-
Comparison of Catheter Lock Solutions in Rats. (2000). aalas.org. [Link]
-
Measurement of renal blood flow in the rat - PubMed. (1975). PubMed. [Link]
-
Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - NIH. (n.d.). NIH. [Link]
-
A THEORETICAL APPROACH TO THE I-131-HIPPURAN RENOGRAM - PubMed. (1964). PubMed. [Link]
-
New insights into iodide metabolism based on preclinical models: impact on radiotherapy efficacy and protection against radioactive iodine exposure | bioRxiv. (2023). bioRxiv. [Link]
-
A Review of Anesthetic Effects on Renal Function: Potential Organ Protection. (2017). karger.com. [Link]
-
Long-term vascular access ports as a means of sedative administration in a rodent fMRI survival model - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Calculation of glomerular filtration rate in conscious rats by the use of a bolus injection of iodixanol and a single blood sample - ResearchGate. (2025). ResearchGate. [Link]
-
Assessment of changes in intrarenal blood flow in conscious rats using laser-Doppler flowmetry - PubMed. (1993). PubMed. [Link]
-
Mouse and Rat Catheterizations and Options - Inotiv. (n.d.). Inotiv. [Link]
-
Volatile Anesthesia Activates Renal Sympathetic Nerves to Reduce Renal Excretory Function: Implications for Surgically-Induced Acute Kidney Injury - Oxford Academic. (2021). Oxford Academic. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. (n.d.). ubc.ca. [Link]
-
Measurement of renal vein blood flow in rats by high-field magnetic resonance - PubMed. (n.d.). PubMed. [Link]
-
Can continuous intraperitoneal infusion of 125I-iothalamate and 131I-hippuran be used for measurement of GFR in conscious rats? - PubMed. (n.d.). PubMed. [Link]
-
Effects of General Anesthesia on 2 Urinary Biomarkers of Kidney Injury—Hepatitis A Virus Cellular Receptor 1 and Lipocalin 2—in Male C57BL/6J Mice - PMC - NIH. (n.d.). NIH. [Link]
-
Rat Vascular Access Port Is Being Used “Off-Label” with Other Species. (2023). instechlabs.com. [Link]
-
Chronic bladder catheterization for precise urine collection in awake mice - PubMed. (n.d.). PubMed. [Link]
-
Late Age- and Dose-Related Effects on the Proteome of Thyroid Tissue in Rats after 131 I Exposure - MDPI. (n.d.). MDPI. [Link]
-
Noninvasive measurement of renal blood flow by magnetic resonance imaging in rats - NIH. (n.d.). NIH. [Link]
-
[RENOGRAPHY. STUDY ON THE KIDNEYS WITH I-131-LABELLED HIPPURAN] - PubMed. (1963). PubMed. [Link]
-
Effects of unilateral renal irradiation on the hippuran I-131 renogram in rabbits - PubMed. (1967). PubMed. [Link]
Sources
- 1. Effects of anesthesia on renal function and metabolism in rats assessed by hyperpolarized MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic vascular catheterization in the rat: comparison of three techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intermittent vascular access for extracorporeal circulation in conscious rats: a new technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Demonstration by iodine-131-hippurate renography of a marked sensitivity of some transplanted kidneys to volume contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The qualitative I-131 Hippuran renogram. A potential problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiation dosimetry of the 131-I-hippuran renogram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Single-Kidney Function with Radiolabeled Hippuran
Introduction
For researchers, scientists, and drug development professionals, the precise assessment of individual kidney function is paramount for evaluating the nephrotoxic potential of new chemical entities and understanding the pathophysiology of renal diseases.[1] Dynamic renal scintigraphy, commonly known as a renogram, using radiolabeled ortho-iodohippurate (hippuran), provides a robust and minimally invasive method to quantitatively assess differential renal function, including renal plasma flow and tubular secretion.[2][3][4] This document provides a detailed guide to the principles, experimental protocols, and data interpretation for assessing single-kidney function using radiolabeled hippuran.
Scientific Principles and Rationale
Mechanism of Action of Hippuran
Ortho-iodohippurate (OIH), commercially known as Hippuran, is an analog of para-aminohippuric acid (PAH), which is avidly extracted from the blood by the kidneys. Following intravenous administration, radiolabeled hippuran is rapidly cleared from the plasma primarily through tubular secretion (approximately 80%) by the organic anion transporters (OATs) in the proximal tubules, with the remaining 20% cleared by glomerular filtration.[2][5] This efficient extraction, approaching 90-95% in a single pass through the kidney, makes its clearance a reliable measure of effective renal plasma flow (ERPF).[2][6]
The kinetics of hippuran can be divided into three distinct phases which are visualized in a time-activity curve (renogram):
-
Phase 1 (Vascular Phase): An initial sharp rise in radioactivity lasting 30-60 seconds, reflecting the arrival of the radiotracer in the renal vasculature.
-
Phase 2 (Parenchymal or Secretory Phase): A continued rise to a peak (Tmax), typically within 2-5 minutes, representing the uptake and secretion of hippuran by the renal tubules.[2]
-
Phase 3 (Excretory or Drainage Phase): A subsequent decline in radioactivity as the tracer is excreted from the kidney into the collecting system and bladder.
Choice of Radionuclide
Historically, hippuran has been labeled with Iodine-131 (¹³¹I-hippuran).[3][4][7] While effective, ¹³¹I has suboptimal imaging characteristics and a higher radiation burden.[5][8] Iodine-123 (¹²³I-hippuran) offers improved image quality and lower radiation dosimetry, making it a more suitable alternative for repeated studies.[9]
In contemporary practice, Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) has largely replaced radiolabeled hippuran.[10][11][12][13][14] ⁹⁹ᵐTc-MAG3 is also a tubular agent with a high extraction efficiency, though its clearance is about 50-60% that of hippuran.[11][15][16] However, due to its superior imaging characteristics and lower radiation dose, ⁹⁹ᵐTc-MAG3 is often the preferred agent.[8][10] Despite this, the principles and methodologies established with radiolabeled hippuran form the foundation of modern dynamic renal scintigraphy.
Experimental Workflow and Protocols
A typical workflow for assessing single-kidney function using radiolabeled hippuran involves careful patient preparation, precise administration of the radiopharmaceutical, dynamic image acquisition, and quantitative data analysis.
Patient Preparation
Proper patient preparation is crucial for obtaining accurate and reproducible results.
-
Hydration: The patient should be well-hydrated to ensure adequate urine flow. Oral hydration with 500-1000 mL of water 30-60 minutes prior to the study is recommended.
-
Medication Review: Certain medications can interfere with renal function and should be discontinued if clinically permissible. These include diuretics, ACE inhibitors, and NSAIDs.[2]
-
Bladder Emptying: The patient should void immediately before the study to minimize background activity from the bladder.
Radiopharmaceutical and Administration
| Radiopharmaceutical | Typical Adult Dose |
| ¹³¹I-ortho-iodohippurate | 0.2 - 0.4 mCi (7.4 - 14.8 MBq) |
| ¹²³I-ortho-iodohippurate | 1 - 3 mCi (37 - 111 MBq) |
| ⁹⁹ᵐTc-MAG3 | 1 - 5 mCi (37 - 185 MBq) |
-
Quality Control: The radiochemical purity of the hippuran preparation should be assessed to ensure that the level of free radioiodide is minimal, as this can affect the accuracy of clearance measurements.[6][17]
-
Administration: The radiopharmaceutical is administered as an intravenous bolus injection.
Image Acquisition Protocol
-
Instrumentation: A large field-of-view gamma camera equipped with a low-energy, all-purpose collimator is used.
-
Patient Positioning: The patient is positioned supine with the gamma camera placed posteriorly to view both kidneys.
-
Dynamic Imaging: A dynamic acquisition is initiated immediately upon injection.
-
Framing Rate: 1-3 seconds per frame for the first minute to assess the vascular phase, followed by 15-60 seconds per frame for 20-30 minutes to evaluate the parenchymal and excretory phases.
-
Data Analysis and Interpretation
Region of Interest (ROI) Definition
Following image acquisition, regions of interest (ROIs) are drawn around each kidney and a background region, typically inferior to the kidneys, to correct for non-renal radioactivity.[15] Some protocols also advocate for drawing a separate cortical ROI to minimize the influence of the collecting system on the parenchymal phase of the renogram.[18]
Generation of the Renogram
Time-activity curves (renograms) are generated for each kidney by plotting the background-corrected counts within each ROI as a function of time.
Quantitative Parameters
| Parameter | Description | Normal Range (approximate) |
| Differential Renal Function (DRF) | The relative contribution of each kidney to total renal function, calculated from the uptake during the first 1-3 minutes. | 45-55% for each kidney[15] |
| Time to Peak (Tmax) | The time from injection to the peak of the renogram curve. | 2-5 minutes[2] |
| 20-minute to Peak Ratio | The ratio of counts at 20 minutes to the peak counts, indicating the efficiency of tracer washout. | < 0.3 |
| Effective Renal Plasma Flow (ERPF) | Calculated from the clearance of hippuran from the plasma. | 500-600 mL/min[5] |
Applications in Research and Drug Development
Preclinical and Clinical Drug Development
-
Nephrotoxicity Screening: Radiolabeled hippuran renography can be used in preclinical animal models to assess the potential nephrotoxic effects of new drug candidates.
-
Phase I-III Clinical Trials: In clinical trials, this technique provides a sensitive measure of changes in renal function in response to investigational drugs, particularly those primarily eliminated by the kidneys.[19][20][21][22][23][24] The U.S. Food and Drug Administration (FDA) provides guidance on assessing pharmacokinetics in patients with impaired renal function, where such direct measurements can be invaluable.[20][22][23]
Research Applications
-
Pathophysiology of Renal Diseases: Hippuran renography is a valuable tool for studying the functional consequences of various renal diseases, such as renovascular hypertension and obstructive uropathy.[3][5]
-
Evaluation of Therapeutic Interventions: Researchers can use this method to objectively assess the efficacy of therapeutic interventions aimed at improving renal function.
Conclusion
The assessment of single-kidney function using radiolabeled hippuran provides a wealth of quantitative information that is critical for both basic research and drug development. By understanding the underlying principles and adhering to standardized protocols, researchers and scientists can obtain reliable and reproducible data to guide their investigations and decision-making processes. While newer agents like ⁹⁹ᵐTc-MAG3 are now more commonly used, the foundational knowledge derived from hippuran renography remains essential for the accurate interpretation of dynamic renal scintigraphy studies.
References
-
Taylor, A. (2014). Quantitative Indices Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and. Emory School of Medicine. [Link]
-
Diuretic Renal Scintigraphy Protocol Considerations. (2022). Journal of Nuclear Medicine Technology. [Link]
-
131I IODOHIPPURATE. Richtlijnendatabase. [Link]
-
Burt, L. A., et al. (2020). Evaluating Patients With Impaired Renal Function During Drug Development: Highlights From the 2019 US FDA Pharmaceutical Science and Clinical Pharmacology Advisory Committee Meeting. Clinical Pharmacology & Therapeutics. [Link]
-
Doig, A., et al. (1963). 131I-“Hippuran” Renography in Detection of Unilateral Renal Disease in Patients with Hypertension. British Medical Journal. [Link]
-
Magnusson, G. (1962). Distribution of Hippuran Labelled with 131I in the Kidneys and Liver. British Journal of Experimental Pathology. [Link]
-
Russell, C. D., et al. (1988). Quantitation of renal function with technetium-99m MAG3. Journal of Nuclear Medicine. [Link]
-
Tada, S., et al. (1961). An Assessment of the “Radioactive Renogram” Using O-Iodohippurate Sodium (Hippuran) Labelled with Radioactive Iodine. Japanese Circulation Journal. [Link]
-
Kengen, R. A., et al. (1995). Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity. European Journal of Nuclear Medicine. [Link]
-
Pedersen, F., & Poulsen, P. E. (1967). Hippuran I-131 renography and clearance measurements used for determination of the individual kidney function. The Journal of Urology. [Link]
-
Freeman, L. M., et al. (1966). Ortho-Iodohippurate-I 131 Kidney Scanning in Renal Failure. Radiology. [Link]
-
Putra, A. R. (2018). stability testing of 131i-hippuran labeled compounds for diagnosis renal function. ResearchGate. [Link]
-
Soveri, I., et al. (2018). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Clinical Kidney Journal. [Link]
-
Schück, O., et al. (1987). Serum hippurate and its excretion in conservatively treated and dialysed patients with chronic renal failure. Nephrology Dialysis Transplantation. [Link]
-
Taylor, A. Jr., & Kipper, M. S. (1983). The qualitative I-131 Hippuran renogram. A potential problem. Clinical Nuclear Medicine. [Link]
-
Food and Drug Administration. (2010). Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. FDA. [Link]
-
O'Reilly, P., et al. (2018). SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. Journal of Nuclear Medicine. [Link]
-
Wax, S. H., & McDonald, D. F. (1964). A QUANTITATIVE ANALYSIS OF THE I-131 SODIUM O-IODOHIPPURATE RENOGRAM IN HYPERTENSIVE PATIENTS. The Journal of Urology. [Link]
-
Russell, C. D., et al. (1988). Comparison of Technetium-99m MAG3 with Iodine-131 Hippuran by a Simultaneous Dual Channel Technique. Journal of Nuclear Medicine. [Link]
-
Krogsgaard, A. R., & Friis, T. (1964). ISOTOPE NEPHROGRAPHY WITH 131-I "HIPPURAN". I. TECHNIQUE AND EXPERIENCE IN VARIOUS MEDICAL RENAL DISEASES. Acta Medica Scandinavica. [Link]
-
Ueda, H., et al. (1962). Evaluation of kidney function test using radioisotope, especially I-131 labeled Hippuran. The Japanese Heart Journal. [Link]
-
Decostre, P. L., & Salomon, A. P. (1990). Comparative study of the kinetics of the renal tracers 99Tcm-MAG3 and 131I-hippuran. Nuclear Medicine Communications. [Link]
-
Prigent, A. (2011). Functional Renal Imaging: New Trends in Radiology and Nuclear Medicine. Seminars in Nuclear Medicine. [Link]
-
EANM. (2009). EANM Technologist Guide Dynamic Renal Imaging in Obstructive Renal Pathology. EANM. [Link]
-
Troth, S. P., et al. (2019). Kidney Safety Assessment: Current Practices in Drug Development. Seminars in Nephrology. [Link]
-
Wiener, S. N., et al. (1971). computer-aided statistical analysis of the scintillation camera 131|-hippuran renogram. Journal of Nuclear Medicine. [Link]
-
Jafri, R. A., et al. (1988). Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. Contributions to Nephrology. [Link]
-
Taylor, A. Jr. (1999). Clinical Applications of Renal Scintigraphy. American Journal of Roentgenology. [Link]
-
Eikefjord, E., et al. (2011). Determination of Single-Kidney Glomerular Filtration Rate in Human Subjects by Using CT. Radiology. [Link]
-
Jadhav, P. R., & Gobburu, J. V. S. (2021). Design and conduct considerations for studies in patients with impaired renal function. Clinical and Translational Science. [Link]
-
Food and Drug Administration. (2024). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. FDA. [Link]
-
Piepsz, A., et al. (1990). 99mTc-MAG3 versus 131I-orthoiodohippurate in the routine determination of effective renal plasma flow. The Journal of Nuclear Medicine and Allied Sciences. [Link]
-
Federal Register. (2020). Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability. Federal Register. [Link]
-
Thouvenot, P., et al. (1983). [Renal radioisotope study with 123I-hippuran in the monitoring of transplants]. La Nouvelle Presse Médicale. [Link]
-
Celerion. (2017). Update and Trends on Pharmacokinetic Studies in Patients with Impaired Renal Function: Practical Insight into Application of the FDA and EMA Guidelines. Celerion. [Link]
-
Yassin, H., et al. (2019). Parameters Affecting the Quality of Renal Dynamic Scan in Nuclear Medicine Imaging. Natural Sciences. [Link]
-
Jafri, R. A., et al. (1988). Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. Contributions to Nephrology. [Link]
Sources
- 1. Kidney Safety Assessment: Current Practices in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 3. 131I-“Hippuran” Renography in Detection of Unilateral Renal Disease in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Assessment of the “Radioactive Renogram” Using O-Iodohippurate Sodium (Hippuran) Labelled with Radioactive Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of Hippuran Labelled with 131I in the Kidneys and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajronline.org [ajronline.org]
- 9. [Renal radioisotope study with 123I-hippuran in the monitoring of transplants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of renal function with technetium-99m MAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. 99mTc-MAG3 versus 131I-orthoiodohippurate in the routine determination of effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. Comparative study of the kinetics of the renal tracers 99Tcm-MAG3 and 131I-hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The qualitative I-131 Hippuran renogram. A potential problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing | FDA [fda.gov]
- 23. Federal Register :: Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability [federalregister.gov]
- 24. celerion.com [celerion.com]
Application Notes and Protocols: Monitoring Renal Transplant Rejection with p-Iodohippuric Acid Scintigraphy
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Challenge of Renal Allograft Rejection
Kidney transplantation stands as the definitive treatment for end-stage renal disease, offering a profound improvement in quality of life and a reduction in mortality.[1] However, the success of this life-saving procedure is continually challenged by the recipient's immune system, which can recognize the transplanted organ—the allograft—as foreign and mount a destructive attack. This process, known as allograft rejection, remains a primary cause of graft dysfunction and eventual failure.[1][2]
Rejection can manifest in several forms:
-
Hyperacute Rejection: Occurs within minutes to hours of transplantation and is caused by pre-existing antibodies, leading to irreversible graft loss.[3]
-
Acute Rejection: Typically develops within the first few weeks to months post-transplant and is primarily a cell-mediated immune response, though antibodies can also be involved.[3] This form is often reversible if detected and treated promptly.
-
Chronic Rejection: A slower, progressive process that occurs over months to years, leading to gradual loss of graft function.[3][4]
Early and accurate diagnosis of acute rejection is paramount to preserving graft function. Clinical signs such as fever, graft tenderness, and rising serum creatinine levels can be indicative but are often nonspecific.[1][3] Furthermore, these symptoms can overlap with other common post-transplant complications, most notably Acute Tubular Necrosis (ATN), a condition of ischemic or nephrotoxic damage to the kidney tubules.[5][6] While renal biopsy is the gold standard for diagnosis, its invasive nature carries risks and is not ideal for frequent monitoring. This underscores the critical need for reliable, non-invasive diagnostic tools.
Dynamic renal scintigraphy, a nuclear medicine imaging technique, provides a functional assessment of the transplanted kidney.[7][8] By using a radiopharmaceutical agent, it allows for the visualization and quantification of renal perfusion, uptake, and excretion.[7] p-Iodohippuric acid (also known as ortho-iodohippurate or OIH), labeled with a radioisotope like Iodine-123 (¹²³I) or historically Iodine-131 (¹³¹I), has been a cornerstone radiopharmaceutical for this purpose.[9][10][11] Its physiological handling by the kidney makes it particularly well-suited for evaluating the tubular secretion function, which is often compromised during an acute rejection episode.[10]
This guide provides a comprehensive overview of the principles and protocols for using this compound scintigraphy to monitor renal transplant status, with a focus on differentiating acute rejection from other causes of graft dysfunction.
Scientific Principles: The Journey of this compound Through the Kidney
The diagnostic power of this compound (OIH) scintigraphy lies in its physiological pathway, which closely mirrors that of para-aminohippuric acid (PAH), the substance used in the gold-standard measurement of renal plasma flow.[10][12]
Mechanism of Renal Handling:
OIH is primarily cleared from the blood by the kidneys through a combination of glomerular filtration and, more significantly, active tubular secretion.[10][13] Approximately 85% of OIH is excreted into the urine within 30 minutes in individuals with normal renal function.[10] This efficient extraction from the plasma is mediated by organic anion transporters located in the proximal tubules of the nephrons.[13]
This dual-clearance mechanism makes OIH an excellent agent for assessing two critical aspects of renal function simultaneously:
-
Renal Perfusion: The initial arrival of the radiotracer in the kidney reflects the adequacy of blood flow to the graft.
-
Tubular Function: The rate at which the kidney extracts OIH from the blood and transports it into the urine provides a direct measure of tubular cell health and function.
In an episode of acute rejection, the infiltration of immune cells into the kidney tissue causes inflammation and edema. This process directly impairs both blood flow and the function of the tubular cells, leading to characteristic changes in the handling of OIH that can be detected by scintigraphy.[3]
The Radiopharmaceutical: Iodine-labeled this compound
The choice of radioisotope for labeling OIH is critical for image quality and patient safety.
-
Iodine-131 (¹³¹I-OIH): Historically, ¹³¹I was the primary isotope used.[10][14][15] However, its high-energy gamma emissions and beta particle emission result in a higher radiation dose to the patient and produce lower-quality images.[10][16] Its use is now largely obsolete for this application.
-
Iodine-123 (¹²³I-OIH): This is the preferred isotope for modern renal scintigraphy.[10][11] Its shorter half-life (13 hours) and ideal gamma energy (159 keV) allow for the administration of a higher activity, resulting in superior image quality for gamma camera studies, while delivering a lower radiation dose to the patient.[10]
Preparation and Quality Control:
¹²³I-OIH is typically supplied as a sterile, pyrogen-free solution for injection.[17][18] Rigorous quality control is essential to ensure the purity and safety of the radiopharmaceutical.[19][20]
Key Quality Control Parameters:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| pH | pH meter | 3.5 - 8.5[18] |
| Radiochemical Purity | Thin Layer Chromatography (TLC) | ≥96% ¹²³I-OIH[18] |
| Radionuclidic Purity | Gamma Spectroscopy | Assessed for contaminants |
| Sterility | Fluid Thioglycolate Medium | No microbial growth[21] |
| Apyrogenicity (Endotoxins) | Limulus Amebocyte Lysate (LAL) Test | Within specified limits[20] |
Experimental Protocol: Dynamic Renal Scintigraphy
The following protocol outlines the steps for performing a dynamic renal scintigraphy study using ¹²³I-OIH.
1. Patient Preparation:
-
Hydration: Ensure the patient is well-hydrated to promote urine flow and minimize the radiation dose to the bladder.[22] This can be achieved by encouraging the patient to drink water before the study.
-
Voiding: The patient should empty their bladder immediately before the start of the scan to prevent the bladder from obscuring the view of the transplanted kidney.[23]
-
Positioning: The patient is positioned supine on the imaging table.[16] A large field-of-view gamma camera with a low-energy, all-purpose collimator is positioned over the anterior abdomen and pelvis to include the transplanted kidney, the distal aorta/iliac artery, and the bladder in the field of view.[4]
2. Radiopharmaceutical Administration and Image Acquisition:
-
Dose: A typical adult dose of ¹²³I-OIH is administered as an intravenous bolus injection.
-
Dynamic Acquisition: Image acquisition begins simultaneously with the injection. The study is acquired in two main phases:
-
Perfusion (Flow) Phase: Rapid sequential images are acquired for the first 60 seconds (e.g., 1-2 second frames).[22] This phase captures the initial arrival of the radiotracer in the graft and iliac artery.
-
Functional (Uptake and Excretion) Phase: Subsequent dynamic images are acquired for 20-30 minutes (e.g., 15-60 second frames).[22] This phase visualizes the uptake of the tracer by the renal parenchyma and its subsequent excretion into the collecting system and bladder.
-
Workflow of this compound Scintigraphy
Caption: Workflow from patient preparation to data analysis.
Data Analysis and Interpretation
The acquired data is processed to generate both qualitative images and quantitative parameters.
1. Qualitative Image Analysis:
-
Perfusion Phase: The initial frames are reviewed to assess the promptness and uniformity of blood flow to the transplanted kidney relative to the iliac artery.
-
Functional Phase: The subsequent images are assessed for the progressive accumulation of the tracer in the renal cortex, followed by its appearance in the collecting system and bladder.
2. Quantitative Analysis: The Renogram
The cornerstone of quantitative analysis is the renogram, a time-activity curve generated by placing a region of interest (ROI) over the transplanted kidney.[1]
Phases of a Normal Renogram:
-
Phase 1 (Vascular/Perfusion): A sharp, rapid upstroke immediately after injection, reflecting the arrival of the radiotracer bolus.[1][22]
-
Phase 2 (Uptake/Concentration): A less steep, continued rise as the kidney extracts the tracer from the blood.[22] This phase peaks at approximately 3-5 minutes (Tmax).[22]
-
Phase 3 (Excretion/Drainage): A subsequent down-sloping curve as the tracer is excreted from the kidney into the bladder.[22]
Physiological Basis of the Renogram
Sources
- 1. cda-amc.ca [cda-amc.ca]
- 2. mdpi.com [mdpi.com]
- 3. auntminnie.com [auntminnie.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Renal scintigraphy following kidney transplantation – ATN, Rejection, and More | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The advantages of 131I-orthoiodohippurate scintiphotography in the management of patients after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 11. [Renal radioisotope study with 123I-hippuran in the monitoring of transplants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdapp.co [mdapp.co]
- 13. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the I-131 sodium o-iodohippurate renogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An assessment of the "radioactive renogram" using O-iodohippurate sodium (Hippuran) labelled with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
- 17. Hippuran-/sup 123/I. Preparation and quality control (Journal Article) | ETDEWEB [osti.gov]
- 18. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 20. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of the preparation of individual doses of (131)I-sodium o-iodohippurate ((131)I-hippuran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cmnp.org [cmnp.org]
Troubleshooting & Optimization
Technical Support Center: p-Iodohippuric Acid Stability & Storage
Welcome to the comprehensive technical support guide for p-Iodohippuric acid (OIH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and troubleshooting of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protecting the compound from light is also a crucial consideration, as related compounds have been shown to discolor upon light exposure.[2] While room temperature storage is often cited, for maximum long-term stability, refrigeration (2-8 °C) is advisable.
Q2: I need to prepare a stock solution of this compound. What solvent should I use and how stable will the solution be?
A2: The choice of solvent depends on the intended application. This compound has limited solubility in water (approximately 0.209 mg/mL).[3] For creating stock solutions, organic solvents are often necessary. Based on data for the closely related hippuric acid and deuterated 4-Aminohippuric acid, solubility is highest in polar aprotic solvents like DMSO, followed by alcohols such as methanol and ethanol.[4][5]
Initial Solvent Selection Guide:
-
High Concentration (>50 mg/mL): Dimethyl Sulfoxide (DMSO)
-
Moderate Concentration (15-25 mg/mL): Methanol, Ethanol[5]
-
Aqueous Buffers: For immediate use in assays, dissolve in a slightly basic buffer (pH 7.0-8.5). The sodium salt of hippuric acid is much more water-soluble.[6]
Solution Stability: Solutions of this compound are more susceptible to degradation than the solid form. When preparing solutions for radiolabeling (e.g., with ¹³¹I or ¹²³I), the recommended pH range is typically between 3.5 and 8.5.[7][8] A study on ¹³¹I-Hippuran found it to be relatively stable for up to 30 days when stored at 4°C, 25°C, and 30°C.[9][10] However, for non-radioactive solutions, it is best practice to prepare them fresh or store them at -20°C for short-term storage (days to weeks) to minimize hydrolysis. Always protect solutions from light.
Degradation and Impurities
Q3: What are the common degradation products of this compound?
A3: The two primary degradation products are p-Iodobenzoic acid and Glycine . The formation of p-Iodobenzoic acid occurs through the hydrolysis of the amide bond. A secondary degradation pathway involves the cleavage of the carbon-iodine bond, leading to the formation of Hippuric acid and free Iodide . In radiolabeled preparations, free radioiodide is a critical impurity to monitor.[7][8]
Q4: My this compound solution has turned slightly yellow. Is it still usable?
A4: A yellow discoloration often indicates the presence of free iodine, which can result from deiodination of the parent compound, particularly upon exposure to light.[2] While a very faint color change might not significantly impact experiments where high purity is not critical, for quantitative applications such as HPLC standard preparation or radiolabeling, the purity should be verified before use. A discolored solution suggests that degradation has occurred, and the concentration of the parent compound is lower than intended.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Chromatography Problems (HPLC/TLC)
Q5: I am running an HPLC analysis of my this compound sample and I see an unexpected peak. What could it be?
A5: An unexpected peak in your HPLC chromatogram is likely a degradation product or an impurity from the synthesis. The most probable culprits are p-Iodobenzoic acid or Hippuric acid.
-
p-Iodobenzoic acid: This is a product of amide bond hydrolysis. Being more lipophilic than this compound (due to the loss of the glycine moiety), it will typically have a longer retention time in reversed-phase HPLC.
-
Hippuric acid: This is a product of deiodination. As it is less hydrophobic than this compound, it will have a shorter retention time in reversed-phase HPLC.
-
Free Iodide: If you are analyzing a radiolabeled preparation, free iodide will elute very early, often in the solvent front, in reversed-phase systems.
To confirm the identity of these peaks, you can run commercially available standards of the suspected impurities.
Q6: My peaks for this compound are tailing in my reversed-phase HPLC analysis. How can I improve the peak shape?
A6: Peak tailing for acidic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing. Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group of this compound (predicted pKa is around 3-4). This will keep the molecule in its protonated, less polar form, reducing interactions with silanols. Using a buffer like phosphate or formate is recommended.
-
Use a Modern Column: Employ a high-purity silica column with end-capping, which has fewer accessible silanol groups.
-
Check for Column Contamination: If the column has been used for basic compounds previously, it might be contaminated. Flush the column according to the manufacturer's instructions.
In-Depth Technical Guide
Mechanisms of Degradation
Understanding the chemical pathways through which this compound degrades is fundamental to preventing it. The two primary mechanisms are hydrolysis and deiodination.
The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base.[11][12][13][14]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is technically "base-promoted" as a full equivalent of base is consumed to deprotonate the resulting carboxylic acid, driving the reaction to completion.[14]
The carbon-iodine bond can be cleaved under certain conditions, particularly upon exposure to light (photolysis) or in the presence of reducing agents.
-
Photochemical Dehalogenation: Aromatic iodides can undergo dehalogenation when irradiated with UV light.[15][16] This process often involves the formation of radical species and is a primary reason why this compound and its solutions should be protected from light.
Quantitative Stability Data
The following table summarizes the stability of radiolabeled ¹³¹I-Hippuran over a 30-day period at various storage temperatures. This data provides a valuable reference for understanding the compound's general stability profile.
| Storage Time (Days) | Radiochemical Purity at 4°C (%) | Radiochemical Purity at 25°C (%) | Radiochemical Purity at 30°C (%) |
| 1 | 99.52 | 99.52 | 99.52 |
| 6 | 99.66 | 99.16 | 98.93 |
| 9 | 99.52 | 98.72 | 98.43 |
| 13 | 97.65 | 98.07 | 98.01 |
| 20 | 97.04 | 98.53 | 98.80 |
| 23 | 96.99 | 97.57 | 97.31 |
| 30 | 97.04 | 96.37 | 96.96 |
| Data adapted from Rosyidiah et al. (2020).[9][10][17] |
This study concluded that there was no statistically significant difference in radiochemical purity between the storage temperatures over 30 days, indicating good thermal stability of the radiolabeled compound in solution.[9][10][17]
Experimental Protocols
Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)
This protocol is adapted from the European Pharmacopoeia for the quality control of radioiodinated hippurate and is effective for identifying the primary impurities.[7][8]
Materials:
-
TLC Plate: Silica gel GF254
-
Mobile Phase: Toluene:Butanol:Glacial Acetic Acid:Water (80:20:4:1 v/v/v/v)
-
Reference Solutions: Prepare solutions of this compound, p-Iodobenzoic acid, and Potassium Iodide in a suitable solvent (e.g., methanol).
-
Visualization:
Procedure:
-
Prepare the mobile phase and pour it into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 30 minutes.
-
On a silica gel TLC plate, gently spot your sample alongside the reference solutions for this compound, p-Iodobenzoic acid, and iodide.
-
Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the spots under UV light (254 nm). Aromatic compounds will appear as dark spots.[18][19] Circle the spots with a pencil.
-
For further visualization, place the plate in an iodine chamber. Most organic compounds will appear as yellow-brown spots.[18][20][21]
Expected Results:
-
p-Iodobenzoic acid: Will have the highest Rf value (closest to the solvent front).
-
This compound: Will have an intermediate Rf value.
-
Free Iodide: Will remain at the origin (Rf value of 0).[7][8]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general reversed-phase HPLC method that can be adapted to most systems for the separation of this compound and its primary impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Prepare your sample and standards (this compound, p-Iodobenzoic acid, Hippuric acid) at approximately 1 mg/mL in a mixture of water and acetonitrile.
-
Inject the standards individually to determine their retention times.
-
Inject your sample.
-
A gradient elution can be used for optimal separation, for example:
-
0-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: Hold at 5% B (re-equilibration)
-
Expected Elution Order (from shortest to longest retention time):
-
Hippuric Acid
-
This compound
-
p-Iodobenzoic Acid
References
-
131I IODOHIPPURATE. Richtlijnendatabase. Available from: [Link].
-
Rosyidiah, E., Mulyati, T. S., Hafiz AW, T., Juwita Sugiharti, R., & Eka Sriyani, M. (2020). Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. Journal of Physics: Conference Series, 1436, 012060. Available from: [Link]
-
123I IODOHIPPURATE. Richtlijnendatabase. Available from: [Link].
-
ortho-Iodohippuric acid. In: Wikipedia. Available from: [Link].
-
Rosyidiah, E., Mulyati, T. S., Hafiz AW, T., Juwita Sugiharti, R., & Eka Sriyani, M. (2020). Stability of 131I-Ortho-Iodo-Hippuric Acid (131I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. IOP Conference Series: Journal of Physics: Conference Series, 1436(1), 012060. Available from: [Link]
- Thong-am, A., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Journal of Pharmaceutical Sciences and Research, 10(9), 2345-2348.
-
ortho -Iodohippuric acid. Grokipedia. Available from: [Link].
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link].
-
Visualizing TLC Plates. (2021). Chemistry LibreTexts. Available from: [Link].
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). The Journal of Physical Chemistry A. Available from: [Link].
-
p-Aminohippuric acid. PubChem. Available from: [Link].
- van de Wiele, C., et al. (2021). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Clinical Kidney Journal, 14(11), 2341-2348.
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link].
-
Safety Data Sheet: Hippuric acid sodium salt hydrate. (2024). Carl ROTH. Available from: [Link].
-
Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2015). Environmental Science & Technology. Available from: [Link].
- Easterbrook, J., et al. (2001). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 29(2), 141-144.
- Rosyidiah, E., et al. (2020). Stability of 131I-Ortho-Iodo-Hippuric Acid (131I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. Journal of Physics: Conference Series, 1436(1), 012060.
-
TLC Visualization Reagents. EPFL. Available from: [Link].
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). ResearchGate. Available from: [Link].
-
Development of a simple HPLC method for the determination of urinary O-aminohippuric acid (OAH) and an establishment of OAH reference interval. (2022). ResearchGate. Available from: [Link].
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available from: [Link].
-
the hydrolysis of amides. Chemguide. Available from: [Link].
-
HIPPURIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. Available from: [Link].
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H 2 OI +. (2021). ResearchGate. Available from: [Link].
-
Chemistry of Amides. (2022). Chemistry LibreTexts. Available from: [Link].
-
TLC Visualization Methods. Available from: [Link].
-
Development of a simple HPLC method for the determination of urinary O-aminohippuric acid (OAH) and an establishment of OAH reference interval. (2022). Journal of Associated Medical Sciences. Available from: [Link].
-
Controllable deuteration of halogenated compounds by photocatalytic D2O splitting. Loh KP's group. Available from: [Link].
-
hippuric acid crystals. Sdfine. Available from: [Link].
-
Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. (2021). RSC Publishing. Available from: [Link].
-
Transformation Among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. (2017). PubMed. Available from: [Link].
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). ACS Publications. Available from: [Link].
-
Assessing an HPLC method for determination of impurities. Chromatography Forum. Available from: [Link].
-
The iodine staining technique for TLC analysis. (2021). YouTube. Available from: [Link].
-
Stabiliteitsonderzoek van natrium-para-aminohippuraat in injectievloeistof. Goed houdbaar onder normale omstandigheden. (1999). the University of Groningen research portal. Available from: [Link].
-
Hydrolysis of Amide (Acid & Base catalysed)-Reaction & Mechanism. (2022). YouTube. Available from: [Link].
-
"Photochemistry of hypervalent iodine compounds" in PATAI'S Chemistry of Functional Groups. Available from: [Link].
-
A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. SciSpace. Available from: [Link].
-
stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of. SciSpace. Available from: [Link].
-
Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt. (2021). PMC. Available from: [Link].
Sources
- 1. fishersci.com [fishersci.com]
- 2. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 8. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 9. researchgate.net [researchgate.net]
- 10. Stability of <sup>131</sup>I-Ortho-Iodo-Hippuric Acid (<sup>131</sup>I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung - ProQuest [proquest.com]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing I-131 Hippuran Renography for Pediatric Patients
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for conducting I-131 Hippuran renography in pediatric populations. It is designed to move beyond procedural steps to explain the underlying scientific principles, ensuring methodologically sound and interpretable results.
Section 1: Foundational Principles & Key Considerations
I-131 ortho-iodohippurate (Hippuran) renography is a dynamic scintigraphic study that provides quantitative insights into renal function, specifically effective renal plasma flow (ERPF) and urinary tract drainage. While a cornerstone of nephrourologic diagnosis, its application in pediatric patients requires meticulous optimization to address the unique physiological and behavioral characteristics of children.
The primary challenges in pediatric renography include:
-
Radiation Safety: Minimizing radiation exposure is paramount due to the higher radiosensitivity of developing tissues.
-
Physiological Variability: Renal function, hydration status, and bladder capacity vary significantly with age.
-
Patient Cooperation: Motion artifacts and distress can severely compromise study quality.
This guide is structured to address these challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in the latest clinical guidelines and scientific evidence.
Section 2: Patient Preparation & Radiopharmaceutical Dosing
Proper patient preparation is the most critical variable for a successful and artifact-free pediatric renogram. Inadequate preparation can lead to misinterpretation of renal function and drainage.
Frequently Asked Questions (FAQs): Patient Preparation
Q1: What is the appropriate hydration protocol for a pediatric patient before a renogram?
A1: Adequate hydration is essential for achieving optimal diuresis and preventing dehydration, especially in infants and young children.[1] Fasting should be avoided.[1]
-
Oral Hydration: For children who can cooperate, encourage age-appropriate intake of clear fluids (water, juice) before and during their time in the department.
-
Intravenous (IV) Hydration: IV hydration is recommended for patients who cannot or will not drink, or when a diuretic protocol is planned.[1][2] A common protocol is to infuse 10-15 mL/kg of a suitable IV fluid (e.g., D5 0.22% NS for infants <1 year, D5 0.45% NS for older children) over 30 minutes before administering the radiopharmaceutical.[2]
Causality: Proper hydration ensures a consistent urine flow rate, which is the baseline upon which the effects of a diuretic are measured. Dehydration can falsely prolong parenchymal transit time and mimic an obstructive pattern.
Q2: How should the patient's bladder be managed during the study?
A2: A full bladder can increase pressure within the collecting system, delaying drainage from the renal pelvis and potentially mimicking obstruction.[1]
-
Pre-Scan Voiding: Encourage all toilet-trained children to void immediately before the scan begins.
-
Catheterization: Continuous bladder drainage via a catheter is necessary for infants and children with conditions like hydroureter, vesicoureteral reflux, or neurogenic bladder.[2]
Q3: Is sedation necessary for all pediatric renography studies?
A3: Sedation should be used judiciously and only when necessary. Many studies can be completed without sedation by using child-friendly environments, distraction techniques, and ensuring the child is comfortable. If sedation is required, institutional guidelines must be strictly followed, and the patient must be hydrated intravenously.[1]
Q4: How is the pediatric dose of I-131 Hippuran calculated?
A4: The administered activity must be scaled down from the adult dose to minimize radiation exposure while ensuring sufficient image quality. The principle of "As Low As Reasonably Achievable" (ALARA) is paramount. Dosing is typically based on the patient's body weight.
While I-131 Hippuran was historically used, modern practice guidelines strongly recommend the use of Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3) for pediatric renography due to its superior imaging characteristics and lower radiation burden.[2][3][4][5][6] I-131 Hippuran is cleared by both tubular excretion (80%) and glomerular filtration (20%).[2][6] If I-131 Hippuran must be used, premedication with a thyroid-blocking agent like potassium iodide (e.g., SSKI) is required to minimize thyroid uptake of free I-131.[2][7]
The North American Consensus Guidelines provide standardized, weight-based dosing recommendations for various radiopharmaceuticals.[8]
| Patient Weight (kg) | Minimum Activity (MBq) | Minimum Activity (mCi) | Recommended Activity (MBq/kg) |
| < 3 | 19 | 0.5 | 1.9 |
| 3 - 10 | 19 | 0.5 | 1.9 |
| 10 - 20 | 37 | 1.0 | 1.9 |
| 20 - 40 | 74 | 2.0 | 1.9 |
| 40 - 70 | 111 | 3.0 | 1.9 |
Table 1: Example Pediatric Dosing for 99mTc-MAG3 (as a modern alternative). Dosing for I-131 OIH would have a much lower administered activity, typically with a minimum of ~1.0 MBq (0.027 mCi).[2]
Section 3: Acquisition & Processing Protocol
A standardized protocol for image acquisition and processing is crucial for reproducibility and accurate interpretation.
Step-by-Step Experimental Workflow
-
Patient Positioning: The patient should be positioned supine on the imaging table with the gamma camera detector placed underneath for posterior imaging.[9] This position helps minimize motion.[2]
-
Camera Setup: Use a large field-of-view gamma camera fitted with a low-energy, high-resolution (LEHR) collimator. A 128x128 matrix with a zoom factor that results in a pixel size under 4 mm is recommended.
-
Radiopharmaceutical Administration: Administer the calculated dose as an intravenous bolus, followed by a saline flush to ensure the full dose enters circulation.
-
Dynamic Acquisition: Start dynamic image acquisition immediately upon injection. Images are typically acquired at a frame rate of 10-15 seconds per frame for the initial 20-30 minutes.[1]
-
Diuretic Administration (if applicable): The most common diuretic protocol is the "F+20" method, where furosemide (1 mg/kg, max 40 mg) is injected 20 minutes after the radiopharmaceutical.[1][9] Following the diuretic injection, dynamic imaging continues for another 20-30 minutes.[1]
-
Post-Processing:
-
Motion Correction: Apply motion correction software if patient movement occurred.
-
Region of Interest (ROI) Drawing: Draw ROIs carefully around the entire kidney parenchyma on each side. A background ROI, typically C-shaped, should be drawn adjacent to the lower pole of each kidney.[10]
-
Curve Generation: Generate time-activity curves (renograms) for each kidney after background subtraction.
-
Workflow Diagram
Caption: Standard workflow for pediatric renography.
Section 4: Troubleshooting Guide & Common Artifacts
This section addresses specific issues that can compromise the quality and interpretability of the study.
Troubleshooting Q&A
Q5: The renogram curve for one kidney shows persistently rising activity with no excretion phase, even after the diuretic. What does this mean and what could have gone wrong?
-
Potential Cause 1: Severe Dehydration.
-
Why it happens: Insufficient hydration leads to a low urine flow rate, preventing the collecting system from flushing the tracer, which mimics obstruction.[6]
-
Troubleshooting: Review the patient's hydration status and pre-scan preparation. Was IV hydration administered? If the study is equivocal, it may need to be repeated after ensuring aggressive hydration.
-
-
Potential Cause 2: Poor Renal Function.
-
Why it happens: A kidney with severely compromised function (<20% of total) may not produce enough urine to respond to the diuretic, leading to tracer retention.[6]
-
Troubleshooting: Correlate the renogram curve with the calculated split renal function. If the function in that kidney is very low, the poor drainage is likely secondary to renal insufficiency rather than a primary obstruction.
-
-
Potential Cause 3: Full Bladder.
-
Why it happens: High pressure from a distended bladder can cause functional obstruction at the ureterovesical junction, leading to backup and delayed drainage.
-
Troubleshooting: Check the images for bladder activity. If the bladder is very full, obtaining a post-void image may show significant clearance. For future studies in this patient, bladder catheterization may be necessary.[2]
-
Q6: The renogram curves are noisy and show erratic spikes. How can this be fixed?
A6: This is a classic presentation of patient motion artifact. Movement is a significant challenge, especially in unsedated young children.
-
Why it happens: When the patient moves, the kidneys can shift partially or completely out of their ROIs, causing sudden drops or spikes in the measured counts.[6]
-
Troubleshooting:
-
During Acquisition: Use immobilization aids (e.g., swaddling for infants, sandbags) and distraction techniques. Having a parent present can be calming for the child.[1]
-
Post-Processing: Apply motion correction software. If the motion is severe and cannot be corrected, the quantitative analysis (especially T1/2 washout times) may be unreliable. The report should note that the study was compromised by motion.
-
Q7: The calculated split renal function shows one kidney has "supranormal" function (>55%). Is this possible?
A7: True supranormal function is not physiologically possible. This finding is almost always a technical artifact.
-
Potential Cause 1: Incorrect Background ROI Placement.
-
Why it happens: If the background ROI for the normal kidney is placed over an area with higher background activity (like the spleen or a major vessel) compared to the background ROI for the hydronephrotic kidney, it can lead to over-subtraction of counts from the normal kidney, artificially inflating the relative function of the affected kidney. This is a known pitfall, particularly in infants.[11][12][13]
-
Troubleshooting: Re-process the study with carefully drawn perirenal, C-shaped background ROIs. Ensure the ROIs do not overlap with the liver, spleen, or the kidneys themselves.
-
-
Potential Cause 2: Infiltrated Radiopharmaceutical Dose.
-
Why it happens: If a portion of the dose was infiltrated into the soft tissue of the arm, the background activity near one kidney might be artificially high, leading to incorrect background subtraction and skewed split function.
-
Troubleshooting: Review the raw data (cine mode) to inspect the injection site for signs of infiltration.[6]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common renogram artifacts.
References
-
SNMMI/EANM guideline for Diuresis Renography in Infants and Children. (n.d.). SNMMI. Retrieved January 17, 2026, from [Link]
-
Majd, M., Bar-Sever, Z., Santos, A. I., & De Palma, D. (2018). The SNMMI and EANM Procedural Guidelines for Diuresis Renography in Infants and Children. Journal of Nuclear Medicine, 59(10), 1636–1640. [Link]
-
The SNMMI and EANM Procedural Guidelines for Diuresis Renography in Infants and Children. (2018). SNMMI. [Link]
-
Grana, C., & Lewis, G. (2024). Practical approach to diuretic renography in children: Techniques, interpretation, and pitfalls. Seminars in Nuclear Medicine. [Link]
-
Majd, M., Bar-Sever, Z., Santos, A. I., & De Palma, D. (2018). The SNMMI and EANM Procedural Guidelines for Diuresis Renography in Infants and Children. Journal of Nuclear Medicine, 59(10), 1636-1640. [Link]
-
Majd, M., Bar-Sever, Z., Santos, A. I., & De Palma, D. (2018). The SNMMI and EANM Procedural Guidelines for Diuresis Renography in Infants and Children. ResearchGate. [Link]
- Frank, M., Chande, S., & Chiat, H. (1975). Thyroid uptake of 131-I following kippuran renal scintillation camera studies in children. Urology, 6(2), 262-265.
-
Society of Nuclear Medicine Procedure Guideline for Diuretic Renography in Children. (n.d.). SNMMI. Retrieved January 17, 2026, from [Link]
-
SNMMI and EANM guidelines for diuretic renography in children. (2014). springermedicine.com. [Link]
-
Majd, M., et al. (2018). The SNMMI and EANM Procedural Guidelines for Diuresis Renography in Infants and Children. Semantic Scholar. [Link]
- Procedure Guideline for Diuretic Renography in Children 3.0. (2008). Journal of Nuclear Medicine Technology, 36(3), 162-168.
- Taylor, A. T., et al. (2018). SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. Journal of Nuclear Medicine, 59(8), 1333-1342.
- Diuretic Renal Scintigraphy Protocol Considerations. (2022). Journal of Nuclear Medicine, 63(12), 17N-22N.
- Gordon, I., Piepsz, A., & Sixt, R. (2011). Guidelines for standard and diuretic renogram in children. European Journal of Nuclear Medicine and Molecular Imaging, 38(6), 1175-1188.
- Piepsz, A., & Ham, H. R. (2006). Pediatric applications of renal nuclear medicine. Seminars in Nuclear Medicine, 36(1), 16-35.
-
Gordon, I., et al. (2011). Guidelines for standard and diuretic renography in children. Request PDF on ResearchGate. [Link]
- Rossleigh, M. A. (2001). Renal Cortical Scintigraphy and Diuresis Renography in Infants and Children. Journal of Nuclear Medicine, 42(1), 91-95.
- Shulkin, B. L., et al. (2008). Procedure Guideline for Diuretic Renography in Children 3.0. Journal of Nuclear Medicine Technology, 36(3), 162-168.
- Ballouhey, Q., et al. (2015). [Pitfalls for renogram interpretation in pediatric urology].
-
Pediatric Dose Formulas. (n.d.). ResearchGate. [Link]
- Eskild-Jensen, A., et al. (2004). Interpretation of the renogram: problems and pitfalls in hydronephrosis in children.
-
Pediatric Dose Calculations. (n.d.). NuTech, Inc. [Link]
- Inanir, S., et al. (2005). Contradictory supranormal function in hydronephrotic kidneys: fact or artifact on pediatric MAG-3 renal scans?. Clinical Nuclear Medicine, 30(2), 85-90.
- van der Wall, E. E., et al. (1995). Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity. European Journal of Nuclear Medicine, 22(7), 678-681.
-
Pediatric Injected Activity Tool. (n.d.). SNMMI. [Link]
Sources
- 1. The SNMMI and EANM Procedural Guidelines for Diuresis Renography in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenkid.idv.tw [greenkid.idv.tw]
- 3. Procedure Guideline for Diuretic Renography in Children 3.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 4. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thyroid uptake of 131-I following kippuran renal scintillation camera studies in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snmmi.org [snmmi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Pitfalls for renogram interpretation in pediatric urology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretation of the renogram: problems and pitfalls in hydronephrosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contradictory supranormal function in hydronephrotic kidneys: fact or artifact on pediatric MAG-3 renal scans? - PubMed [pubmed.ncbi.nlm.nih.gov]
background subtraction techniques for o-iodohippurate scintigraphy.
A Senior Application Scientist's Guide to Background Subtraction Techniques
Welcome to the technical support center for o-iodohippurate scintigraphy. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often challenging, process of background subtraction in dynamic renal studies. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the scientific integrity of your data.
While o-iodohippurate (labeled with ¹³¹I or ¹²³I) was a foundational radiopharmaceutical for diuretic renography, many contemporary studies utilize agents like ⁹⁹ᵐTc-MAG3.[1][2][3] The principles of background subtraction, however, remain fundamentally the same and are crucial for accurate quantification of renal function. This guide synthesizes field-proven insights applicable across these tubular secretion agents.
Frequently Asked Questions (FAQs): The Fundamentals of Background Subtraction
This section addresses the foundational concepts of background activity and its correction.
Q1: What exactly is "background" in the context of o-iodohippurate scintigraphy, and why must it be subtracted?
A: Background activity is the radiation signal detected from areas other than the kidney parenchyma that can obscure the true measurement of renal tracer uptake and transit. It is a significant potential source of error in quantifying split renal function and clearance rates.[4] The background has two primary components:
-
Vascular Component: This is the signal from the radiotracer still circulating in the blood vessels within and around the kidney.
-
Tissue Component: This refers to the signal from the tracer that has extravasated into the soft tissues surrounding the kidney.[5]
Failure to correct for this background can lead to an overestimation of kidney counts, especially in the early phases of the study or in cases of impaired renal function where tracer clearance from the blood is slow.[4][6] This can mask subtle functional deficits or create artificial discrepancies in differential function.
Q2: What are the most common methods for background subtraction?
A: The most common methods involve defining a Region of Interest (ROI) near the kidney to sample the background activity. The average count per pixel in this background ROI is then subtracted from the kidney ROI. Key methods include:
-
Perirenal ROI: A C-shaped or elliptical ROI is drawn around the kidney, excluding the kidney itself and major vessels.[7][8] This is a widely used and often automated method.
-
Inferior (or Subrenal) ROI: A region is drawn below the lower pole of the kidney. However, studies have shown this method consistently underestimates the true background for agents like ⁹⁹ᵐTc-MAG3 and is generally not recommended.[4][9]
-
Lateral ROI: A region is drawn lateral to the kidney. This method has shown to be more accurate than the inferior ROI.[4]
-
Rutland-Patlak Plot: This is a more advanced graphical analysis method that doesn't just subtract background but also calculates the renal uptake rate. It mathematically transforms the data to separate the vascular background component from the parenchymal uptake component.[5][10]
Q3: How does patient preparation, particularly hydration, impact background activity?
A: Patient preparation is critical. Inadequate hydration is a common cause of elevated background signal.[11] Dehydration can slow the clearance of o-iodohippurate from the blood pool, leading to persistently high background activity that can interfere with accurate kidney count measurement.[11] Conversely, good hydration, often achieved by providing an oral fluid load of 5-10 mL/kg about 30-60 minutes before the procedure, promotes tracer clearance and improves the target-to-background ratio.
Q4: Can I assume that very high background activity always indicates poor renal function?
A: Not necessarily. While poor renal function is a primary cause of high, persistent background due to reduced tracer extraction from the blood, other factors can mimic this effect.[6][11] These include:
-
Inadequate Patient Hydration: As discussed, this is a frequent and correctable cause.[11]
-
Radiopharmaceutical Extravasation: If a significant portion of the tracer was injected into the tissue instead of the vein, it will create a "hot spot" at the injection site and contribute to a persistent systemic background signal.[12]
-
Suboptimal Radiopharmaceutical Quality: Impurities in the o-iodohippurate preparation could lead to altered biodistribution and higher-than-expected background levels.[11]
It is crucial to correlate high background with other quantitative parameters and the overall shape of the renogram curve before concluding it is solely due to renal impairment.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during data analysis.
Issue 1: My background-corrected renogram curve shows negative values, particularly in the initial phase. What went wrong?
A: This is a classic sign of over-correction of the background. It indicates that the signal subtracted from the kidney ROI was greater than the actual signal present in the kidney at that time point.
-
Causality: This often happens when the background ROI is inadvertently placed over an area with higher activity than the general tissue background, such as the edge of the spleen or a major blood vessel like the aorta.[13] It can also occur if the background ROI is too small, making it susceptible to statistical noise.
-
Troubleshooting Steps:
-
Review ROI Placement: Carefully examine the placement of your background ROI on the dynamic images. Ensure it is positioned over a representative area of soft tissue and does not overlap with other organs or major vessels.
-
Use a Perirenal ROI: Automated or carefully drawn manual perirenal ROIs are generally more reliable and less prone to this error than small, manually placed ROIs in other locations.[4][14]
-
Check for Patient Motion: Significant patient movement can cause the kidney to move out of its ROI or other structures to move into the background ROI, leading to erroneous subtraction. Motion correction algorithms may be necessary.[15]
-
Issue 2: The differential (split) renal function changes by more than 5% when I slightly move my background ROI. How can I achieve reproducible results?
A: This variability highlights the critical impact of ROI placement on quantitative results. Consistency is the key to trustworthy, reproducible data, especially in longitudinal studies.
-
Causality: Manual ROI drawing is inherently subjective and prone to inter- and intra-operator variability.[14] Different background regions can have slightly different count densities, and these small differences are magnified when calculating the ratio for split function.
-
Troubleshooting & Optimization:
-
Standardize Your Protocol: Define a strict, consistent protocol for ROI placement for all analyses. For example, always use an automated perirenal background ROI generated by the software.
-
Leverage Automation: Automated ROI placement, particularly for background, has been shown to be more reproducible than manual methods.[4][9] While manual adjustment may sometimes be necessary, starting with an automated region provides a consistent baseline.
-
Avoid Problematic ROIs: As established in a study using a phantom kidney, inferior background ROIs introduce significant error and should be avoided. Lateral and automated perirenal or elliptical ROIs provide results that are not significantly different from zero error.[4][9]
-
Issue 3: How should I approach background subtraction for a patient with a solitary kidney?
A: This is an excellent question where a specific, validated technique is required. The "phantom kidney" method is the standard approach.
-
Causality: In a patient with a single kidney, you cannot simply compare it to the other side. You need an objective way to measure the background in the contralateral space to ensure the measured function of the solitary kidney is accurate.
-
Protocol:
-
On the summed images (typically 2-3 minutes post-injection), draw an ROI around the solitary kidney.
-
Create a "phantom" ROI on the contralateral side (where the other kidney would be) that is approximately the same size and shape as the native kidney's ROI.[4][9]
-
Use this phantom ROI as your background measurement region. In a perfect correction, the calculated "function" or counts in this phantom kidney should be zero.[4] This method allows you to test the accuracy of different background subtraction techniques.
-
Data & Protocols for Scientific Integrity
Table 1: Comparison of Common ROI-Based Background Subtraction Methods
| Method | Advantages | Disadvantages & Potential Errors | Recommendation |
| No Background Correction | Simple, no operator input. | Consistently produces the largest error; significantly overestimates counts in the kidney region.[4][9] | Not Recommended. Introduces significant and unacceptable error. |
| Inferior (Subrenal) ROI | Easy to place manually. | Consistently underestimates background, leading to an overestimation of renal function.[4][9] | Not Recommended. Proven to be a significant source of error. |
| Lateral ROI | More accurate than inferior ROI.[4] | Can be subject to manual placement variability. | Acceptable. A viable manual option if automated methods are unavailable. |
| Automated Perirenal/Elliptical ROI | Highly reproducible, reduces operator variability.[4][14] Shown to have low error rates.[4][9] | May require manual adjustment in cases of abnormal kidney shape or position. The algorithm may overlap with ureteral activity.[8] | Highly Recommended. The preferred method for consistency and accuracy. |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate key workflows and concepts in background subtraction.
Caption: High-level workflow for renal scintigraphy analysis.
Caption: Conceptual diagram of different background ROI placements.
Protocol 1: Standardized Perirenal Background Subtraction
This protocol ensures a reproducible method for background correction.
-
Image Summation: Sum the dynamic frames from 1 to 2.5 or 2 to 3 minutes post-injection to create a high-contrast static image for ROI definition.[1]
-
Kidney ROI Definition: Manually or automatically draw a tight ROI around the cortex of each kidney.
-
Automated Background ROI Generation: Use the analysis software to automatically generate a perirenal background ROI. This is typically a C-shaped or elliptical region that is 1-2 pixels wide and is generated a few pixels outside the kidney ROI.[8]
-
Quality Control (Visual Inspection): Critically inspect the automated background ROI.
-
Ensure it does not overlap with the kidney, collecting system, ureter, spleen, or liver.
-
Manually adjust the ROI if necessary to exclude these structures. Document any manual adjustments for consistency.
-
-
Application of Correction: Apply the background subtraction. The software will calculate the average counts/pixel in the background ROI, multiply it by the number of pixels in the kidney ROI, and subtract this value from the total kidney counts for each frame of the dynamic study.
-
Verification: Review the resulting background-corrected renogram curve. Confirm there are no significant negative values at the start of the curve.
References
-
Banks, K. P., Farrell, M. B., & Peacock, J. G. (2022). Diuretic Renal Scintigraphy Protocol Considerations. Journal of Nuclear Medicine Technology, 50(4), 309-318. [Link]
-
SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. (2018). Journal of Nuclear Medicine, 59(8), 1305-1313. [Link]
-
He, Q., Clark, J., & Taylor, A. (2012). Automated patient motion detection and correction in dynamic renal scintigraphy. Journal of Nuclear Medicine Technology, 40(3), 165-171. [Link]
-
Taylor, A. Jr, Thakore, K., Folks, R., Halkar, R., & Manatunga, A. (1997). Background subtraction in technetium-99m-MAG3 renography. Journal of Nuclear Medicine, 38(1), 74-79. [Link]
-
ResearchGate. (n.d.). ROIs placed for kidneys, perirenal background areas (A) and subrenal... [Image]. ResearchGate. [Link]
-
Yassin, T. M., & El-Bialy, M. A. (2019). Parameters Affecting the Quality of Renal Dynamic Scan in Nuclear Medicine Imaging. Natural Sciences, 11(9), 295-303. [Link]
-
Müller-Suur, R., Müller-Suur, C., & Mesko, L. (1989). A comparative study of renal scintigraphy and clearance with technetium-99m-MAG3 and iodine-123-hippurate in patients with renal disorders. Journal of Nuclear Medicine, 30(12), 1881-1887. [Link]
-
Halkjær, S. (2015). Accuracy of Quantification for Renography with 99mTc-MAG3: A Study on Virtual and Clinical Data. [Master's thesis, Technical University of Denmark]. [Link]
-
Smeets, A. M., van der Meulen, J., van den Bosch, S., van der Steen, J., & Buitenhuis, C. (1998). Absolute organ activity estimated by five different methods of background correction. Nuclear Medicine Communications, 19(12), 1165-1173. [Link]
-
Taylor, A. Jr, Thakore, K., Folks, R., Halkar, R., & Manatunga, A. (1997). Background Subtraction in Technetium-99m-MAG3 Renography. Journal of Nuclear Medicine, 38(1), 74-79. [Link]
-
Banks, K. P., Farrell, M. B., & Peacock, J. G. (2022). Diuretic Renal Scintigraphy Protocol Considerations. Journal of Nuclear Medicine Technology. [Link]
-
Weerakkody, Y., & Gaillard, F. (2022). Renal scintigraphy. Radiopaedia.org. [Link]
-
Rutland, M. (2021, October 3). The Renogram: Rutland/Patlak Plot - Part1 [Video]. YouTube. [Link]
-
Tenenbaum, D., & Tadin, D. (2021). Nuclear Medicine Artifacts. In StatPearls. StatPearls Publishing. [Link]
-
Al-Malki, T. A. (2010). A comparison of deconvolution and the Rutland-Patlak plot in parenchymal renal uptake rate. Indian Journal of Nuclear Medicine, 25(2), 59-62. [Link]
-
SNMMI. (2018). SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. [Link]
-
Rutland, M. (2021, October 3). The Renogram: Rutland/Patlak Plot - Part2 [Video]. YouTube. [Link]
Sources
- 1. Diuretic Renal Scintigraphy Protocol Considerations | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Background subtraction in technetium-99m-MAG3 renography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Automated patient motion detection and correction in dynamic renal scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiation Exposure in I-123-o-iodohippurate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodine-123-ortho-iodohippurate (I-123-OIH). This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during your experiments. Our goal is to empower you with the knowledge to not only achieve scientific excellence but also to maintain the highest standards of radiological safety. The core principle underpinning all protocols is ALARA —keeping radiation exposure A s L ow A s R easonably A chievable.[1][2][3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and specific properties of I-123-o-iodohippurate, providing the essential knowledge base for safe handling.
Core Radiation Safety Principles
Q: What is the "ALARA" principle and why is it so critical in a research setting?
A: ALARA, or "As Low As Reasonably Achievable," is the cornerstone of modern radiation protection programs.[1][2][3][4] It's not just a guideline but a mindset that moves beyond simply adhering to regulatory dose limits. In a research environment, where experimental parameters can be variable, ALARA compels us to proactively engineer safety into every step. The principle is implemented through three primary methods: minimizing Time spent near a source, maximizing Distance from the source, and using appropriate Shielding .[1][2][4] For instance, conducting "dry runs" of a new procedure without the radiopharmaceutical minimizes the time of exposure during the actual experiment.
Q: How do Time, Distance, and Shielding specifically apply to I-123?
A:
-
Time: The total radiation dose you receive is directly proportional to the time you spend in a radiation field.[1][4] Doubling the time, doubles the dose. Therefore, efficiency is a safety tool. Protocols should be practiced to ensure that handling of I-123 is swift and deliberate.
-
Distance: This is your most effective tool for reducing exposure. The intensity of radiation decreases by the square of the distance from the source (Inverse Square Law).[3] Doubling your distance from a vial of I-123 reduces the dose rate to one-fourth. Always use forceps or tongs to handle vials, never your hands.[2]
-
Shielding: I-123 emits gamma rays, primarily at 159 keV.[5][6] This energy is effectively attenuated by dense materials like lead. A few millimeters of lead can significantly reduce exposure rates. For example, 1.2 mm of lead will reduce the gamma dose rate by 90%.[7] All vials, syringes, and waste containers holding I-123 must be appropriately shielded.
Properties and Risks of I-123-o-iodohippurate
Q: What are the key physical characteristics of I-123 that I need to be aware of for safety?
A: Understanding the physics of I-123 is fundamental to its safe use. The key properties are summarized in the table below. The 13.2-hour half-life means that the radioactivity decays relatively quickly, which is advantageous for patient studies but requires careful planning for experiments and waste management.[5][6] Its primary 159 keV gamma emission is ideal for imaging with standard gamma cameras but also represents the main source of external radiation exposure to personnel.[5][8]
Q: Besides the external gamma hazard, are there internal risks with I-123-o-iodohippurate?
A: Yes. The primary internal risk is the uptake of free radioiodine by the thyroid gland.[7][9] While I-123-OIH is designed for rapid renal excretion[10][11], any dissociation or presence of free I-123 in the preparation can lead to thyroid accumulation if inhaled or ingested. This makes contamination control paramount. Working in a designated fume hood, especially when dealing with solutions that could become aerosolized, is a critical precaution.[7][9] Regular thyroid bioassays may be required for personnel handling significant quantities of radioiodine to monitor for any internal uptake.[9]
Q: How does I-123-o-iodohippurate behave in the body, and how does that impact safety for researchers and subjects?
A: After intravenous administration, I-123-OIH is rapidly cleared from the bloodstream by the kidneys. Approximately 80% is excreted via active tubular secretion and 20% by glomerular filtration.[11] Its biological half-life is very short, with over 70% of the dose typically excreted in the urine within 30 minutes in individuals with normal renal function.[11] This rapid clearance is excellent for minimizing the radiation dose to the research subject.[5][12] For researchers, the primary implication is that patient urine will be radioactive and must be managed as radioactive waste according to institutional protocols.
Section 2: Troubleshooting Guide: Scenarios & Solutions
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Q: My ring dosimeter reading is consistently higher than my body dosimeter. What's the cause and how can I fix it?
A: This is a common scenario and almost always points to improper handling of radioactive sources. A higher extremity (ring) dose indicates that your hands are receiving a significantly higher radiation dose than your torso.
-
Causality: The likely cause is handling vials, syringes, or other containers of I-123 directly with your hands instead of using remote handling tools like forceps or tongs. The inverse square law means the dose rate at your fingertips can be orders of magnitude higher than at the distance of your torso.
-
Troubleshooting Steps:
-
Immediate Action: Immediately review your handling procedures. Ensure that tongs or forceps of sufficient length are used for every manipulation of unshielded sources.
-
Workflow Analysis: Observe your workflow. Are you unnecessarily holding sources for extended periods? Can you increase the distance between your body and the source during incubation or measurement steps?
-
Shielding Review: Are you using syringe shields when drawing and administering doses? Are your stock vials kept in lead "pigs" at all times when not in immediate use? Even a small amount of shielding close to the source can dramatically reduce extremity dose.
-
Training: Undergo a refresher radiation safety training session with your institution's Radiation Safety Officer (RSO) to have your technique observed and corrected.
-
Q: I've detected a small spill of I-123-o-iodohippurate on my lab bench. What is the immediate protocol?
A: A minor spill (typically less than 100 µCi, but check your institutional limits) can be managed safely and effectively if you act calmly and methodically.[13] The primary goals are to contain the spill, prevent its spread, and protect personnel.
-
Causality: Spills typically occur during transfer steps, such as drawing a dose into a syringe or dispensing from a stock vial.
-
Troubleshooting Protocol:
-
Alert: Immediately notify others in the lab of the spill.[14][15]
-
Contain: Cover the spill with absorbent paper (e.g., paper towels).[14][15][16] If the spill is of a liquid, this will prevent it from spreading further. For iodine spills, it's recommended to use a buffer like sodium bicarbonate to reduce volatilization.[14]
-
Isolate: Cordon off the affected area.[14]
-
Decontaminate:
-
Wear appropriate PPE: double gloves, lab coat, and safety glasses.[9]
-
Working from the outer edge of the spill inward, use the absorbent paper with a cleaning solution (commercial decontaminant or soap and water) to wipe the area.[14][16]
-
Place all contaminated cleaning materials into a designated radioactive waste bag.[14]
-
-
Survey: Use a suitable survey meter (e.g., a low-energy gamma detector) to monitor the area and your person to ensure decontamination is complete.[14][15]
-
Report: Report the incident to your Radiation Safety Officer, as required by your institutional policies.[15]
-
Q: My survey meter shows contamination in an area I thought was clean. What could be the issue?
A: This indicates a potential breakdown in contamination control procedures.
-
Causality: This can be caused by several factors: improper removal of PPE, creating aerosols during handling, a leaky container, or using contaminated equipment in a clean area. Iodine's potential to become volatile, especially in acidic solutions, can also lead to unexpected airborne contamination.[9]
-
Troubleshooting Steps:
-
Verify the Reading: Ensure your survey meter is functioning correctly and calibrated. Check the background radiation level in an area known to be clean.
-
Identify the Source: Use the survey meter to pinpoint the exact location and extent of the contamination.
-
Trace the Pathway: Think through the experimental steps. Could a contaminated glove have touched a drawer handle? Was a pipette used improperly, creating a splash? Was the fume hood sash at the correct height?
-
Decontaminate: Follow the spill cleanup procedure described above for the affected area(s).
-
Review Procedures: This is a critical learning opportunity. Review your lab's standard operating procedures (SOPs) for handling I-123. Pay close attention to PPE removal, waste segregation, and the delineation of "hot" and "clean" zones within the lab.[4]
-
Section 3: Protocols & Data
This section provides detailed experimental workflows and essential data tables to support your work.
Standard Operating Procedure: Safe Handling and Dispensing of I-123-o-iodohippurate
This protocol is designed to minimize external and internal radiation exposure.
-
Preparation:
-
Designate a specific work area for handling radioactive materials. Cover the bench with plastic-backed absorbent paper.[9]
-
Assemble all necessary materials: I-123-OIH in its lead shield, syringe with lead shield, sterile vial, tongs, and a shielded radioactive waste container.
-
Put on required PPE: lab coat, safety glasses, and two pairs of disposable gloves.[9] Wear whole-body and ring dosimeters as required by your institution.[7][9][17]
-
-
Dose Preparation (Perform inside a fume hood):
-
Place the I-123-OIH vial (still in its lead pig) in the work area.
-
Using tongs, remove the vial from the shield and place it in a separate lead vial holder.
-
Using a shielded syringe, carefully withdraw the required volume. Do not pipette by mouth.[9]
-
Perform a "dry" measurement in the dose calibrator to confirm the activity.
-
Immediately place the syringe into its own lead shield ("syringe pig").
-
Return the stock vial to its lead pig using tongs.
-
-
Post-Procedure:
-
Dispose of all contaminated materials (e.g., needles, swabs, vials) in the designated, shielded radioactive waste container.[18]
-
Use a survey meter to monitor the work area, fume hood, and your hands (after removing the outer pair of gloves) for any contamination.
-
Remove PPE before leaving the designated work area.
-
Wash hands thoroughly.
-
Document the activity used, disposed of, and remaining in your radioisotope inventory log.
-
Data Presentation: Physical Characteristics of Iodine-123
| Property | Value | Significance for Radiation Safety |
| Half-Life | 13.22 hours[5][6] | Relatively short, requiring careful inventory management but allowing for rapid decay in waste. |
| Primary Emission | Gamma Photon | The main source of external radiation exposure to personnel. |
| Primary Energy | 159 keV[5][6] | Requires lead shielding for effective attenuation. Well-suited for gamma camera imaging. |
| Decay Mode | Electron Capture[5][6] | Results in fewer damaging beta emissions compared to other isotopes like I-131, reducing patient dose.[5] |
| Critical Organ | Thyroid Gland[7][9] | Free radioiodine will concentrate here, making internal contamination a significant concern. |
Section 4: Visualizations & Workflows
Visual aids are crucial for understanding and reinforcing complex safety procedures.
Diagram: The Three Pillars of ALARA
This diagram illustrates the fundamental, interconnected principles of radiation protection.
Caption: Core principles of radiation safety: Time, Distance, and Shielding.
Workflow: Decision-Making for a Suspected Radioactive Spill
This flowchart provides a clear, step-by-step guide for responding to a potential contamination event.
Sources
- 1. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 2. Pardon Our Interruption [rltinstitute.novartis.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 5. openmedscience.com [openmedscience.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Iodine-123 - Wikipedia [en.wikipedia.org]
- 9. hpschapters.org [hpschapters.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. mun.ca [mun.ca]
- 14. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. nrc.gov [nrc.gov]
- 16. uthsc.edu [uthsc.edu]
- 17. case.edu [case.edu]
- 18. oehs.tulane.edu [oehs.tulane.edu]
Technical Support Center: Radiolabeling of p-Iodohippuric Acid
Welcome to the technical support center for p-Iodohippuric acid (OIH) radiolabeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the radioiodination of OIH, a critical radiopharmaceutical for renal function studies.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful synthesis and quality control of your radiolabeled product.
Troubleshooting Guide: Common Radiolabeling Issues
This section addresses specific problems that may arise during the radiolabeling process, offering potential causes and actionable solutions.
Issue 1: Low Radiochemical Yield (RCY)
You've completed the labeling reaction, but the measured radioactivity of the final product is significantly lower than expected.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol |
| Incorrect pH of Reaction Mixture | The efficiency of many radioiodination methods, particularly electrophilic substitution, is highly pH-dependent. An acidic pH (typically below 5) is often required to maintain the radioiodine in its reactive electrophilic state (e.g., H₂OI⁺). A basic pH can cause a rapid decrease in labeling efficiency. | Action: Before initiating the reaction, meticulously adjust the pH of your reaction mixture. Protocol: Use a calibrated pH meter or pH-indicator strips to ensure the pH is within the optimal range for your chosen method. For the 'melt' method, adjusting the pH of the radioiodine solution to below ~5 before addition can lead to quantitative yields. |
| Presence of Reducing Agents | Reducing agents in the reaction vessel or reagents can reduce the oxidized, reactive radioiodine species back to non-reactive iodide (I⁻), thus preventing its incorporation into the OIH molecule. | Action: Ensure all glassware is scrupulously clean and rinsed with high-purity water. Use fresh, high-quality reagents and solvents. If your radioiodine stock solution contains stabilizers like sodium thiosulfate, they must be removed or neutralized before the labeling reaction. |
| Oxidizing Agent Inefficiency | Electrophilic radioiodination requires an oxidizing agent (e.g., Iodogen, Chloramine-T) to convert the radioiodide (Na*I) into a reactive electrophilic species.[3] If the oxidizing agent is old, degraded, or used in insufficient quantity, this conversion will be incomplete, leading to poor yields. | Action: Use a fresh, validated batch of your oxidizing agent. Protocol: For Iodogen-coated tubes, ensure the coating is fresh and evenly distributed. For agents like Chloramine-T, prepare the solution immediately before use and add the appropriate molar excess relative to the radioiodide. |
| Precursor (OIH) Degradation | The stability of the o-iodohippuric acid precursor is crucial. If the precursor has degraded, it may not be suitable for the labeling reaction, leading to a variety of byproducts instead of the desired radiolabeled OIH. | Action: Store the OIH precursor according to the manufacturer's instructions, protected from light and moisture. Before use, consider running a quality check (e.g., HPLC) on the non-radioactive precursor to confirm its purity. |
| Suboptimal Reaction Temperature | Isotope exchange reactions, a common method for labeling OIH, are often temperature-dependent.[4] Insufficient temperature can lead to slow reaction kinetics and incomplete labeling within the allotted time. Conversely, excessively high temperatures can degrade the OIH molecule. | Action: Optimize and precisely control the reaction temperature using a calibrated heating block or water bath. For melt methods, ensure the OIH is completely molten to facilitate the exchange reaction. |
Issue 2: High Levels of Radiochemical Impurities
Your post-labeling analysis (e.g., radio-TLC, HPLC) shows multiple radioactive spots or peaks, indicating a low radiochemical purity (RCP).
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol |
| Free Radioiodide (I⁻) | This is the most common impurity and can result from an incomplete reaction or from the degradation of the labeled product (deiodination) during the reaction or workup.[1][5] High levels of free iodide are a concern due to potential thyroid uptake in patients.[1] | Action: Optimize reaction conditions (pH, temperature, reaction time) to maximize labeling efficiency. Purification Protocol: Use a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to separate the more lipophilic ¹²³I-OIH from the polar, unbound radioiodide. Elute the cartridge with ethanol to recover the purified product, leaving the iodide behind. |
| Labeled o-Iodobenzoic Acid | This impurity often arises from the presence of o-iodobenzoic acid in the initial, non-radioactive OIH precursor material.[1][6] During the labeling process, this impurity is also radiolabeled alongside the OIH. | Action: Source high-purity OIH precursor. QC Protocol: Perform HPLC analysis on the unlabeled precursor to quantify the amount of o-iodobenzoic acid impurity before proceeding with the radiolabeling. If levels are high, consider purifying the precursor first. |
| Formation of Other Byproducts | Harsh reaction conditions, such as the use of strong oxidizing agents or extreme pH/temperatures, can cause the OIH molecule to degrade, leading to the formation of various radiolabeled byproducts. | Action: Use milder oxidizing agents (e.g., Iodogen is generally milder than Chloramine-T).[3] Avoid unnecessarily long reaction times and extreme temperatures. Optimization of these parameters is key to minimizing byproduct formation.[7] |
Issue 3: Product Instability Post-Labeling
The radiochemical purity of your final product is high immediately after purification, but it decreases significantly over a short period.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol |
| Radiolysis | The radioactive decay process itself can generate reactive species (free radicals) in the solution that damage the labeled OIH molecule, causing the iodine to break off (deiodination). This effect is more pronounced at higher radioactivity concentrations. | Action: Dilute the final product to a suitable radioactivity concentration. Store the product at recommended temperatures (often refrigerated at 2-8°C) and protect it from light.[7] Adding stabilizers, such as gentisic acid or ascorbic acid, can help quench free radicals and improve stability. |
| pH of Final Formulation | The pH of the final sterile solution can affect the stability of the C-I bond.[7] Extremes in pH can catalyze the hydrolysis or deiodination of the molecule. | Action: Ensure the final product is formulated in a buffer that maintains a physiologically compatible and stable pH, typically in the neutral range. The pH range specified by manufacturers should be adhered to.[1] |
| Exposure to Light | Some radiolabeled compounds are sensitive to light, which can provide the energy to break the carbon-iodine bond, leading to the release of free radioiodide and a decrease in radiochemical purity.[7] | Action: Store the final product vial in a lead pot or other light-blocking container at all times.[1] Conduct all manipulations in a shielded, and where possible, low-light environment. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control (QC) tests for radiolabeled OIH?
As a radiopharmaceutical intended for human use, several QC tests are mandatory.[8] These include:
-
Radionuclidic Purity: Confirms the identity and quantity of the desired radioisotope (e.g., ¹²³I) and checks for the presence of other unwanted radioisotopes. This is typically performed using gamma spectroscopy.[9]
-
Radiochemical Purity (RCP): Determines the percentage of the radioactivity in the desired chemical form (¹²³I-OIH).[10] The USP monograph for Iodohippurate Sodium I 123 Injection specifies that other chemical forms of radioactivity should not exceed 3.0%.[11] This is commonly measured by radio-TLC or radio-HPLC.
-
Sterility and Pyrogenicity: Ensures the final product is free from microbial contamination and pyrogens (fever-inducing substances).[9]
-
pH and Visual Inspection: The pH of the final injection must be within a specified range, and the solution should be clear, colorless, and free of particulate matter.[9]
Q2: How does the choice of radioisotope (¹²³I vs. ¹³¹I) affect the labeling and imaging process?
The choice of isotope significantly impacts both the chemistry and the clinical application:
-
Iodine-123 (¹²³I): Has a shorter half-life (13.2 hours) and emits a lower energy gamma ray (159 keV), which is ideal for high-quality imaging with modern gamma cameras.[2] Its short half-life necessitates rapid and efficient labeling methods.
-
Iodine-131 (¹³¹I): Has a longer half-life (8 days) and emits higher energy gamma rays (364 keV) along with beta particles.[2] While historically significant, its radiation characteristics are less ideal for imaging and result in a higher radiation dose to the patient.[2][12]
Q3: What is the mechanism of the "melt" labeling method?
The melt method is a form of isotopic exchange reaction.[4] In this procedure, solid o-iodohippuric acid is heated to its molten state. In the absence of a solvent, the thermal energy allows for the direct exchange of the stable ¹²⁷I atom on the hippuran molecule with a radioactive iodine atom (*I) from the added radioiodide solution. This method can be rapid and efficient, especially for short-lived isotopes like ¹²³I.
Visualized Workflows and Logic
General Radiolabeling & Purification Workflow
This diagram outlines the critical steps from precursor handling to the final quality control of the radiolabeled this compound.
Caption: Workflow for OIH Radiolabeling and Purification.
Troubleshooting Logic for Low Radiochemical Purity
This decision tree helps diagnose the root cause of impurities found during post-labeling analysis.
Caption: Decision Tree for Low RCP Troubleshooting.
References
-
Hammermaier, A., Reich, E., & Bogl, W. (1986). Radiochemical Purity and In Vitro Stability of Commercial Hippurans. Journal of Nuclear Medicine, 27(5), 850-854. [Link]
-
Verbeke, K., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387-3414. [Link]
-
Lego, R. L. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine, 40(1), 1-9. [Link]
-
Verbeke, K., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]
-
Verbruggen, A. M., et al. (1995). Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity. European Journal of Nuclear Medicine, 22(7), 678-81. [Link]
-
Verbeke, K., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed. [Link]
-
Hruby, E. (1978). Method of preparing o-iodohippuric and o-iodobenzoic acids labelled with radioactive iodine. INIS-IAEA. [Link]
-
Mangner, T. J., et al. (1981). A study on the labeling of o-iodohippuric acid with 123I. INIS-IAEA. [Link]
-
Krasnoperov, V., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3296. [Link]
-
Anggraeni, L., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8031. [Link]
-
Rossouw, D. D., & Coenen, H. H. (2003). Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled beta-iodoalkylether prosthetic groups linked to model compounds. Nuclear Medicine and Biology, 30(4), 373-80. [Link]
-
Lego, R. L. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. PubMed. [Link]
-
Hammermaier, A., Reich, E., & Bogl, W. (1986). Radiochemical purity and in vitro stability of commercial hippurans. Semantic Scholar. [Link]
-
Kowalsky, R. J. (2002). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico Health Sciences Center. [Link]
-
Lego, R. L. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. ResearchGate. [Link]
-
Personick, C. E., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6826-6843. [Link]
-
van den Berg, T., et al. (2023). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Clinical Kidney Journal. [Link]
-
van den Berg, T., et al. (2023). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Oxford Academic. [Link]
-
Wikipedia. (n.d.). ortho-Iodohippuric acid. Wikipedia. [Link]
-
Balint, J., et al. (1960). The stability of radio-iodinated olive oil. Clinical Science, 19, 321-5. [Link]
-
Saha, G. B. (2010). Quality Control of Radiopharmaceuticals. ResearchGate. [Link]
-
Elias, H., Arnold, C., & Kloss, G. (1973). Preparation of 131-I-Labelled m-iodohippuric acid and its behaviour in kidney function studies compared to 0-iodohippuric acid. International Journal of Applied Radiation and Isotopes, 24(8), 463-9. [Link]
-
Rosyidiah, E., et al. (2020). Stability of 131 I-Ortho-Iodo-Hippuric Acid (131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. Journal of Physics: Conference Series, 1436, 012060. [Link]
-
Stadalnik, R. C., et al. (1980). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine, 21(2), 168-70. [Link]
-
Richtlijnendatabase. (n.d.). 131I IODOHIPPURATE. Richtlijnendatabase. [Link]
-
Richtlijnendatabase. (n.d.). 123I IODOHIPPURATE. Richtlijnendatabase. [Link]
Sources
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temporal Resolution in Dynamic Renal Imaging
Introduction:
Welcome to the technical support center for dynamic renal imaging. As researchers and drug development professionals, you understand that accurately capturing the rapid physiological processes within the kidney—such as perfusion, filtration, and excretion—is paramount. The temporal resolution of your imaging technique is the critical factor that determines your ability to resolve these fast-changing events. Low temporal resolution can lead to inaccurate quantification of renal function, misinterpretation of drug effects, and unreliable data.
This guide is designed to provide you with expert, field-proven insights into the common challenges you may face and to offer practical, step-by-step solutions. We will move beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions during your experiments.
Core Principles: The Imaging Trade-Off
In any dynamic imaging experiment, a fundamental compromise exists between temporal resolution, spatial resolution, and the signal-to-noise ratio (SNR). Understanding this relationship is the first step in troubleshooting. Improving one of these parameters often comes at the expense of another. Your primary objective is to find the optimal balance for your specific research question.
Caption: The relationship between Temporal Resolution, Spatial Resolution, and SNR.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your dynamic renal imaging experiments.
FAQ 1: My temporal resolution is too low to capture the early arterial phase in my DCE-MRI scan. How can I improve it without severely degrading image quality?
Underlying Cause: The early arterial phase of contrast enhancement in the kidneys is extremely rapid. Standard 3D gradient-echo (GRE) sequences may not acquire data fast enough to accurately characterize this peak.[1] To increase temporal resolution, you must acquire the necessary k-space data more quickly.
Troubleshooting Guide:
-
Implement Parallel Imaging: Techniques like SENSE or GRAPPA use the spatial information from multi-channel receiver coils to substitute for some of the phase-encoding steps.[2] This directly reduces the acquisition time for each dynamic frame.
-
Expert Insight: Start with a moderate acceleration factor (e.g., 2). Higher factors can increase temporal resolution further but may lead to significant g-factor noise amplification, reducing your SNR.[1]
-
-
Utilize k-space Undersampling and Advanced Reconstruction: Modern techniques like Compressed Sensing (CS) allow for significant undersampling of k-space, followed by an iterative reconstruction algorithm to generate an unaliased image.[3]
-
Causality: CS works on the principle that medical images are "sparse," meaning they can be represented with less data than traditionally required. By intelligently acquiring only a subset of k-space data, acquisition time is dramatically reduced.[3] Studies have shown that CS-combined sequences can improve temporal resolution for DCE-MRI in the kidney while maintaining acceptable image quality and providing effective measurements of renal perfusion.[3]
-
-
Reduce Spatial Resolution: If permissible for your research question, decreasing the matrix size or increasing the slice thickness will reduce the number of phase-encoding steps, thus shortening the acquisition time per frame.[4]
-
Optimize Sequence Parameters: Shortening the repetition time (TR) directly increases the speed of the sequence.[2] However, be mindful that this can also affect image contrast and SNR.
Workflow for Improving Temporal Resolution in DCE-MRI:
Sources
- 1. Assessment of Renal Function with Dynamic Contrast Enhanced MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrimaster.com [mrimaster.com]
- 3. High temporal resolution dynamic contrast-enhanced MRI using compressed sensing-combined sequence in quantitative renal perfusion measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiology.queensu.ca [radiology.queensu.ca]
Technical Support Center: Quality Control for Clinical-Grade p-Iodohippuric Acid
Welcome to the technical support center for clinical-grade p-Iodohippuric acid (p-IHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical quality control (QC) procedures for this important diagnostic radiopharmaceutical precursor. Our goal is to equip you with the necessary knowledge to ensure the identity, purity, safety, and efficacy of your product, troubleshoot common analytical challenges, and maintain compliance with pharmacopeial standards.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the quality attributes and handling of clinical-grade this compound.
Q1: What are the critical quality attributes (CQAs) for clinical-grade this compound?
A1: The CQAs are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, especially when radiolabeled (e.g., with Iodine-123 or Iodine-131), these are primarily dictated by pharmacopeial monographs, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
The core CQAs include:
-
Identity: Confirmation that the compound is indeed this compound.
-
Assay (Content): The amount of this compound present.
-
Purity: The absence of unwanted chemical or radiochemical impurities.
-
pH: The pH of the final solution for injection must be within a physiologically compatible range.[1][2]
-
Sterility & Endotoxins: The absence of microbial contamination and bacterial endotoxins is mandatory for injectable products.[1][2]
-
Radionuclidic Purity: Ensuring the radioisotope is the correct one and free from other radioactive species.
-
Radiochemical Purity: Ensuring the radioactivity is bound to the correct molecule (this compound) and not present as free iodide or other radiolabeled impurities.[1][2][3]
Q2: Which pharmacopeial standards should I follow?
A2: Your primary references should be the official monographs for Iodohippurate Sodium Injection (labeled with either I-123 or I-131) from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2][3] These documents provide the legal and scientific standards for quality.
Table 1: Summary of Typical Pharmacopeial Specifications
| Test | Typical Method | Acceptance Criteria | Rationale |
| Identification | Infrared (IR) Spectroscopy or HPLC Retention Time | Spectrum corresponds to USP Reference Standard or retention time matches that of the standard. | Confirms the chemical identity of the active substance. |
| Assay (o-Iodohippuric Acid) | HPLC-UV | 90.0% - 110.0% of the labeled amount.[1] | Ensures the correct dose of the diagnostic agent is present. |
| pH | Potentiometry | Typically between 7.0 and 8.5 for I-123 and I-131 injections.[1][2] | Ensures physiological compatibility and stability of the final product. |
| Radiochemical Purity | HPLC or Thin-Layer Chromatography (TLC) | ≥97.0% as Iodohippurate.[1][2] | Minimizes patient exposure to non-target radiation and ensures diagnostic accuracy. |
| Radionuclidic Identification | Gamma-ray Spectroscopy | Major photopeak corresponds to the specific energy of the radioisotope (e.g., 159 keV for I-123).[1] | Confirms the correct radioisotope is present for imaging and dosimetry. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Not more than 175/V USP Endotoxin Unit per mL, where V is the max dose in mL.[1][2] | Prevents pyrogenic reactions in patients upon injection. |
| Sterility | Membrane Filtration or Direct Inoculation | Meets the requirements of USP <71> or equivalent. | Ensures the product is free from viable microorganisms. |
Q3: What are the most common impurities and why are they a concern?
A3: The primary impurities of concern are free radioiodide and ortho-iodobenzoic acid.[4]
-
Free Radioiodide (e.g., ¹²³I⁻ or ¹³¹I⁻): This is the most significant impurity. It can arise from incomplete labeling during synthesis or from radiolytic decomposition during storage (autoradiolysis).[4][5] Its presence is problematic because free iodide is taken up by the thyroid gland, leading to an unnecessary radiation dose to a non-target organ and potentially compromising the quality of the renal scan by increasing background noise.[4]
-
o-Iodobenzoic Acid: This is often an impurity from the starting material used to synthesize this compound.[4] If radiolabeled, it will have a different biodistribution than the desired agent, potentially interfering with the diagnostic interpretation.
Q4: How should clinical-grade this compound be stored?
A4: For radiolabeled this compound, storage conditions are critical to minimize decomposition. Studies on ¹³¹I-Hippuran have shown it to be relatively stable for up to 30 days at various temperatures (4°C, 25°C, and 30°C), with radiochemical purity remaining high.[6][7] However, best practice, particularly for clinical-grade material, is to store it in shielded containers, protected from light, and at controlled refrigerated temperatures (2-8°C) unless stability studies validate other conditions. Always refer to the manufacturer's instructions or the specific pharmacopeial monograph.
Troubleshooting Guide
This section provides a question-and-answer guide to address specific issues you may encounter during QC testing, with a focus on High-Performance Liquid Chromatography (HPLC) analysis, which is a cornerstone technique.
HPLC Analysis Issues
A5: Peak tailing is a common issue that reduces resolution and integration accuracy. The causality can be chemical or mechanical.
-
Causality 1: Secondary Silanol Interactions. The free silanol groups (-Si-OH) on the surface of silica-based columns (like C18) can have a negative charge at mid-range pH. This compound is an acid, but if any basic impurities are present, they can interact with these silanols, causing tailing.
-
Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with phosphoric or acetic acid).[8] This protonates the silanol groups, minimizing secondary interactions. Ensure your column's pH stability range is not exceeded.
-
-
Causality 2: Column Contamination or Void. Strongly retained impurities from previous injections can accumulate at the column inlet, or the packed bed can develop a void.[9][10]
-
Solution:
-
Use a Guard Column: This is a small, sacrificial column placed before the analytical column to trap contaminants.[10] It is a highly recommended and cost-effective preventative measure.
-
Flush the Column: Disconnect the column and reverse its direction. Flush with a strong solvent (like 100% acetonitrile or isopropanol, ensuring miscibility) to wash away contaminants from the inlet frit.[11]
-
Replace the Column: If flushing fails, the column may be irreversibly damaged and require replacement.[9]
-
-
-
Causality 3: Sample Overload. Injecting too much sample mass can saturate the column, leading to broad, tailing peaks.
-
Solution: Dilute your sample and re-inject. The peak height should be within the linear range of the detector.
-
A6: Retention time stability is critical for peak identification. Drifting retention times usually point to issues with the mobile phase or the pump.
-
Causality 1: Mobile Phase Composition Change. If your mobile phase is prepared by online mixing, one of the solvent reservoirs may be running low, or the pump's proportioning valves may be malfunctioning.[10] Evaporation of the more volatile solvent component can also alter the composition over time.
-
Solution: Prepare the mobile phase fresh daily and pre-mix it manually if you suspect proportioning valve issues.[10] Keep solvent reservoirs capped to minimize evaporation.
-
-
Causality 2: Inadequate Column Equilibration. If you change the mobile phase composition, the column requires sufficient time to equilibrate before the chemistry of the stationary phase is stable.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analytical run. Monitor the detector baseline; it should be stable before injection.
-
-
Causality 3: Pump Flow Rate Fluctuation. Leaks in the system or worn pump seals can cause the flow rate to be inconsistent, directly affecting retention time.
-
Solution: Inspect the system for any visible leaks at fittings.[12] If the pressure is fluctuating, this may indicate air bubbles in the pump head or faulty check valves. Purge the pump to remove air. If the problem persists, the pump seals may need replacement as part of routine maintenance.[11][13]
-
Radiochemical Purity Issues
A7: An Out-of-Specification (OOS) result for RCP requires a systematic investigation. The goal is to determine if the cause is related to the analysis (analyst or instrument error) or the product itself (degradation, poor synthesis).
Below is a logical workflow for investigating an OOS RCP result.
Caption: Workflow for investigating an Out-of-Specification (OOS) result.
-
Step 1: Laboratory Investigation. The first priority is to rule out analytical error. Check calculations, system suitability results, sample preparation records, and instrument performance. Re-injecting the same sample preparation can rule out injection errors, while re-preparing from the original sample can rule out preparation errors. If an assignable cause is found, the original result can be invalidated.
-
Step 2: Full-Scale Investigation. If the OOS is confirmed, a wider investigation is required. This involves reviewing the batch manufacturing records, checking storage conditions, and analyzing stability data. The likely root cause for low RCP is product degradation (autoradiolysis) or a suboptimal radiolabeling process.[4][5] Corrective and Preventive Actions (CAPAs) must be implemented to prevent recurrence.
Experimental Protocols
The following are detailed, step-by-step methodologies for key QC experiments. These protocols are based on standards found in pharmacopeias and scientific literature.
Protocol 1: Radiochemical Purity and Assay by HPLC
This method is designed to separate this compound from its key potential impurities, free iodide and p-iodobenzoic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump and autosampler.
-
UV/Vis Detector.
-
Radiochemical Detector (e.g., NaI scintillation).
-
Chromatography Data System.
-
-
Chromatographic Conditions:
-
Column: L1 packing, typically a C18 (octadecylsilane) column, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of water, methanol, and glacial acetic acid (e.g., 75:25:1 v/v/v).[1] The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 265 nm[1] and radioactivity channel.
-
Column Temperature: 30°C.
-
-
Procedure:
-
System Equilibration: Pump the mobile phase through the system until a stable baseline is achieved (approx. 30 minutes).
-
Standard Preparation: Prepare a solution of USP o-Iodohippuric Acid Reference Standard in water at a concentration of about 2 mg/mL.[1]
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
This step is critical as it validates that the chromatographic system is performing adequately before analyzing any samples.
-
-
Sample Preparation: Use the Iodohippurate Sodium Injection as is.
-
Analysis: Inject the sample solution and record the chromatogram for both the UV and radioactivity detectors for at least twice the retention time of the main peak.
-
Calculations:
-
Radiochemical Purity: Calculate the percentage of radioactivity for the main peak relative to the total radioactivity of all peaks in the radio-chromatogram.
-
Assay: Compare the peak area of this compound in the sample's UV chromatogram to that of the reference standard to determine its concentration.
-
-
Caption: Logic diagram for troubleshooting low or no HPLC peak area.
References
-
Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. (2020). ResearchGate. [Link]
-
Iodohippurate Sodium I 123 Injection - USP Monographs. U.S. Pharmacopeia. [Link]
-
Stability of 131I-Ortho-Iodo-Hippuric Acid (131I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. (2020). ProQuest. [Link]
-
Hammermaier, A., Reich, E., & Bogl, W. (1986). Radiochemical Purity and In Vitro Stability of Commercial Hippurans. Journal of Nuclear Medicine, 27(5), 850-854. [Link]
-
Hippuric Acid-impurities. Pharmaffiliates. [Link]
-
131I IODOHIPPURATE. Richtlijnendatabase. [Link]
-
123I IODOHIPPURATE. Richtlijnendatabase. [Link]
-
Bijl, J. A., Kaspersen, F. M., & Lindner, L. (1977). Hippuran-/sup 123/I. Preparation and quality control. Journal of Radioanalytical Chemistry, 35(1), 55-62. [Link]
-
Iodohippurate Sodium I 131 Injection - USP Monographs. U.S. Pharmacopeia. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Troubleshooting in HPLC: A Review. (2022). International Journal for Scientific Research & Development. [Link]
-
HPLC Troubleshooting Guide. BGB Analytik AG. [Link]
-
The in vitro stability of [131I]o-iodohippurate. Semantic Scholar. [Link]
-
ortho-Iodohippuric acid. Grokipedia. [Link]
-
Hawkins, L., Elliott, A., Shields, R., Herman, K., Horton, P., Little, W., & Umbers, C. (1982). A rapid quantitative method for the preparation of 123I-iodo-hippuric acid. European Journal of Nuclear Medicine, 7(2), 58-61. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
ortho-Iodohippuric acid. Wikipedia. [Link]
-
DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS. Annals of Warsaw University of Life Sciences - SGGW. [Link]
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The in vitro stability of [131I]o-iodohippurate. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of <sup>131</sup>I-Ortho-Iodo-Hippuric Acid (<sup>131</sup>I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung - ProQuest [proquest.com]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. realab.ua [realab.ua]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. ijsdr.org [ijsdr.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Renal Clearance Markers: The Case of p-Iodohippuric Acid for GFR Assessment
For: Researchers, scientists, and drug development professionals.
Executive Summary
The accurate measurement of Glomerular Filtration Rate (GFR) is a cornerstone of renal physiology research and nephrology. While inulin remains the gold standard, its use is cumbersome, prompting a continuous search for more practical alternatives. This guide addresses the validation of p-Iodohippuric acid (PAIH) as a potential GFR marker. However, a critical distinction must be made from the outset: the intrinsic physiological handling of PAIH in the kidney makes it an established marker for Effective Renal Plasma Flow (ERPF) , not GFR.
This guide will therefore clarify this crucial difference by comparing the renal handling of PAIH with true GFR markers. We will delve into the fundamental principles of renal clearance, provide comparative data against gold-standard and alternative markers, and present a validation framework. The aim is to equip researchers with the foundational knowledge to select the appropriate marker for their studies and to understand why PAIH, despite its utility in renal diagnostics, is fundamentally unsuited for GFR measurement.
Introduction: The Imperative for Accurate GFR Measurement
The Glomerular Filtration Rate (GFR) represents the volume of fluid filtered from the renal glomerular capillaries into Bowman's capsule per unit time. It is the primary metric for assessing kidney function. An ideal GFR marker must exhibit specific characteristics:
-
It must be freely filtered at the glomerulus.
-
It must not be reabsorbed or secreted by the renal tubules.
-
It should not be metabolized or produced by the kidney.
-
It must be physiologically inert.
Inulin, a fructose polysaccharide, meets these criteria and is considered the gold standard for GFR measurement[1][2]. However, the protocol for inulin clearance requires a continuous intravenous infusion to achieve a steady-state plasma concentration, making it labor-intensive and impractical for routine clinical or high-throughput preclinical studies[1]. This has led to the investigation and use of alternative markers like creatinine, iohexol, and iothalamate[3][4][5].
This compound (PAIH): A Marker of Renal Plasma Flow
This compound (or its non-iodinated analog, p-aminohippuric acid, PAH) is an organic anion that is handled quite differently by the kidney compared to inulin. Its renal clearance is characterized by two key processes:
-
Glomerular Filtration: Approximately 20% of PAIH is cleared from the blood via filtration at the glomerulus[6][7].
-
Tubular Secretion: The vast majority, around 80%, is actively secreted from the peritubular capillaries into the tubular fluid by organic anion transporters (OATs) in the proximal tubules[6][7][8].
This highly efficient, near-complete extraction from the blood in a single pass through the kidneys makes PAIH clearance an excellent measure of Effective Renal Plasma Flow (ERPF) [2][8][9][10]. Because its clearance rate far exceeds the GFR, it fundamentally overestimates the rate of filtration and is therefore not a valid GFR marker.
Comparative Analysis: Renal Handling of Key Markers
The suitability of a substance as a GFR or ERPF marker is dictated entirely by its pathway through the nephron.
The following diagram illustrates the distinct renal fates of an ideal GFR marker (Inulin), a commonly used endogenous GFR marker (Creatinine), and an ERPF marker (PAIH).
Caption: Renal handling of different clearance markers.
The fundamental difference in renal handling leads to vastly different clearance values, as illustrated in the table below, which presents typical values for healthy adult humans.
| Marker | Primary Renal Pathway | Typical Clearance (mL/min/1.73m²) | Application |
| Inulin | Filtration Only | ~125 | Gold Standard GFR [1][2] |
| Creatinine | Filtration (~90%) & Secretion (~10%) | ~140 | Estimated GFR (eGFR)[3] |
| Iohexol/Iothalamate | Filtration Only | ~125 | Alternative GFR[3][4][5] |
| This compound | Filtration (~20%) & Secretion (~80%) | ~600-700 | ERPF [8] |
As the data clearly shows, PAIH clearance is approximately 5-6 times higher than the true GFR, disqualifying it as a GFR marker.
Experimental Protocol: Validating a Candidate GFR Marker
To underscore why PAIH would fail validation as a GFR marker, we present a standard protocol for validating a new candidate marker against the gold standard, inulin.
Sources
- 1. Analytical Validation of GFRNMR: A Blood-Based Multiple Biomarker Assay for Accurate Estimation of Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Discordance Between Iothalamate and Iohexol Urinary Clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GFR measured by iohexol: the best choice from a laboratory perspective - Carrara - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 8. grokipedia.com [grokipedia.com]
- 9. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide for Researchers: p-Iodohippuric acid (OIH) vs. MAG3 for Assessing Renal Transplant Function
Introduction: The Critical Role of Renal Function Monitoring in Transplantation
The success of renal transplantation, a life-saving procedure for patients with end-stage renal disease, is critically dependent on the long-term viability and function of the transplanted organ. Diligent and accurate monitoring of renal allograft function is therefore paramount for early detection of complications such as rejection, acute tubular necrosis (ATN), or drug toxicity, allowing for timely intervention and improved graft survival. Renal scintigraphy, a nuclear medicine imaging technique, provides a dynamic and quantitative assessment of renal function, offering valuable insights beyond what can be gleaned from serum creatinine levels alone. Two of the most commonly employed radiopharmaceuticals for this purpose are p-Iodohippuric acid (OIH) and Mercaptoacetyltriglycine (MAG3). This guide provides a comprehensive comparison of these two agents to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs in preclinical and clinical settings.
Understanding the Radiotracers: Mechanisms of Renal Handling
The utility of any radiopharmaceutical in assessing renal function is intrinsically linked to its physiological handling by the kidneys. Both OIH and MAG3 are designed to be efficiently extracted from the blood and excreted into the urine, allowing for the visualization and quantification of renal perfusion and tubular function.
This compound (Hippuran)
Ortho-iodohippurate (OIH), commonly known as Hippuran, has historically been considered the "gold standard" for measuring effective renal plasma flow (ERPF). Its renal clearance is remarkably high, approaching that of p-aminohippuric acid (PAH), with approximately 80% of the agent being actively secreted by the proximal tubules and the remaining 20% cleared via glomerular filtration. This efficient extraction results in a high first-pass extraction fraction, making it an excellent agent for quantifying renal blood flow.
Mercaptoacetyltriglycine (MAG3)
Technetium-99m (⁹⁹ᵐTc) MAG3 was developed as a superior alternative to OIH, primarily due to the more favorable imaging characteristics of its technetium-99m label compared to the iodine-131 or iodine-123 typically used with Hippuran. Unlike OIH, MAG3 is cleared almost exclusively by tubular secretion, with minimal glomerular filtration. While its clearance is lower than that of OIH (approximately 50-60% of OIH clearance), its lower plasma protein binding and the superior imaging quality offered by ⁹⁹ᵐTc have led to its widespread adoption.
Head-to-Head Comparison: Performance in Renal Transplant Assessment
The choice between OIH and MAG3 for assessing renal transplant function hinges on a variety of factors, including the specific information required, imaging quality, and practical considerations.
| Feature | This compound (OIH) | Mercaptoacetyltriglycine (MAG3) |
| Primary Clearance Mechanism | ~80% Tubular Secretion, ~20% Glomerular Filtration | Predominantly Tubular Secretion |
| Renal Extraction Efficiency | High (~85%) | Moderate (~50-60%) |
| Gold Standard for | Effective Renal Plasma Flow (ERPF) | Routine dynamic renal scintigraphy |
| Radiolabel | ¹³¹I or ¹²³I | ⁹⁹ᵐTc |
| Image Quality | Generally lower due to higher energy photons of ¹³¹I | Superior due to the optimal gamma energy of ⁹⁹ᵐTc |
| Radiation Dose to Patient | Higher with ¹³¹I | Lower |
| Availability | Less common, often requires preparation | Readily available in kit form |
Diagnostic Accuracy and Imaging Characteristics
Studies directly comparing the two tracers have demonstrated that while OIH provides a more accurate measurement of ERPF, MAG3 offers superior image quality, which is crucial for the visual assessment of transplant perfusion and drainage. The higher photon flux and lower energy of ⁹⁹ᵐTc result in sharper images with less background noise, facilitating the identification of anatomical and functional abnormalities. In the context of diagnosing acute tubular necrosis or urinary obstruction, the high-quality images produced by MAG3 are often considered more clinically valuable than the precise ERPF values obtained with OIH.
Practical Considerations
From a practical standpoint, MAG3 holds several advantages. The availability of user-friendly kits for ⁹⁹ᵐTc-MAG3 preparation simplifies the radiolabeling process, making it more convenient for routine clinical use. In contrast, the preparation of radioiodinated OIH can be more complex. Furthermore, the lower radiation burden to the patient associated with ⁹⁹ᵐTc is a significant factor, particularly in a population that may require repeated imaging studies.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for dynamic renal scintigraphy in a research setting. Specific parameters may need to be adjusted based on the animal model and imaging equipment.
Animal Preparation
-
Hydration: Ensure adequate hydration of the subject to promote urine flow. This can be achieved by providing water ad libitum or administering a saline bolus prior to imaging.
-
Anesthesia: Anesthetize the animal using an appropriate agent (e.g., isoflurane) to minimize movement during the scan.
-
Catheterization: If urine collection is required for clearance measurements, catheterize the bladder.
Radiotracer Administration and Image Acquisition
-
Dose Calculation: Calculate the appropriate dose of ⁹⁹ᵐTc-MAG3 or radioiodinated OIH based on the animal's weight.
-
Injection: Administer the radiotracer as a bolus via a tail vein or other suitable vessel.
-
Dynamic Imaging: Begin image acquisition immediately upon injection. Acquire a series of dynamic frames (e.g., 1-second frames for the first minute, followed by 10-second frames for 29 minutes).
-
Data Analysis: Draw regions of interest (ROIs) around the transplanted kidney, the contralateral native kidney (if present), and a background region (e.g., liver or heart). Generate time-activity curves (renograms) for each ROI.
Quantification of Renal Function
-
Effective Renal Plasma Flow (ERPF) with OIH: ERPF can be calculated using the single-sample plasma clearance method or by analyzing the early uptake phase of the renogram.
-
MAG3 Clearance: While not a direct measure of ERPF, MAG3 clearance can be calculated and is well-correlated with ERPF. It serves as a reliable index of tubular function.
-
Time to Peak (Tmax) and Half-Time (T1/2): These parameters, derived from the renogram, provide information about the transit of the tracer through the kidney and can be indicative of obstruction.
Visualizing the Pathways: Renal Handling of OIH and MAG3
Caption: Renal clearance pathways of OIH and MAG3.
Conclusion: Selecting the Right Tool for the Job
In the assessment of renal transplant function, both OIH and MAG3 have their distinct merits. OIH remains the agent of choice when a precise measurement of ERPF is the primary objective. However, for routine dynamic imaging, particularly in a clinical or high-throughput research setting, MAG3 has emerged as the preferred radiopharmaceutical. Its superior imaging characteristics, lower radiation dose, and ease of use make it a more practical and often more informative tool for the qualitative and semi-quantitative assessment of transplant perfusion and function. The choice between these two agents should be guided by the specific research question, the available resources, and the desired balance between quantitative accuracy and image quality.
References
-
Taylor, A. T. (2014). Radionuclides in nephrourology, part 1: radiopharmaceuticals, quality control, and quantitative methods. Journal of Nuclear Medicine, 55(4), 608–615. [Link]
-
Blaufox, M. D. (2001). The history of renal nuclear medicine. Seminars in Nuclear Medicine, 31(3), 146-161. [Link]
-
Fritzberg, A. R., Kasina, S., Eshima, D., & Johnson, D. L. (1986). Synthesis and biological evaluation of technetium-99m-N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate: a potential replacement for [131I]o-iodohippurate. Journal of Nuclear Medicine, 27(1), 111–116. [Link]
-
Taylor, A., Clark, S., Ball, C., & Eshima, D. (1998). The renal extraction of technetium-99m-MAG3. Journal of Nuclear Medicine, 39(8), 1313–1318. [Link]
-
Itano, N., Tsukamoto, E., Morita, K., & Nakada, K. (2000). Comparison of 99mTc-MAG3 and 131I-OIH for the estimation of effective renal plasma flow. Annals of Nuclear Medicine, 14(1), 49–54. [Link]
-
Durand, E., & Prigent, A. (2002). The basics of renal imaging and function studies. Nuclear Medicine Communications, 23(6), 517-527. [Link]
-
Dubovsky, E. V., & Russell, C. D. (1988). Radionuclide evaluation of renal transplants. Seminars in Nuclear Medicine, 18(3), 181–198. [Link]
-
Prigent, A. (1994). The diagnosis of renal transplant complications. Contributions to Nephrology, 109, 108–115. [Link]
-
Eshima, D., & Taylor, A. T. (1992). Technetium-99m (99mTc) mercaptoacetyltriglycine (MAG3): update on the new 99mTc renal tubular function agent. Seminars in Nuclear Medicine, 22(2), 61–73. [Link]
A Comparative Analysis of o-Iodohippurate and p-Aminohippurate for Effective Renal Plasma Flow (ERPF) Measurement
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of ERPF in Renal Function Assessment
Effective renal plasma flow (ERPF) is a vital measure of kidney function, quantifying the volume of plasma that is cleared of a specific substance by the kidneys per unit of time.[1][2] Accurate ERPF measurement is crucial in preclinical research and clinical drug development for assessing renal hemodynamics, diagnosing and managing renal diseases, and evaluating the effects of nephrotoxic or therapeutic agents.[2] For decades, p-aminohippurate (PAH) has been the gold standard for measuring ERPF due to its near-complete extraction from the plasma in a single pass through the kidneys.[3][4] However, the use of radiolabeled o-iodohippurate (OIH) has emerged as a prominent alternative, offering distinct advantages in specific research and clinical contexts.[5] This guide provides a comprehensive, objective comparison of OIH and PAH for ERPF determination, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
Core Principles: Understanding the Renal Handling of OIH and PAH
The utility of both OIH and PAH as ERPF markers stems from their efficient clearance by the kidneys, which involves both glomerular filtration and active tubular secretion.[3][6]
p-Aminohippurate (PAH): An exogenous organic anion, PAH is freely filtered by the glomerulus and avidly secreted by the organic anion transporters (OATs) in the proximal tubules.[3][4][7] At low plasma concentrations, the renal extraction ratio of PAH is approximately 92%, meaning that almost all of the PAH delivered to the kidneys is removed from the blood.[2][7] This high extraction efficiency makes PAH clearance a very close approximation of ERPF.[4]
o-Iodohippurate (OIH): OIH, typically labeled with a radioisotope such as Iodine-123 or Iodine-131, shares a similar renal handling pathway with PAH.[5][6] It is also filtered at the glomerulus and actively secreted by the proximal tubules.[6] While its clearance is highly correlated with PAH clearance, its renal extraction ratio is slightly lower.[5]
Visualizing the Pathways: Renal Handling of OIH and PAH
The following diagram illustrates the key steps involved in the renal clearance of both OIH and PAH.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Measuring Renal Plasma Flow: A Cross-Validation of Single-Injection and Continuous Infusion p-Iodohippuric Acid Clearance
For researchers, scientists, and drug development professionals engaged in nephrology, pharmacology, and preclinical studies, the accurate determination of renal plasma flow (ERPF) is a critical parameter. It provides invaluable insights into kidney health, the impact of nephrotoxic agents, and the efficacy of therapeutic interventions. The clearance of p-Iodohippuric acid (PAIH), a substance avidly secreted by the renal tubules, has long been a cornerstone for estimating ERPF.
This guide provides an in-depth comparison of the two primary methodologies for determining PAIH clearance: the single-injection (or bolus) technique and the continuous infusion method. We will delve into the theoretical underpinnings of each approach, present detailed experimental protocols, and offer a cross-validation of their performance based on available data. Our aim is to equip you with the knowledge to select the most appropriate method for your research needs, ensuring both scientific rigor and practical feasibility.
The Principle of Clearance and the Role of this compound
The concept of clearance refers to the theoretical volume of plasma from which a substance is completely removed per unit of time.[1][2] When a substance is both filtered at the glomerulus and efficiently secreted by the renal tubules, its clearance can be used to estimate the total plasma flow to the kidneys.
Para-aminohippuric acid (PAH) has historically been the gold standard for this measurement.[3][4] Its analog, this compound, often labeled with a radioisotope such as Iodine-131 (¹³¹I) or Iodine-123 (¹²³I), offers the advantage of easier quantification and is frequently used in research settings.[5][6] At low plasma concentrations, PAIH is almost completely extracted from the blood in a single pass through the kidneys, making its clearance a reliable measure of ERPF.
Methodologies for PAIH Clearance: A Head-to-Head Comparison
The two predominant techniques for measuring PAIH clearance each have their own set of advantages and disadvantages. The choice between them often depends on the specific research question, available resources, and the desired level of precision.
The Continuous Infusion Method: The Gold Standard
The continuous infusion method is widely regarded as the most accurate and reliable technique for determining renal clearance.[7] The fundamental principle is to achieve a steady-state plasma concentration of the tracer (PAIH). This is accomplished by administering a priming (bolus) dose to rapidly achieve the target concentration, followed by a continuous intravenous infusion at a rate that matches the rate of renal elimination. Once this equilibrium is established, the rate of infusion is equal to the rate of excretion.
Advantages:
-
High Accuracy and Reliability: By maintaining a constant plasma concentration, this method minimizes the impact of fluctuations in distribution and elimination kinetics, providing a more accurate measure of clearance.[7][8]
-
Gold Standard: It is often considered the reference method against which other techniques are validated.[3][7]
Disadvantages:
-
Technically Demanding: Requires careful calculation of the priming dose and infusion rate, as well as continuous monitoring.
-
Time-Consuming and Labor-Intensive: The need to establish and maintain a steady state makes it a lengthy procedure.[3]
-
Invasive: Requires prolonged intravenous access.[3]
The Single-Injection Method: A Practical Alternative
The single-injection method offers a simpler and less invasive approach. A single bolus of PAIH is administered intravenously, and the subsequent decline in its plasma concentration over time is monitored through serial blood sampling. The clearance is then calculated based on the pharmacokinetic modeling of this disappearance curve.
Advantages:
-
Simplicity and Convenience: Technically easier to perform than the continuous infusion method.[8]
-
Less Invasive: Requires only a single injection and multiple blood draws, without the need for prolonged infusion.
-
Suitable for High-Throughput Studies: The shorter duration and simpler setup make it more amenable to studies involving a large number of subjects.
Disadvantages:
-
Reliance on Pharmacokinetic Models: The accuracy of the clearance calculation is dependent on the chosen model (e.g., one-compartment vs. two-compartment) and the goodness of fit to the data.[9]
-
Potential for Inaccuracy: Can be less accurate than the continuous infusion method, particularly if the sampling schedule is not optimized or if there are significant inter-individual variations in pharmacokinetics.[9][10]
Cross-Validation: How Do the Methods Compare?
Several studies have directly compared the single-injection and continuous infusion methods for measuring the clearance of renal tracers. The general consensus is that while the continuous infusion method remains the gold standard for precision, the single-injection technique can provide comparable and reliable results when performed carefully.
| Parameter | Continuous Infusion | Single-Injection (Multi-Sample) | Single-Injection (Single-Sample) |
| Accuracy | Gold Standard[3][7] | High correlation with continuous infusion[11] | Generally reliable, but may be less accurate in impaired renal function |
| Precision | High | Good, dependent on sampling frequency | Moderate |
| Invasiveness | High (prolonged IV) | Moderate (single IV, multiple draws) | Low (single IV, single draw) |
| Complexity | High | Moderate | Low |
| Duration | Long | Moderate | Short |
A 1974 study in both dogs and humans directly compared the two techniques for iodohippurate and iothalamate clearance, concluding that the single injection technique is a reliable alternative.[11] Another study evaluating p-aminohippurate (PAH) clearance found that the plasma clearance after a bolus injection was significantly lower than after a continuous infusion, suggesting that the methods may not be interchangeable without a correction factor in all populations.[10] More recent comparisons for other tracers have also shown a high degree of correlation between multi-sample single-injection methods and the reference continuous infusion technique.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for both the continuous infusion and single-injection PAIH clearance techniques.
Continuous Infusion PAIH Clearance Protocol
Objective: To measure ERPF by maintaining a steady-state plasma concentration of PAIH.
Materials:
-
This compound (radiolabeled or non-radiolabeled)
-
Infusion pump
-
Syringes and needles
-
Intravenous catheters
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical instrument for PAIH quantification (e.g., gamma counter, HPLC)
Procedure:
-
Subject Preparation: The subject should be adequately hydrated. An intravenous catheter is placed in each arm: one for infusion and one for blood sampling.
-
Priming Dose Calculation and Administration:
-
Calculate the priming (bolus) dose required to rapidly achieve the desired steady-state plasma concentration. This is based on the estimated volume of distribution of PAIH.
-
Administer the priming dose as an intravenous bolus.
-
-
Continuous Infusion Initiation:
-
Immediately following the priming dose, begin the continuous intravenous infusion of PAIH at a pre-calculated constant rate. The infusion rate is designed to match the expected renal clearance rate.
-
-
Equilibration Period: Allow a period of at least 30-60 minutes for the plasma concentration of PAIH to reach a steady state.
-
Blood Sampling:
-
Once steady state is assumed, collect 3-4 blood samples from the contralateral arm at timed intervals (e.g., 60, 75, and 90 minutes after the start of the infusion).
-
-
Urine Collection (Optional but Recommended): For a more direct measure of renal clearance, timed urine collections can be performed via voluntary voiding or bladder catheterization.
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of PAIH in the plasma samples (and urine, if collected).
-
-
Clearance Calculation:
-
At steady state, the rate of infusion equals the rate of excretion.
-
Clearance (Cl) = (Infusion Rate) / (Plasma Concentration at Steady State)
-
Single-Injection PAIH Clearance Protocol (Multi-Sample)
Objective: To measure ERPF by analyzing the plasma disappearance curve of a single bolus of PAIH.
Materials:
-
This compound (radiolabeled or non-radiolabeled)
-
Syringes and needles
-
Intravenous catheter
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical instrument for PAIH quantification
Procedure:
-
Subject Preparation: The subject should be well-hydrated. Place an intravenous catheter for blood sampling.
-
Dose Administration: Administer a precisely known amount of PAIH as a single intravenous bolus.
-
Blood Sampling:
-
Collect a series of blood samples at timed intervals after the injection. A typical schedule might be 5, 10, 20, 30, 45, 60, and 90 minutes post-injection.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Measure the concentration of PAIH in each plasma sample.
-
-
Clearance Calculation:
-
Plot the plasma concentration of PAIH versus time on a semi-logarithmic scale.
-
Fit the data to a pharmacokinetic model (typically a two-compartment model for PAIH).
-
Calculate the clearance from the model parameters (e.g., Cl = Dose / Area Under the Curve).
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the continuous infusion and single-injection methods.
Caption: Workflow for Continuous Infusion PAIH Clearance.
Caption: Workflow for Single-Injection PAIH Clearance.
Conclusion: Making an Informed Choice
Both the single-injection and continuous infusion methods are valuable tools for the determination of this compound clearance and, by extension, effective renal plasma flow. The continuous infusion technique, while more complex, offers unparalleled accuracy and remains the gold standard. The single-injection method, particularly with multiple sampling points, provides a highly practical and reliable alternative that is well-suited for a wide range of research applications.
The decision of which method to employ should be guided by the specific requirements of the study. For mechanistic studies requiring the highest degree of precision, the continuous infusion method is preferable. For larger-scale studies, preclinical drug safety assessments, or when logistical constraints are a concern, the single-injection method is a robust and scientifically valid choice. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select and implement the most appropriate approach to answer their scientific questions.
References
- How can Renal Plasma Flow (RPF) be measured? - Dr.Oracle. (2025, April 4).
- How To Measure Renal Plasma Flow (RPF). (2008, May 1).
-
Fine, E. J., Axelrod, M., Gorkin, J., Saleemi, K., & Blaufox, M. D. (1987). Measurement of effective renal plasma flow: a comparison of methods. Journal of Nuclear Medicine, 28(9), 1393–1400. Retrieved from [Link]
-
Ferguson, M. H., Olbrich, O., & Stewart, C. P. (1949). A Comparison of the Continuous Infusion and Single Intravenous Injection Methods of Determining Discrete Renal Functions. The Journal of physiology, 109(1-2), 110–116. Retrieved from [Link]
-
Pihl, B. (1974). The Single Injection Technique for Determination of Renal Clearance. V. A Comparison With the Continuous Infusion Technique in the Dog and in Man. Scandinavian Journal of Urology and Nephrology, 8(2), 147–154. Retrieved from [Link]
-
Prenen, J. A., Boer, P., Mees, E. J., Endeman, H. J., Spoor, S. M., & Oei, H. Y. (1982). Renal clearance of [14C]oxalate: comparison of constant-infusion with single-injection techniques. Clinical Science, 63(1), 47–51. Retrieved from [Link]
-
Dowling, T. C., Frye, R. F., Fraley, D. S., & Matzke, G. R. (1998). Evaluation of two intravenous single-bolus methods for measuring effective renal plasma flow. The Journal of Clinical Pharmacology, 38(11), 1047–1054. Retrieved from [Link]
-
Kengen, R. A., van der Schors, R. C., van der Wall, E. E., & Pauwels, E. K. (1995). Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity. European Journal of Nuclear Medicine, 22(7), 678–681. Retrieved from [Link]
-
Deranged Physiology. (2017). Clearance. Retrieved from [Link]
-
Wikipedia. (n.d.). Clearance (pharmacology). Retrieved from [Link]
-
Stadalnik, R. C., Vogel, J. M., Jansholt, A. L., Krohn, K. A., Matolo, N. M., Lagunas-Solar, M. C., & Zielinski, F. W. (1980). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine, 21(2), 168–170. Retrieved from [Link]
-
Toto, R. D. (1995). Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance. Current Opinion in Nephrology and Hypertension, 4(6), 505–509. Retrieved from [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Clearance (pharmacology) - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 5. Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Renal clearance of [14C]oxalate: comparison of constant-infusion with single-injection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of two intravenous single-bolus methods for measuring effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The single injection technique for determination of renal clearance. V. A comparison with the continuous infusion technique in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of I-123-OIH and Tc-99m DTPA in Renal Imaging: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two cornerstone radiopharmaceuticals in renal functional imaging: Iodine-123 Orthoiodohippurate (I-123-OIH) and Technetium-99m Diethylenetriaminepentaacetic Acid (Tc-99m DTPA). Moving beyond a simple recitation of facts, we will dissect the fundamental mechanisms, comparative performance data, and detailed experimental protocols to empower researchers and drug development professionals in selecting the optimal agent for their specific clinical or preclinical objectives. The narrative is grounded in scientific integrity, explaining the causality behind methodological choices and providing a framework for self-validating experimental design.
Foundational Principles: Mechanism of Renal Clearance
The utility of any renal radiopharmaceutical is intrinsically linked to its pathway through the nephron. The fundamental difference between I-123-OIH and Tc-99m DTPA lies in their distinct mechanisms of renal excretion, which dictates their primary clinical application.
-
I-123 Orthoiodohippurate (OIH): This agent is a paradigm for measuring Effective Renal Plasma Flow (ERPF) . Its clearance from the blood is highly efficient, accomplished through a dual mechanism: approximately 80% via active secretion by the proximal tubules and 20% by glomerular filtration.[1] This high extraction efficiency mirrors that of para-aminohippuric acid (PAH), the gold-standard agent for ERPF measurement, making I-123-OIH an excellent non-invasive tool for assessing overall renal perfusion and tubular function.[2]
-
Technetium-99m DTPA: In contrast, Tc-99m DTPA is a small chelate that is almost exclusively cleared from the plasma by glomerular filtration .[3][4] It undergoes negligible tubular secretion or reabsorption. This singular clearance pathway makes it the radiopharmaceutical of choice for the non-invasive measurement of Glomerular Filtration Rate (GFR) , a key indicator of the filtering capacity of the kidneys.[5][6]
The following diagram illustrates these divergent pathways within the functional unit of the kidney.
Head-to-Head Performance Analysis
The choice between these two agents is dictated by the specific physiological parameter under investigation. This section provides a comparative analysis of their performance based on key metrics.
Quantitative Functional Assessment
-
GFR Measurement: Tc-99m DTPA is the undisputed radionuclide standard for measuring GFR.[4][7] Its clearance is a direct reflection of the filtration function of the glomeruli. While methods exist to estimate GFR from other tracers, Tc-99m DTPA provides the most direct and validated scintigraphic measurement.[8][9]
-
ERPF Measurement: I-123-OIH is the agent of choice for determining ERPF due to its high extraction by the renal tubules, which closely approximates total renal plasma flow.[10][11][12] Tc-99m DTPA, being only filtered, significantly underestimates total plasma flow and is not suitable for this measurement.
Image Quality and Clinical Utility
The physical properties of the radionuclide label play a crucial role in image quality.
-
Tc-99m DTPA: Labeled with Technetium-99m, it benefits from a near-ideal photon energy (140 keV) for modern gamma cameras and a convenient 6-hour half-life.[4] This results in high-quality images with excellent spatial resolution and lower patient radiation dose compared to iodine-based agents.[13][14]
-
I-123-OIH: Iodine-123 has a higher photon energy (159 keV) and a longer half-life (13.2 hours). While providing good images, the overall image quality and count statistics are often superior with Tc-99m based agents.[15][16]
In patients with impaired renal function , tubular secretion agents like I-123-OIH (and its more common modern substitute, Tc-99m MAG3) are often preferred.[5] The higher extraction efficiency (40-50% for MAG3 vs. ~20% for DTPA) provides a better target-to-background ratio, resulting in clearer images even when GFR is low.[5] Similarly, for evaluating suspected urinary tract obstruction with diuretic renography, tubular agents are recommended because their efficient extraction makes the subsequent washout phase easier to evaluate.[5]
Dosimetry and Radiation Safety
Patient safety is paramount. The radiation burden from these agents is a critical consideration, especially in pediatric populations or for serial studies.
| Parameter | I-123-OIH | Tc-99m DTPA |
| Primary Isotope | Iodine-123 | Technetium-99m |
| Physical Half-Life | 13.2 hours | 6.0 hours[4] |
| Principal Photon Energy | 159 keV | 140 keV[4] |
| Typical Adult Dose | 11.1 MBq (0.3 mCi) | 185-370 MBq (5-10 mCi)[3][17] |
| Target Organ | Bladder Wall | Bladder Wall[4] |
| Effective Dose (4.8 hr void) | ~0.99 mSv / 11.1 MBq | ~2.0-3.3 mSv / 370 MBq[13] |
| Breastfeeding Interruption | Recommended 4-12 hours[5][18] | Not essential, or up to 12 hours[5] |
Note: Dosimetry values are estimates and can vary. Tc-99m agents generally deliver a lower radiation dose per unit of information gained due to superior imaging characteristics allowing for higher administered activities.[13]
Standardized Experimental Protocols
Reproducibility and accuracy hinge on meticulous adherence to standardized protocols. The following sections detail the methodologies for performing dynamic renal scintigraphy with each agent.
Universal Patient Preparation
Causality: Proper hydration is crucial as dehydration can mimic obstructive patterns by slowing urine flow. An empty bladder maximizes the pressure gradient from the renal pelvis, facilitating normal drainage. A thorough medication history is essential as drugs like ACE inhibitors and diuretics can directly alter renal hemodynamics and function, confounding results.[19]
-
Hydration: Instruct the patient to drink 300-500 mL of water 30 minutes prior to the study.[19]
-
Voiding: The patient must void immediately before image acquisition begins.[3]
-
Medication Review: Document all current medications, particularly diuretics, NSAIDs, and ACE inhibitors.[19]
-
Cannulation: Establish a stable intravenous cannula to ensure a clean bolus injection and prevent tracer extravasation.
Workflow for GFR Assessment with Tc-99m DTPA
This protocol is designed to accurately quantify the uptake of Tc-99m DTPA in the kidneys relative to the injected dose, which is then used to calculate GFR via the Gates method.[7][8]
Step-by-Step Methodology:
-
Radiopharmaceutical Quality Control: Verify the radiochemical purity of the Tc-99m DTPA preparation using chromatography. Purity should be ≥95% to ensure the tracer's biological behavior is predictable.[20]
-
Dose Administration: Administer up to 15 mCi (555 MBq) of Tc-99m DTPA as an intravenous bolus injection.[3]
-
Image Acquisition:
-
Position the patient supine with the gamma camera detector placed posteriorly to include the kidneys and bladder.
-
Begin dynamic image acquisition simultaneously with the injection.
-
Perfusion (Flow) Phase: Acquire images at 1-2 seconds/frame for the first 60 seconds.[21]
-
Functional (Uptake/Excretion) Phase: Continue acquiring images at 15-60 seconds/frame for 20-30 minutes.[3]
-
-
Data Analysis (Gates Method):
-
Draw regions of interest (ROIs) around each kidney and a background region (typically sub-renal).
-
Generate time-activity curves (renogram) for each kidney.
-
Calculate the percentage of injected dose taken up by each kidney between 2 and 3 minutes post-injection, corrected for background activity and kidney depth.
-
Convert this uptake value to a GFR value using a validated regression formula.[7][8]
-
Workflow for ERPF Assessment with I-123-OIH
This protocol focuses on quantifying the rapid clearance of I-123-OIH from the blood by the kidneys to determine ERPF.
Step-by-Step Methodology:
-
Thyroid Blockade: Administer a stable iodine solution (e.g., Lugol's solution or SSKI) prior to the study to block thyroid uptake of any free I-123.
-
Radiopharmaceutical Quality Control: Assess the radiochemical purity of the I-123-OIH solution, which should be ≥96%.[1]
-
Dose Administration: Administer ~11 MBq (0.3 mCi) of I-123-OIH intravenously.
-
Image Acquisition: A dynamic acquisition similar to the Tc-99m DTPA study is performed for 20-30 minutes to generate a renogram and assess differential function.
-
Data Analysis (Plasma Sample Method):
-
While camera-based methods exist, the gold standard for ERPF involves plasma sampling.
-
A single blood sample is drawn at a specific time point (e.g., 44 minutes) post-injection.
-
The plasma activity is measured in a well counter and used in a regression equation (e.g., the Tauxe method) along with the injected dose to calculate the clearance rate, which represents ERPF.[11][12]
-
Conclusion: Selecting the Right Tool for the Scientific Question
The head-to-head comparison of I-123-OIH and Tc-99m DTPA reveals not a superior and inferior agent, but two highly specific tools designed for different purposes.
-
Tc-99m DTPA is the agent of choice for measuring GFR . Its exclusive clearance by glomerular filtration provides a direct, non-invasive window into the kidney's filtering capacity. Coupled with the superior imaging physics of Tc-99m, it yields high-quality dynamic images with a favorable radiation safety profile.
-
I-123-OIH remains a reference standard for the measurement of ERPF . Its clearance via both filtration and active tubular secretion allows for a comprehensive assessment of total renal blood flow and tubular health.
For the modern research and clinical environment, it is also critical to note the role of Tc-99m MAG3 . Developed as a Tc-99m replacement for OIH, MAG3 is cleared primarily by tubular secretion and offers the imaging and dosimetric advantages of Tc-99m.[14][16] It has largely replaced I-123-OIH in routine clinical practice for assessing tubular function and performing diuretic renography, though I-123-OIH remains a valid comparator in research settings.[15][22]
Ultimately, the decision rests on the primary endpoint of the study. For questions related to glomerular function, Tc-99m DTPA is the logical choice. For interrogating tubular function or total renal perfusion, a tubular secretion agent like I-123-OIH is required.
References
-
EANM Technologist Guide for Dynamic Renal Imaging in Obstructive Renal Pathology. European Association of Nuclear Medicine. [Link]
-
Jafri RA, Britton KE, Nimmon CC, et al. Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. Journal of Nuclear Medicine. 1988;29(2):147-158. [Link]
-
Taylor AT, Brandon DC, de Palma D, et al. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. Seminars in Nuclear Medicine. 2018;48(5):377-390. [Link]
-
Prenen JA, de Klerk JM, van het Schip AD, van Rijk PP. Technetium-99m-MAG3 versus iodine-123-OIH: Renal clearance and distribution volume as measured by a constant infusion technique. Journal of Nuclear Medicine. 1991;32(11):2057-2060. [Link]
-
Taylor AT, Brandon DC, de Palma D, et al. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. SNMMI. [Link]
-
Anis M, M Das J. Nuclear Renal Scan. In: StatPearls. StatPearls Publishing; 2024. [Link]
-
I-123 Iodohippurate Guideline. EANM. [Link]
-
Gnanasegaran G, Bomanji JB, Fogelman I, editors. Nuclear Medicine in Clinical Diagnosis and Treatment. 3rd ed. Churchill Livingstone; 2008. [Link]
-
Jafri RA, Britton KE, Nimmon CC, et al. Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. Journal of Nuclear Medicine. 1988;29(2):147-158. [Link]
-
Stabin MG, Taylor AT Jr, Eshima D, Wooter W. Radiation dosimetry for 99mTc-MAG3, 99mTc-DTPA, and 131I-OIH based on human biodistribution studies. Journal of Nuclear Medicine. 1992;33(1):33-40. [Link]
-
Al-Nahhas AA, Jafri RA, Britton KE, et al. Clinical experience with 99mTc-MAG3, a new renal imaging agent. European Journal of Nuclear Medicine. 1988;14(9-10):453-462. [Link]
-
Nikolli K, Hoti A, Pici B, Cunga J. Clinical application of 99mTc-DTPA dynamic renal scintigraphy with consequent SPECT/CT imaging in patients with different nephrological conditions. Journal of Endourology & Minimally Invasive Surgery. 2021;1(1):21-25. [Link]
-
Prenen JA, de Klerk JM, van het Schip AD, van Rijk PP. Technetium-99m-MAG3 versus iodine-123-OIH: renal clearance and distribution volume as measured by a constant infusion technique. Journal of Nuclear Medicine. 1991;32(11):2057-2060. [Link]
-
Knipe H, Gaillard F. Renal scintigraphy. Radiopaedia.org. [Link]
-
Iodohippurate Sodium I 123. In: Drugs and Lactation Database (LactMed®). National Institute of Child Health and Human Development; 2006. [Link]
-
Knipe H. Tc-99m DTPA. Radiopaedia.org. [Link]
-
Liu X, Liu G, Li Y, et al. Glomerular filtration rate measured by 99mTc-DTPA Gates method is not significantly affected by the premature or delayed initiation of image acquisition. Quantitative Imaging in Medicine and Surgery. 2020;10(1):154-164. [Link]
-
Wellman HN, Berke RA, Robbins PJ. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine. 1972;13(1):8-12. [Link]
-
Oriuchi N, Onodera Y, Igarashi H, et al. Measurement of effective renal plasma flow (ERPF) with 123I-orthoiodohippurate (I-123-OIH). Annals of Nuclear Medicine. 1995;9(2):87-90. [Link]
-
Arteaga MV, Caballero VM, Rengifo KM. Dosimetry of 99m Tc (DTPA, DMSA and MAG3) used in renal function studies of newborns and children. Applied Radiation and Isotopes. 2018;138:25-28. [Link]
-
Lee BH, Lee JS, Kim YK, et al. Estimation of Glomerular Filtration Rate(GFR) Using (99m)Tc-DTPA Renal Scan and the Parameters for Renal Function. Journal of Yeungnam Medical Science. 1993;10(2):295-305. [Link]
-
Durand E, Prigent A. The basics of renal imaging and function studies. The Quarterly Journal of Nuclear Medicine. 2002;46(4):249-267. [Link]
-
Dynamic Renal Scintigraphy Guideline. EANM. [Link]
-
Ryo UY, Pinsky S. Comparative studies of I-123 and Tc-99m as imaging agents for thyroid disorders. Preliminary report. INIS-IAEA. 1977;363385. [Link]
-
Schlegel JU, Halikiopoulos HL, Prima R. Measurement of effective renal plasma flow: a comparison of methods. Journal of Urology. 1979;122(4):449-451. [Link]
-
Effective renal plasma flow. Grokipedia. [Link]
Sources
- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 2. grokipedia.com [grokipedia.com]
- 3. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Estimation of Glomerular Filtration Rate(GFR) Using (99m)Tc-DTPA Renal Scan and the Parameters for Renal Function. [e-jyms.org]
- 8. Glomerular filtration rate measured by 99mTc-DTPA Gates method is not significantly affected by the premature or delayed initiation of image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Glomerular Filtration Rate Using Technetium-99m-DTPA with Differing Degrees of Renal Function | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 10. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of effective renal plasma flow (ERPF) with 123I-orthoiodohippurate (I-123-OIH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Comparison of Technetium-99m MAG3™ and Iodine-131 OIH ERPF Results Using the Camera Technique | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical application of 99mTc-DTPA dynamic renal scintigraphy with consequent SPECT/CT imaging in patients with different nephrological conditions [jemis.org]
- 18. Iodohippurate Sodium I 123 - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 20. eanm.org [eanm.org]
- 21. cmnp.org [cmnp.org]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide: Correlating p-Iodohippuric Acid Clearance with Histological Kidney Damage
For drug development professionals and researchers in nephrology, accurately assessing kidney health is paramount. We often face a critical question: does a change in a functional biomarker truly reflect the underlying structural integrity of the kidney? This guide provides an in-depth comparison of a key functional assay—p-Iodohippuric acid (PAH) clearance—with the gold standard for structural assessment, histological analysis. We will move beyond mere protocols to explore the causal relationships, inherent limitations, and complementary nature of these essential techniques.
Part 1: The Functional Lens: Measuring Renal Plasma Flow with PAH Clearance
The clearance of this compound (PAH), or its non-iodinated counterpart para-aminohippuric acid, is a cornerstone technique for measuring effective renal plasma flow (ERPF).[1][2] Understanding ERPF is critical because a reduction in blood flow to the kidneys is often one of the earliest signs of renal dysfunction.
The Principle of PAH Clearance
The utility of PAH lies in its unique handling by the kidney. At low plasma concentrations, PAH is not only freely filtered by the glomerulus but is also avidly secreted by the proximal tubules.[3] This dual action ensures that the vast majority of PAH is removed from the blood in a single pass through the kidneys.[1] Therefore, its clearance rate provides a close approximation of the total plasma flow to the nephrons responsible for filtration and secretion. This is distinct from markers like inulin or creatinine, which are primarily used to measure the Glomerular Filtration Rate (GFR), a measure of how well the kidneys are filtering the blood.[4][5]
Experimental Protocol: PAH Clearance in a Rodent Model
This protocol outlines a continuous infusion method, a robust approach for achieving steady-state plasma concentrations.
1. Animal Preparation: a. Anesthetize a male Wistar rat (250-300g) and place it on a homeothermic blanket to maintain body temperature. b. Cannulate the jugular vein for infusion and the carotid artery for blood sampling. c. Cannulate the bladder for urine collection.
2. Infusion Solution Preparation: a. Prepare a sterile saline solution containing a loading dose and a maintenance dose of PAH. A typical solution might also include a GFR marker like inulin for simultaneous measurement. b. The loading dose is administered to quickly achieve the target plasma concentration. c. The maintenance infusion is delivered via a syringe pump at a constant rate (e.g., 1.2 mL/hr) to maintain steady-state plasma levels.
3. Experimental Procedure: a. Administer the intravenous loading dose. b. Immediately begin the continuous maintenance infusion. c. Allow for a 60-minute equilibration period for plasma and tissue concentrations to stabilize. d. Following equilibration, collect urine over three consecutive 20-minute periods. e. At the midpoint of each urine collection period, draw a blood sample (approx. 0.2 mL) from the arterial line.
4. Sample Analysis: a. Centrifuge blood samples to separate plasma. b. Measure the concentration of PAH in plasma and urine samples. This can be done using high-performance liquid chromatography (HPLC) or colorimetric assays.[6]
5. Data Calculation: a. Calculate the clearance (C) using the standard formula: C = (U x V) / P
- U: Concentration of PAH in urine
- V: Urine flow rate (volume/time)
- P: Concentration of PAH in plasma b. Average the clearance values from the three collection periods.
Causality and Limitations
A decrease in PAH clearance directly implies a reduction in effective renal plasma flow. This can be caused by vasoconstriction of renal arteries, direct damage to the peritubular capillaries, or injury to the proximal tubule cells responsible for PAH secretion.[1] However, it is crucial to recognize the limitations. At high plasma concentrations or in cases of severe tubular damage, the secretory transporters can become saturated, leading to an underestimation of the true RPF.[3] Therefore, a drop in PAH clearance can signify either a hemodynamic issue or a tubular transport defect, a distinction that requires further investigation.[7]
Part 2: The Structural "Ground Truth": Histological Assessment
While functional assays provide dynamic data, histology offers a direct, albeit static, visualization of cellular and structural damage. It is the definitive endpoint for assessing organ pathology.
The Principle of Histological Analysis
By fixing, sectioning, and staining kidney tissue, we can microscopically examine the four key compartments: glomeruli, tubules, interstitium, and vasculature.[8] This allows for the identification and semi-quantitative scoring of specific pathological features like cell death (necrosis), scarring (fibrosis), and inflammation.
Experimental Protocol: From Tissue to Slide
1. Tissue Collection and Fixation: a. At the experimental endpoint, perfuse the kidneys with ice-cold saline to remove blood. b. Excise the kidneys and bisect them longitudinally.[9] c. Immediately place the tissue in at least 20 times its volume of 10% neutral buffered formalin (NBF) for fixation.[9] Fix for 24-48 hours. Over-fixation can mask epitopes for immunohistochemistry.[9]
2. Tissue Processing and Embedding: a. After fixation, dehydrate the tissue through a series of graded ethanol solutions. b. Clear the tissue with xylene.[10] c. Infiltrate the tissue with and embed it in paraffin wax to create a solid block.[11]
3. Sectioning and Staining: a. Cut thin sections (3-5 µm) from the paraffin block using a microtome. b. Mount the sections on glass slides. c. Deparaffinize and rehydrate the sections. d. Stain the tissue. The most common stains for general renal pathology are:
- Hematoxylin and Eosin (H&E): For general morphology.
- Periodic acid-Schiff (PAS): Excellent for visualizing basement membranes and the mesangial matrix.[12]
4. Histological Scoring: a. A board-certified veterinary pathologist should evaluate the slides in a blinded manner. b. Use a semi-quantitative scoring system to assess the degree of damage. A common system grades lesions (e.g., tubular atrophy, interstitial fibrosis, glomerulosclerosis) on a scale of 0 to 4 based on the percentage of tissue affected.[13][14] c. The sum of these scores provides a chronicity or injury score that quantifies the overall damage.[13]
Part 3: Bridging the Gap: How Well Do Function and Structure Correlate?
The central question for researchers is the degree of concordance between PAH clearance and histological scores. While a strong correlation often exists, the relationship is not always linear, and the discrepancies are often mechanistically informative.
Areas of Concordance
In many models of chronic kidney disease (CKD) or significant acute kidney injury (AKI), there is a reasonably good correlation between the decline in renal function and the severity of structural damage.[15] For example, progressive interstitial fibrosis can physically constrict peritubular capillaries and destroy tubules, leading to both a reduction in blood flow (decreased PAH clearance) and a high pathology score. Similarly, widespread acute tubular necrosis will cripple the secretory capacity for PAH and result in a severe histological score.[12]
The Informative Mismatch
A lack of correlation can be just as important as a strong one.
-
Function Declines, Histology Appears Mild: This scenario can occur in cases of early or subtle tubular injury. A nephrotoxicant might impair the function of the organic anion transporters responsible for PAH secretion long before it causes overt cell death or morphological changes visible by light microscopy.[7] In one study using a nephrotoxin, the lowest dose caused a significant decrease in PAH clearance while GFR (measured by inulin clearance) was unaffected, indicating that tubular secretion was a more sensitive marker of early injury than either filtration or gross histology.[7] This highlights PAH clearance as a sensitive tool for detecting early, sublethal tubular toxicity.
-
Histology Shows Damage, Function is Preserved: This can be seen in cases of focal lesions or when the kidney's remarkable compensatory mechanisms are at play. One portion of the kidney may have significant scarring, but the remaining healthy nephrons can hyperfiltrate and maintain near-normal renal plasma flow for a period.[13] A study evaluating nephrectomy samples found that 40% of patients classified as CKD stage 3 based on function had minimal or no chronic damage on histology.[13] This underscores the limitation of relying solely on functional markers in the presence of chronic, stable disease.
Part 4: A Comparative Guide to Method Selection
Choosing the right endpoint depends entirely on the research question. PAH clearance offers a sensitive, dynamic measure of renal hemodynamics and tubular secretory function, while histology provides the definitive structural endpoint.
Comparative Data Summary
| Feature | This compound (PAH) Clearance | Histological Analysis | Alternative Functional Markers (e.g., Inulin, Iohexol) | Non-Invasive Imaging (e.g., MRI, Ultrasound) |
| Primary Measurement | Effective Renal Plasma Flow (ERPF)[1][16] | Structural/Cellular Damage (Fibrosis, Necrosis)[13] | Glomerular Filtration Rate (GFR)[4][17] | Blood Flow, Kidney Size, Cysts, Obstructions[18][19] |
| Invasiveness | High (Surgery, multiple samples)[5] | High (Terminal procedure) | High (Surgery, infusion) or Moderate (blood samples only)[20] | Low to None[21] |
| Sensitivity | High for hemodynamic changes and early tubular secretory dysfunction[7] | High for established structural changes, lower for acute functional deficits | High for changes in filtration | Moderate, depends on the specific pathology |
| Mechanistic Insight | Differentiates hemodynamic vs. tubular secretory effects | Pinpoints specific location and type of cellular damage | Specific to glomerular filtration function | Provides anatomical and gross blood flow data |
| Longitudinal Studies | Difficult, requires chronic catheterization | Not possible in the same animal | Possible with less invasive markers like iohexol[20] | Ideal for longitudinal monitoring |
Decision-Making Workflow
The following diagram can guide your experimental design based on your primary objective.
Caption: Decision tree for selecting kidney assessment methods.
Conclusion
This compound clearance and histological analysis are not competing methodologies; they are powerful, complementary tools. PAH clearance provides a sensitive, dynamic window into renal hemodynamics and the function of the proximal tubules. Histology offers the undisputed, "ground truth" assessment of structural damage. A decline in PAH clearance can be an early warning of an insult that is not yet visible on a slide, while a severe histological score confirms irreversible damage that may not be fully reflected by functional markers due to renal compensation. For the most comprehensive and mechanistically insightful studies, particularly in drug development and safety assessment, the integration of both functional and structural endpoints is not just recommended—it is essential.
References
- Fiveable. Inulin Clearance Definition.
- OpenStax. Renal Clearance.
- Khan Academy. Renal: Measuring GFR with inulin (practice).
-
Delanaye P, et al. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique. Journal of Personalized Medicine. 2022. Available from: [Link]
-
Carrizo E, et al. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure. Nefrología. 2010. Available from: [Link]
-
Cecelia Health. Which Methods are Best for Detecting Kidney Damage?. Available from: [Link]
-
University of Houston. Less-invasive method for kidney diagnostics. ScienceDaily. 2015. Available from: [Link]
-
Panteghini M, et al. Non-Invasive Biomarkers for Early Diagnosis of Kidney Allograft Dysfunction: Current and Future Applications in the Era of Precision Medicine. MDPI. 2023. Available from: [Link]
-
van der Aart J, et al. Non-invasive molecular imaging of kidney diseases. Nature Reviews Nephrology. 2022. Available from: [Link]
-
Tang Y, et al. Non-invasive assessment techniques for renal fibrosis: advances and perspectives. Cell & Bioscience. 2024. Available from: [Link]
-
Viazzi F, et al. Renal Histology in CKD Stages: Match or Mismatch with Glomerular Filtration Rate?. Journal of Personalized Medicine. 2022. Available from: [Link]
-
Elwood CM, et al. The Measurement of Glomerular Filtration Rate and Effective Renal Plasma Flow in Man by Iothalamate 125I and Iodopyracet 131I. Circulation. 1967. Available from: [Link]
-
Immune Tolerance Network. STANDARD OPERATING PROCEDURE. 2011. Available from: [Link]
-
ResearchGate. Staining procedures used for visualizing kidney sections mounted on slides. 2018. Available from: [Link]
-
Stadalnik RC, et al. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine. 1980. Available from: [Link]
-
van der Hout LE, et al. Renal amyloidosis: validation of a proposed histological scoring system in an independent cohort. Clinical Kidney Journal. 2020. Available from: [Link]
-
Dr.Oracle. How can Renal Plasma Flow (RPF) be measured?. 2025. Available from: [Link]
-
Pixberg HU, Just G. [Determination of the effective renal plasma flow using 131I-hippuric acid whole-body clearance]. Deutsche Medizinische Wochenschrift. 1971. Available from: [Link]
-
Elwood CM, Sigman EM. The Measurement of Glomerular Filtration Rate and Effective Renal Plasma Flow in Man by lothalamate 1251 and lodopyracet. Circulation. 1967. Available from: [Link]
-
Washington State University – Spokane. Formalin Fixing and Grossing Tissue for H and E staining. 2018. Available from: [Link]
-
Konikowski T, et al. Iodohippurate sodium 131-I (OIH) clearance in mice bioassay of radiopharmaceuticals. Proceedings of the Society for Experimental Biology and Medicine. 1971. Available from: [Link]
-
Szeto CC, et al. Renal Histologic Analysis Provides Complementary Information to Kidney Function Measurement for Patients with Early Diabetic or Hypertensive Chronic Kidney Disease. Journal of the American Society of Nephrology. 2021. Available from: [Link]
-
Decosterd LA, et al. Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity. European Journal of Nuclear Medicine. 1990. Available from: [Link]
-
van der Hout LE, et al. Renal amyloidosis: validation of a proposed histological scoring system in an independent cohort. Clinical Kidney Journal. 2020. Available from: [Link]
-
ResearchGate. Histological grading of the renal biopsy score. 2004. Available from: [Link]
-
nPOD. STANDARD OPERATING PROCEDURE. 2021. Available from: [Link]
-
Hu Z, et al. Identification and Validation of Potential Biomarkers and Their Functions in Acute Kidney Injury. Frontiers in Cell and Developmental Biology. 2020. Available from: [Link]
-
ResearchGate. Histologic scoring for each biopsy compartment. 2021. Available from: [Link]
-
Roca M, et al. [Effective renal plasma flow with I-131-hipuran: evaluation of a method with four extractions]. Revista Española de Medicina Nuclear. 1998. Available from: [Link]
-
Sreepada Rao T, et al. Chromatographic estimation of iothalamate and p-aminohippuric acid to measure glomerular filtration rate and effective renal plasma flow in humans. Journal of Chromatography B: Biomedical Sciences and Applications. 1998. Available from: [Link]
-
Scholz A, Oeff K. [COMPARATIVE ANIMAL EXPERIMENTAL CLEARANCE STUDIES ON I-131 HIPPURAN AND PAH]. Zeitschrift für die gesamte experimentelle Medizin. 1963. Available from: [Link]
-
Tolksdorf A, et al. Preoperative Function Assessment of Ex Vivo Kidneys with Supervised Machine Learning Based on Blood and Urine Markers Measured during Normothermic Machine Perfusion. International Journal of Molecular Sciences. 2022. Available from: [Link]
-
Patterson NH, et al. Protocol for multimodal analysis of human kidney tissue by imaging mass spectrometry and CODEX multiplexed immunofluorescence. STAR Protocols. 2021. Available from: [Link]
-
Soveri I, et al. Measurement of renal function in patients with chronic kidney disease. Clinical Kidney Journal. 2014. Available from: [Link]
-
Taylor & Francis. PAH clearance – Knowledge and References. Available from: [Link]
-
Dr.Oracle. What are inulin clearance and Para-Amino Hippuric Acid (PAH) clearance used to estimate?. 2025. Available from: [Link]
-
Lockwood DS, et al. Differential effects of the degree of renal damage on p-aminohippuric acid and inulin clearances in rats. Journal of Pharmaceutical Sciences. 1986. Available from: [Link]
-
Vanholder R, et al. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease. International Journal of Molecular Sciences. 2020. Available from: [Link]
-
Giral M, et al. A Simple Method to Measure Renal Function in Swine by the Plasma Clearance of Iohexol. International Journal of Molecular Sciences. 2018. Available from: [Link]
-
Johnson RJ, et al. Uric Acid as a Marker of Kidney Disease: Review of the Current Literature. Journal of Nephrology. 2013. Available from: [Link]
-
Li G, et al. Hyperuricemia and its related histopathological features on renal biopsy. BMC Nephrology. 2019. Available from: [Link]
-
Toto RD. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance. Current Opinion in Nephrology and Hypertension. 1995. Available from: [Link]
-
Pedersen F, Poulsen PE. Hippuran I-131 renography and clearance measurements used for determination of the individual kidney function. The Journal of Urology. 1967. Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of renal function in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. droracle.ai [droracle.ai]
- 6. Chromatographic estimation of iothalamate and p-aminohippuric acid to measure glomerular filtration rate and effective renal plasma flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the degree of renal damage on p-aminohippuric acid and inulin clearances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. npod.org [npod.org]
- 12. Identification and Validation of Potential Biomarkers and Their Functions in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. kidneyintelx.com [kidneyintelx.com]
- 16. droracle.ai [droracle.ai]
- 17. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Which Methods are Best for Detecting Kidney Damage? - Cecelia Health [ceceliahealth.com]
- 19. Non-invasive molecular imaging of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sciencedaily.com [sciencedaily.com]
A Comparative Guide to the Validation of Non-Invasive Methods for Effective Renal Plasma Flow Assessment: The Case of p-Iodohippuric Acid
Introduction: For decades, the accurate measurement of effective renal plasma flow (ERPF) has been a cornerstone of nephrology research and clinical practice, providing profound insights into renal health and the impact of novel therapeutics. The gold standard for this measurement has traditionally been the clearance of p-aminohippuric acid (PAH), a method revered for its precision but hampered by its invasive nature, requiring continuous intravenous infusion and urine collection[1][2]. The search for a less invasive yet equally reliable alternative has led to the extensive investigation of p-iodohippuric acid (PAIH), particularly its radiolabeled forms (ortho-iodohippurate or OIH), and more recently, to the dawn of truly non-invasive technologies. This guide provides an in-depth comparison of the validation approaches for these methods, charting the course from invasive to non-invasive and offering a framework for evaluating emerging technologies.
The Gold Standard: Constant Infusion PAH Clearance
The foundational principle of ERPF measurement lies in the Fick principle, which states that the rate of removal of a substance from the blood by an organ is equal to the arterial-venous concentration difference across the organ multiplied by the blood flow. PAH is ideally suited for this as it is both filtered by the glomeruli and efficiently secreted by the proximal tubules. At low plasma concentrations, approximately 90% of PAH is cleared from the blood in a single pass through the kidneys, making its clearance a close approximation of the total renal plasma flow[1][3].
The validation of any new method for ERPF measurement, therefore, hinges on its comparison to the PAH clearance technique. This invasive procedure involves a priming dose followed by a continuous intravenous infusion to maintain a steady-state plasma concentration, along with timed urine collections, often through catheterization[1][2].
The Evolution Towards Less Invasive Techniques: Radiolabeled PAIH and Simplified Protocols
Recognizing the logistical challenges of the constant infusion method, researchers turned to radiolabeled analogs of PAH, such as ¹³¹I-OIH and ¹²³I-OIH. These tracers offer the advantage of easier detection, allowing for the development of simplified protocols that, while still invasive, significantly reduce the burden on the patient and researcher.
Single-Sample Plasma Clearance Method
A pivotal advancement was the validation of the single-sample plasma clearance method. This technique involves a single intravenous injection of radiolabeled OIH followed by the collection of a single blood sample at a specific time point, typically 44 or 45 minutes post-injection[4]. The ERPF is then calculated using a regression equation derived from a two-compartment model that has been validated against the gold-standard PAH clearance[5][6].
Experimental Protocol: Single-Sample ¹²³I-OIH Clearance (Adapted Tauxe Method) [4]
-
Patient Preparation: Ensure the patient is adequately hydrated.
-
Dose Administration: Administer a precise, known activity of ¹²³I-OIH intravenously.
-
Blood Sampling: Collect a single 5 mL blood sample into a heparinized tube at exactly 44 or 45 minutes post-injection.
-
Sample Processing: Centrifuge the blood sample to separate the plasma.
-
Radioactivity Measurement: Measure the radioactivity in a precise volume of plasma using a calibrated scintillation detector.
-
Data Analysis:
-
Calculate the apparent volume of distribution (Vd) at the sampling time.
-
Use a validated parabolic or exponential regression equation to calculate the ERPF from the Vd.
-
Studies comparing this single-sample method with the constant infusion PAH clearance have demonstrated a high degree of correlation, validating its use as a more practical alternative in many clinical and research settings[5][6].
The Frontier of Non-Invasive ERPF Measurement: Emerging Technologies
While simplified PAIH clearance methods reduce invasiveness, the ultimate goal is to measure ERPF without any needles or injections. The current landscape of non-invasive renal function monitoring is dominated by technologies that measure physiological parameters correlated with renal function. The validation of these emerging technologies provides a blueprint for how a future, truly non-invasive PAIH sensor would be evaluated.
Magnetic Resonance Imaging (MRI) Techniques
Advanced MRI techniques, such as Arterial Spin Labeling (ASL) and Intravoxel Incoherent Motion Diffusion-Weighted Imaging (IVIM-DWI), offer a non-invasive means to assess renal perfusion and blood flow[7][8].
-
Arterial Spin Labeling (ASL): This technique uses magnetically labeled water in the arterial blood as an endogenous tracer to quantify tissue perfusion. Studies have shown that renal blood flow measured by ASL correlates well with measurements obtained from PAH clearance[9].
-
IVIM-DWI: This method provides information about both tissue diffusion and microvascular perfusion, offering insights into the kidney's functional status[7].
The validation of these MRI techniques involves direct comparison with gold-standard invasive methods in both animal models and human subjects[8][10].
Wearable Biosensors and Electronic Noses
The development of wearable biosensors and electronic nose systems represents a paradigm shift towards continuous, real-time monitoring of kidney health[11][12][13].
-
Wearable Biosensors: These devices aim to detect biomarkers of renal function, such as creatinine and urea, in peripheral biofluids like sweat and interstitial fluid[12][14]. While not yet commercially widespread for PAIH, the validation of these sensors involves demonstrating a strong correlation between the biomarker concentration in the non-invasive sample and in the blood.
-
Electronic Noses: These systems analyze the volatile organic compounds (VOCs) in exhaled breath, which can be altered in patients with kidney disease. Validation studies have shown the potential of electronic noses to discriminate between healthy individuals and those with chronic kidney disease with a high degree of accuracy[15].
Comparative Analysis of ERPF Measurement Methods
| Method | Invasiveness | Principle | Validation Standard | Key Advantages | Key Limitations |
| Constant Infusion PAH Clearance | Highly Invasive | Fick Principle, Tubular Secretion | Gold Standard | High Accuracy and Precision | Labor-intensive, Requires Catheterization |
| Single-Sample ¹²³I-OIH Clearance | Minimally Invasive (Injection & Blood Draw) | Tracer Kinetics, Two-Compartment Model | Constant Infusion PAH Clearance | Reduced Patient Burden, Simpler Protocol | Requires Radiolabeling, Still Invasive |
| Arterial Spin Labeling (ASL) MRI | Non-Invasive | Magnetic Labeling of Arterial Blood Water | PAH Clearance | No Exogenous Contrast, Provides Anatomical Context | Requires Specialized Equipment, Motion Sensitivity |
| Wearable Biosensors (Conceptual for PAIH) | Non-Invasive | Electrochemical or Optical Detection in Biofluids | Blood/Plasma Concentration | Continuous Monitoring, Patient-Friendly | Technology Still in Development for PAIH |
| Electronic Nose | Non-Invasive | Analysis of Volatile Organic Compounds in Breath | Clinical Diagnosis of Kidney Disease | Completely Non-Invasive, Rapid Results | Indirect Measure of Renal Function, Susceptible to Confounders |
Visualizing the Validation Workflow
Caption: Validation hierarchy for ERPF measurement methods.
Conclusion and Future Directions
The journey from the highly invasive constant infusion PAH clearance to the prospect of wearable, non-invasive sensors for this compound measurement illustrates a profound evolution in medical diagnostics. While a direct, validated non-invasive PAIH measurement device is not yet a clinical reality, the pathway for its validation is clearly paved by the rigorous comparative studies of less invasive radiolabeled PAIH techniques and the emerging field of non-invasive renal function monitoring. Future research will likely focus on developing novel sensing technologies for PAIH and other renal biomarkers that can be integrated into wearable platforms. The validation of these future technologies will continue to rely on the foundational principles of comparison against established, albeit more invasive, gold standards, ensuring that convenience does not compromise clinical accuracy.
References
-
Emerging Biomarkers and Advanced Diagnostics in Chronic Kidney Disease: Early Detection Through Multi-Omics and AI. (2025-05-13). PubMed Central. [Link]
-
Measurement of effective renal plasma flow: a comparison of methods. (n.d.). PubMed. [Link]
-
Non-Invasive Diagnostic Approaches for Kidney Disease: The Role of Electronic Nose Systems. (2024-10-08). MDPI. [Link]
-
Non-invasive functional MRI techniques for early detection of kidney injury in chronic kidney disease: a positive step forward. (n.d.). NIH. [Link]
-
Non-invasive molecular imaging of kidney diseases. (n.d.). PubMed Central. [Link]
-
New Non-Invasive Biosensor Aids Early Kidney Disease Detection. (2024-11-06). Clinical Lab Products. [Link]
-
How can Renal Plasma Flow (RPF) be measured?. (2025-04-04). Dr.Oracle. [Link]
-
Measurement of Effective Renal Plasma Flow: A Comparison of Methods. (n.d.). ResearchGate. [Link]
-
Implantable bioelectronics and wearable sensors for kidney health and disease. (n.d.). PubMed. [Link]
-
A comparison of methods in measurement of effective renal plasma flow and glomerular filtration rate in clinical practice. (n.d.). PubMed. [Link]
-
Noninvasive MRI techniques to detect pathology in murine models of renal disease. (n.d.). ASU-Mayo Center for Innovative Imaging. [Link]
-
An overview of non-invasive methods for transcutaneous measurements of glomerular filtration. (n.d.). ProBiologists. [Link]
-
Implantable bioelectronics and wearable sensors for kidney health and disease. (2025-04-29). Rogers Research Group. [Link]
-
Measurement of effective renal plasma flow using model analysis of dynamic CT in the preoperative evaluation of the renal transplant donors. (n.d.). PubMed Central. [Link]
-
Noninvasive measurement of an index of renal blood flow. (n.d.). PubMed. [Link]
-
Effective renal plasma flow – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Noninvasive measurement of renal blood flow by magnetic resonance imaging in rats. (n.d.). NIH. [Link]
-
Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. (n.d.). PubMed. [Link]
-
Noninvasive measurement of intrarenal blood flow distribution: kinetic model of renal 123I-hippuran handling. (n.d.). PubMed. [Link]
-
ortho-Iodohippuric acid. (n.d.). Wikipedia. [Link]
-
Wearables in Nephrology: Fanciful Gadgetry or Prêt-à-Porter?. (2023-01-26). MDPI. [Link]
-
On the potential of wearable bioimpedance for longitudinal fluid monitoring in end-stage kidney disease. (2022-10-19). PubMed. [Link]
-
(PDF) Wearable sensors for monitoring chronic kidney disease. (2024-08-08). ResearchGate. [Link]
-
Validated Transdermal GFR Measurement in Kidney Disease Models. (2023-11-15). InnoSer. [Link]
-
Feasibility of Renal Blood Flow Measurement Using 64 Cu-ATSM PET/MRI: A Quantitative PET and MRI Study. (2023-05-10). MDPI. [Link]
-
Validation of the preparation of individual doses of (131)I-sodium o-iodohippurate ((131)I-hippuran). (n.d.). PubMed. [Link]
-
Pitfalls in Measuring Inulin and Para-Amino-Hippuric Acid Clearances. (n.d.). PubMed. [Link]
-
A rapid quantitative method for the preparation of 123I-iodo-hippuric acid. (n.d.). PubMed. [Link]
-
PAH clearance – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
AMINOHIPPURATE SODIUM* "PAH". (n.d.). accessdata.fda.gov. [Link]
-
Rapid Determination of P-Aminohippuric Acid in Serum and Urine by High-Performance Liquid Chromatography. (n.d.). PubMed. [Link]
-
A Validation Method for EPID In Vivo Dosimetry Algorithms. (2021-11-13). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-invasive functional MRI techniques for early detection of kidney injury in chronic kidney disease: a positive step forward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive measurement of renal blood flow by magnetic resonance imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Noninvasive measurement of intrarenal blood flow distribution: kinetic model of renal 123I-hippuran handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implantable bioelectronics and wearable sensors for kidney health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Iodopyracet and o-Iodohippuric Acid in Renal Function Evaluation
This guide provides an in-depth, objective comparison of two key historical agents used in the evaluation of renal function: iodopyracet (Diodrast) and ortho-iodohippuric acid (OIH or Hippuran). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms, experimental protocols, and comparative performance of these compounds, supported by experimental data and authoritative references.
Introduction: The Quest for Precise Renal Function Assessment
The kidneys are vital for maintaining homeostasis, primarily through the excretion of waste products and the regulation of fluid and electrolyte balance.[1] A critical measure of kidney health is the effective renal plasma flow (ERPF), which quantifies the volume of plasma from which a substance is completely cleared by the kidneys per unit of time.[2][3] An accurate ERPF measurement provides invaluable insights into renal health and is crucial in both clinical diagnostics and preclinical drug development.[1][4]
Historically, p-aminohippuric acid (PAH) has been the gold standard for measuring ERPF due to its nearly complete extraction from the blood by the renal tubules in a single pass. However, the need for continuous infusion and the complexities of its chemical analysis spurred the development of alternative agents. Among the earliest and most significant of these were the iodinated compounds, iodopyracet and o-iodohippuric acid, which could be radiolabeled for easier detection.[5] This guide will compare and contrast these two pioneering agents.
Physicochemical Properties and Renal Handling
The utility of any agent in assessing renal function is intrinsically linked to its chemical nature and its interaction with the kidney's physiological processes. Both iodopyracet and o-iodohippuric acid are organic iodine compounds that are actively secreted by the renal tubules.
Iodopyracet (Diodrast) was one of the first iodine-containing contrast media to be adapted for renal function studies.[5][6] Its renal clearance is characterized by supply-limited elimination at low plasma concentrations and capacity-limited elimination at high plasma levels.[7] The predominant route of excretion for iodopyracet is tubular secretion.[7][8]
o-Iodohippuric Acid (Hippuran) is an analog of p-aminohippuric acid and was developed as a more specific agent for ERPF determination.[9] Like iodopyracet, it is primarily eliminated by tubular secretion (approximately 80%) with a smaller fraction cleared by glomerular filtration (about 20%).[10] In individuals with normal kidney function, a significant portion, around 85%, of an intravenously injected dose of OIH can be found in the urine within 30 minutes.[9]
The following diagram illustrates the general mechanism of renal handling for both compounds.
Caption: Generalized renal handling of iodopyracet and o-iodohippuric acid.
Comparative Performance in Renal Function Assessment
While both compounds are cleared by the kidneys, their performance characteristics show notable differences.
| Parameter | Iodopyracet (Diodrast) | o-Iodohippuric Acid (Hippuran) | Reference |
| Primary Use | Early contrast agent, ERPF estimation | ERPF estimation, Renography | [2][5][6] |
| Primary Excretion | Tubular Secretion | Tubular Secretion (~80%) & Glomerular Filtration (~20%) | [7][10] |
| Plasma Protein Binding | 29% to 42% | 64% to 70% | [11] |
| Hepatic Uptake | Significant | Minimal | [5] |
| Renal Clearance vs. PAH | ~79% of PAH clearance | ~84% of PAH clearance | [11] |
Key Differences and Their Implications:
-
Hepatic Uptake: A significant drawback of iodopyracet is its uptake by the liver.[5] This extra-renal clearance complicates the interpretation of renograms as the signal from the liver can interfere with the signal from the right kidney, leading to inaccurate assessments.[5] o-Iodohippuric acid exhibits minimal hepatic uptake, making it a superior agent for renography.[5]
-
Plasma Protein Binding: Both compounds exhibit plasma protein binding, which can affect their clearance rates.[11] o-Iodohippuric acid has a higher degree of protein binding.[11]
-
Renal Clearance: While both have lower clearance rates than PAH, o-iodohippuric acid's clearance is closer to that of PAH, making it a more accurate substitute for estimating ERPF.[11]
Experimental Protocols
The following are generalized protocols for the use of these agents in renal function studies.
Renography with Radiolabeled o-Iodohippuric Acid
Renography is a dynamic nuclear medicine procedure that provides a time-activity curve, known as a renogram, reflecting renal uptake and excretion of a radiopharmaceutical.[12][13]
Objective: To assess individual kidney function and detect potential obstructions.
Materials:
-
Radiolabeled o-Iodohippuric Acid (e.g., 131I-OIH or 123I-OIH)
-
Gamma camera
-
Data acquisition and processing system
-
Intravenous administration supplies
Protocol Steps:
-
Patient Preparation: Ensure the patient is well-hydrated to promote adequate urine flow.
-
Radiopharmaceutical Administration: Administer a bolus intravenous injection of the radiolabeled OIH. The activity administered will depend on the isotope used (123I allows for higher activity and better image quality than 131I).[9][14]
-
Dynamic Imaging: Immediately begin dynamic image acquisition using a gamma camera positioned over the patient's back to view both kidneys. Acquire images for 20-30 minutes.[12]
-
Data Analysis:
-
Draw regions of interest (ROIs) around each kidney and a background region.[13][15]
-
Generate time-activity curves (renograms) for each kidney by plotting the counts within the ROI over time.[13]
-
The renogram typically shows three phases: an initial vascular phase, a tubular uptake phase, and an excretory phase.
-
Caption: Workflow for a typical renography procedure.
Determination of Renal Clearance
Objective: To quantitatively measure the effective renal plasma flow.
Materials:
-
Iodopyracet or o-Iodohippuric Acid
-
Infusion pump (for constant infusion method)
-
Blood and urine collection supplies
-
Analytical instrumentation (e.g., HPLC) for quantification[16][17]
Protocol Steps:
-
Subject Preparation: Ensure adequate hydration. An indwelling catheter may be placed for timed urine collection.
-
Agent Administration:
-
Single Injection Method: Administer a single intravenous bolus. Collect plasma samples at multiple time points (e.g., 20 and 45 minutes post-injection).[18]
-
Constant Infusion Method: Administer a priming dose followed by a constant intravenous infusion to achieve steady-state plasma concentrations.
-
-
Sample Collection:
-
Plasma: Collect blood samples at predetermined time points into heparinized tubes. Centrifuge to separate plasma.
-
Urine: Collect urine over precisely timed intervals.[8]
-
-
Sample Analysis: Quantify the concentration of the agent in plasma and urine samples using a validated analytical method such as HPLC.[16][17][19]
-
Clearance Calculation:
-
Renal clearance (ClR) is calculated using the formula: ClR = (U x V) / P
-
U = Concentration of the agent in urine
-
V = Urine flow rate (volume/time)
-
P = Concentration of the agent in plasma
-
-
Data Interpretation and Conclusion
The data derived from these methods provide a window into renal physiology. The renogram curve can reveal delays in uptake or excretion, suggestive of renal artery stenosis or urinary tract obstruction.[15] Quantitative clearance values provide a direct measure of ERPF, which is essential for staging kidney disease and for dose adjustments of drugs that are eliminated by the kidneys.[4][20][21]
Both iodopyracet and o-iodohippuric acid have been instrumental in the development of renal function testing. However, a direct comparison reveals that o-iodohippuric acid is the superior agent for the evaluation of effective renal plasma flow . Its minimal hepatic uptake leads to a more accurate and reliable assessment, particularly in dynamic renography.[5] While newer agents such as 99mTc-MAG3 have largely replaced OIH in clinical practice due to better imaging characteristics and lower radiation dosimetry, the principles established through the use and comparison of iodopyracet and OIH laid the critical groundwork for modern renal scintigraphy.[12] Understanding their respective strengths and weaknesses provides valuable context for researchers and clinicians involved in nephrology and drug development.
References
-
Hekman, P., & van Ginneken, C. A. (1983). Physiologically based pharmacokinetic model for the renal clearance of iodopyracet and the interaction with probenecid in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 11(1), 55-73. [Link]
-
Wikipedia. (n.d.). ortho-Iodohippuric acid. [Link]
-
Whitley, J. E., Witcofski, R. L., & Meschan, I. (1961). Experimental comparison of ortho-iodohippuric acid and iodopyracet in renal function evaluation. Radiology, 76(3), 464-466. [Link]
-
Hekman, P., & van Ginneken, C. A. (1982). Kinetic modeling of the renal excretion of iodopyracet in the dog. Journal of Pharmacokinetics and Biopharmaceutics, 10(1), 77-92. [Link]
-
EANM. (2019). EANM Technologists’ Guide for Dynamic Renal Scintigraphy. [Link]
-
Huang, S. M., & Temple, R. (2008). Measurement of renal function during drug development. Clinical Pharmacology & Therapeutics, 84(2), 193-197. [Link]
-
European Pharmacopoeia. (n.d.). 123I IODOHIPPURATE. [Link]
-
Chacko, T. K., & Taylor, A. T. (1983). The qualitative I-131 Hippuran renogram. A potential problem. Clinical Nuclear Medicine, 8(4), 149-154. [Link]
-
Lubin, E., Lewitus, Z., Rosenfeld, J., & Levi, J. (1969). Kidney Scanning with Hippuran: A Necessary Complement for Correct Interpretation of Renography in the Transplanted Kidney. Medical Radioisotope Scintigraphy, 2, 219-222. [Link]
- Tauxe, W. N., Burbank, M. K., Maher, F. T., & Hunt, J. C. (1964). Renal clearances in man of pharmaceuticals containing radioactive iodine. Mayo Clinic Proceedings, 39(10), 761-766.
-
Stadalnik, R. C., Vogel, J. M., Jansholt, A. L., Krohn, K. A., Matolo, N. M., Lagunas-Solar, M. C., & Zielinski, F. W. (1980). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. Journal of Nuclear Medicine, 21(2), 168-170. [Link]
-
Coe, F. L., & Burke, G. (1964). A Theoretical Approach to the I 131-Hippuran Renogram. Journal of Nuclear Medicine, 5(7), 555-561. [Link]
-
Taylor, A., Grasty, M. S., Alazraki, N., & Glass, E. C. (2018). SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. Journal of Nuclear Medicine, 59(8), 1332-1342. [Link]
-
Maher, F. T., & Elveback, L. R. (1970). Simultaneous renal clearances of 125I- and 131I-labelled orthoiodohippurate and para-aminohippurate in the estimation of effective renal plasma flow in man. Mayo Clinic Proceedings, 45(9), 657-661. [Link]
-
Newman, E., Kattus, A., Genecin, A., Genest, J., Calkins, E., & Murphy, J. (1949). Observations on the Clearance Method of Determining Renal Plasma Flow With Diodrast, Para-Aminohippuric Acid and Para-Acetyl-Aminohippuric Acid. Bulletin of the Johns Hopkins Hospital, 84(2), 135-168. [Link]
-
Fine, E. J., Axelrod, M., Gorkin, J., Saleemi, K., & Blaufox, M. D. (1987). Measurement of effective renal plasma flow: a comparison of methods. Journal of Nuclear Medicine, 28(9), 1393-1400. [Link]
-
Pharmacokinetics. (n.d.). Renal Clearance. [Link]
-
Whitley, J. E., Witcofski, R. L., & Meschan, I. (1961). Experimental Comparison of Ortho-Iodohippuric Acid and Iodopyracet in Renal Function Evaluation. Radiology, 76(3), 464-466. [Link]
-
Seneviratne, A. K., Jayewardene, A. L., & Gambertoglio, J. G. (1994). Paired ion reversed-phase HPLC assay for the determination of iothalamic acid and para aminohippuric acid in urine. Journal of Pharmaceutical and Biomedical Analysis, 12(10), 1311-1316. [Link]
-
Mårtensson, J., & Bellomo, R. (2014). Renal Function Tests. StatPearls. [Link]
-
Chronic Conditions Manual. (n.d.). Chronic kidney disease. [Link]
-
Seneviratne, A. K., Jayewardene, A. L., & Gambertoglio, J. G. (2007). Simple HPLC-UV method for determination of iohexol, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine with ERPF, GFR and ERPF/GFR ratio determination using colorimetric analysis. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1105-1111. [Link]
-
Southam, A. D., Weber, R. J. M., Engel, J., Jones, M. R., & Viant, M. R. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 142(2), 235-244. [Link]
-
Royal Australian College of General Practitioners. (n.d.). Prescribing for older people with chronic renal impairment. [Link]
Sources
- 1. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Observations on the clearance method of determining renal plasma flow with diodrast, para-aminohippuric acid and para-acetyl-aminohippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal Clearance – Pharmacokinetics [sepia2.unil.ch]
- 4. Measurement of renal function during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. Experimental comparison of ortho-iodohippuric acid and iodopyracet in renal function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic model for the renal clearance of iodopyracet and the interaction with probenecid in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic modeling of the renal excretion of iodopyracet in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 10. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 11. Renal clearance in man of pharmaceuticals containing radioactive iodine. | Semantic Scholar [semanticscholar.org]
- 12. eanm.org [eanm.org]
- 13. The qualitative I-131 Hippuran renogram. A potential problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paired ion reversed-phase HPLC assay for the determination of iothalamic acid and para aminohippuric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. ccm.health.qld.gov.au [ccm.health.qld.gov.au]
- 21. RACGP - Prescribing for older people with chronic renal impairment [racgp.org.au]
Navigating Renal Dynamics: A Comparative Guide to p-Iodohippuric Acid Clearance Formulas
For researchers in nephrology, pharmacology, and drug development, the accurate measurement of effective renal plasma flow (ERPF) is a critical parameter for assessing kidney health and the renal handling of xenobiotics. For decades, the clearance of p-aminohippuric acid (PAH), and its radiolabeled analog, p-Iodohippuric acid (PAIH or OIH), has been the cornerstone of this measurement.[1][2][3] The "gold standard" continuous infusion method, while robust, is often considered too cumbersome for routine clinical or extensive preclinical studies.[1][4][5] This has led to the development of several simplified, estimated formulas aimed at reducing the procedural burden.
This guide provides an in-depth comparison of these estimated PAIH clearance formulas against the benchmark continuous infusion technique. We will delve into the experimental methodologies, compare their reported accuracies, and discuss the fundamental assumptions and limitations of each, enabling you to make an informed decision for your research needs.
The Physiological Basis: Why this compound?
The utility of PAIH as a marker for ERPF lies in its unique renal handling. At low plasma concentrations, PAIH is both freely filtered at the glomerulus and avidly secreted by the organic anion transporters (OATs) in the proximal tubules. This results in an almost complete removal of the substance from the blood in a single pass through the kidneys (approximately 90% extraction).[2][3] Therefore, its clearance rate provides a very close approximation of the total plasma flow to the functional parts of the kidney.
Below is a diagram illustrating the renal handling of PAIH, which underpins its use in clearance studies.
Caption: Renal handling of this compound (PAIH).
The Gold Standard: Constant Infusion Method
The continuous infusion technique is considered the most accurate method for determining PAIH clearance because it establishes and maintains a steady-state plasma concentration of the tracer.[4][5] This equilibrium allows for a direct and reliable calculation of the volume of plasma cleared of PAIH per unit time.
Experimental Protocol: Constant Infusion PAIH Clearance
-
Subject Preparation: The subject should be well-hydrated to ensure adequate urine flow. An intravenous line is established in each arm: one for the infusion and the other for blood sampling to avoid contamination.
-
Loading Dose: A priming (bolus) dose of PAIH is administered intravenously to rapidly achieve the target plasma concentration. The dose is calculated based on the subject's estimated volume of distribution.
-
Continuous Infusion: Immediately following the loading dose, a continuous intravenous infusion of PAIH is started using a calibrated infusion pump. The infusion rate is set to match the expected renal clearance rate, thereby maintaining a constant plasma level.
-
Equilibration Period: An equilibration period of 30-60 minutes is allowed for the PAIH concentration to stabilize throughout the body's fluid compartments.
-
Sample Collection:
-
Urine: The bladder is emptied at the beginning of the clearance period. Timed urine collections are then performed, typically over two or three consecutive 20-30 minute periods. The exact duration of each collection period must be recorded.
-
Blood: Blood samples are drawn from the contralateral arm at the midpoint of each urine collection period.
-
-
Sample Analysis: The concentration of PAIH is measured in both the plasma (P) and urine (U) samples. The volume of urine (V) for each collection period is precisely measured.
-
Calculation: The clearance (C) is calculated for each period using the standard clearance formula:
C (mL/min) = (U × V) / P [3]
The final clearance value is typically the average of the values from the collection periods.
The Challengers: Simplified Clearance Formulas
The complexity of the constant infusion method has spurred the development of simpler techniques, most of which rely on a single injection of PAIH followed by limited blood sampling.[6][7] These methods use mathematical models to estimate clearance from the rate of PAIH disappearance from the plasma.
Single-Injection, Two-Sample Method
This method simplifies the procedure by eliminating the need for continuous infusion and urine collection. It is based on a one-compartment model of PAIH distribution and elimination.
-
Principle: After a single intravenous injection, the decline in plasma PAIH concentration is assumed to follow a monoexponential curve. By measuring the concentration at two time points, the slope of this curve can be determined, which is proportional to the clearance rate.[8]
-
Protocol: A single bolus of PAIH is injected. Blood samples are typically drawn at 20 and 45 minutes post-injection.[8]
-
Formula: Clearance is calculated as: Clearance = Dose × Slope / Intercept , where the slope and intercept are derived from the two plasma concentration measurements.[8]
-
Performance: This method has been shown to have a good correlation (r = 0.90) with PAH clearances but tends to overestimate ERPF by 10-15%.[8]
Single-Injection, Single-Sample Method (Tauxe Formula)
Further simplifying the process, the Tauxe method requires only a single blood sample taken at a specific time point after injection. This approach relies on regression equations derived from large patient datasets comparing single-sample results to gold-standard measurements.[9][10]
-
Principle: The plasma concentration of PAIH at a specific time after injection (e.g., 44 or 45 minutes) is empirically correlated with the ERPF.[9][11] The formula is essentially a regression equation that predicts the clearance based on the apparent volume of distribution at that single time point.[12]
-
Protocol: A single bolus of PAIH is injected. One blood sample is drawn at 44 or 45 minutes post-injection.[8][9]
-
Formula: The Tauxe formula is a polynomial equation. A common version for a 45-minute sample is: ERPF = -51.1 + 8.21x - 0.019x² , where x = (Injected Dose) / (Plasma Concentration at 45 min).[8]
-
Performance: This method is valued for its practicality and has been shown to produce clinically acceptable results.[9][10] However, its accuracy can be lower than two-sample methods, and it is highly dependent on the precise timing of the blood draw.
The workflow below outlines the process of validating these simplified formulas against the gold-standard method.
Caption: Workflow for validating estimated PAIH clearance formulas.
Performance Comparison: Accuracy and Precision
The choice of a clearance method often involves a trade-off between accuracy and practicality. The following table summarizes the performance characteristics of the simplified methods relative to the constant infusion gold standard.
| Method | Principle | Typical Sampling | Reported Accuracy/Bias | Key Limitations & Assumptions |
| Constant Infusion | Steady-State Clearance | Multiple timed blood & urine samples | Gold Standard (Reference) | Labor-intensive, requires precise timing and urine collection.[1][5] |
| Single-Injection, Two-Sample | Monoexponential Decay | 2 blood samples (e.g., 20 & 45 min) | Good correlation (r=0.90), but may overestimate ERPF by 10-15%.[8] | Assumes a single-compartment model, which may not be accurate for all subjects.[13] |
| Single-Injection, One-Sample (Tauxe) | Empirical Regression | 1 blood sample (e.g., 44 or 45 min) | Clinically useful, but errors can be higher than two-sample methods.[9][10] | Highly sensitive to sampling time accuracy; relies on population-derived formulas that may not fit every individual. |
Conclusion and Recommendations
The continuous infusion method remains the undisputed gold standard for the precise measurement of this compound clearance.[4] Its methodological rigor provides the most trustworthy data for fundamental physiological research and definitive clinical trials.
However, for studies involving larger patient cohorts, longitudinal monitoring, or situations where the procedural burden must be minimized, simplified formulas offer a viable alternative.
-
The two-sample single-injection method provides a good balance of reduced complexity and reasonable accuracy, making it suitable for many clinical research applications.[8]
-
The one-sample Tauxe method offers the greatest simplicity and is well-suited for routine clinical screening or when only an estimate of ERPF is required.[1][9] Researchers using this method must exercise stringent control over the timing of the blood sample to minimize error.
Ultimately, the choice of method must be guided by the specific requirements of the study. When adopting a simplified formula, it is crucial to understand its inherent assumptions and potential for bias. For novel drug development or detailed pathophysiological studies, validating the chosen simplified method against the constant infusion technique in a subset of the study population is a recommended practice to ensure the integrity of the resulting data.
References
-
A Simplified Method of Determining Effective Renal Plasma Flow. Journal of Urology. [Link]
-
Measurement of Effective Renal Plasma Row: A Comparison of Methods. Journal of Nuclear Medicine. [Link]
-
Effective Renal Plasma Flow Determination Using Technetium· 99m MAG3 : Comparison of Two Camera Techniques with the Taux. Journal of Nuclear Medicine Technology. [Link]
-
New formulas for the calculation of effective renal plasma flow. European Journal of Nuclear Medicine. [Link]
-
New formulas for the calculation of effective renal plasma flow. ETDEWEB. [Link]
-
How To Measure Renal Plasma Flow (RPF). Renal Fellow Network. [Link]
-
Effective renal plasma flow. Grokipedia. [Link]
-
Prediction of Urinary Excretion of 131I-orthoiodohippurate. PubMed. [Link]
-
Preparation of Standards for the Calculation of Effective Renal Plasma Flow. Journal of Nuclear Medicine Technology. [Link]
-
[Estimation of 131I-Iodohippurate-clearance by a simplified method using a single plasma sample (author's transl)]. PubMed. [Link]
-
Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance. PubMed. [Link]
-
The Single Injection Technique for Determination of Renal Clearance. V. A Comparison With the Continuous Infusion Technique in the Dog and in Man. PubMed. [Link]
-
Error Dependent on Renal Function When Monoexponential Equation Assumed. Serum Clearances of 125I-iothalamate and 131I-o-iodohippurate. PubMed. [Link]
-
PAH clearance – Knowledge and References. Taylor & Francis. [Link]
-
Continuous Catheter Techniques Versus Single-Injection Nerve Blocks: A Comprehensive Review of Postoperative Pain Management Strategies. PubMed. [Link]
-
Renal clearance of [14C]oxalate: comparison of constant-infusion with single-injection techniques. PubMed. [Link]
Sources
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. auajournals.org [auajournals.org]
- 7. The single injection technique for determination of renal clearance. V. A comparison with the continuous infusion technique in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. New formulas for the calculation of effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New formulas for the calculation of effective renal plasma flow (Journal Article) | ETDEWEB [osti.gov]
- 11. [Estimation of 131I-Iodohippurate-clearance by a simplified method using a single plasma sample (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Error dependent on renal function when monoexponential equation assumed. Serum clearances of 125I-iothalamate and 131I-o-iodohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Renal Plasma Flow in Chronic Kidney Disease: The Enduring Utility of p-Iodohippuric Acid
For researchers and drug development professionals navigating the complexities of chronic kidney disease (CKD), precise and reliable measurement of renal hemodynamics is paramount. While the glomerular filtration rate (GFR) is the cornerstone of CKD staging, the effective renal plasma flow (ERPF) provides a deeper, more dynamic view of renal health, reflecting the volume of plasma cleared by the kidneys per unit time.[1] Historically, the clearance of para-aminohippuric acid (PAH) and its radio-iodinated analog, p-Iodohippuric acid (ortho-iodohippurate, OIH), has been the undisputed gold standard for this measurement.[2][3]
This guide offers an in-depth analysis of the utility of this compound in the context of CKD. It moves beyond a simple recitation of facts to explain the causal biochemistry behind its use, provides a detailed protocol for its application, and objectively compares its performance against modern alternatives, supported by experimental data.
The Physiological Foundation: Why this compound is the Gold Standard
The utility of this compound (OIH) and its parent compound PAH is rooted in their unique handling by the nephron. At low plasma concentrations (1-2 mg/100 mL), approximately 90% of PAH/OIH is removed from the blood in a single pass through the kidneys.[1][4] This high extraction ratio is achieved through a combination of two processes:
-
Glomerular Filtration: Like any small molecule, OIH is freely filtered from the blood at the glomerulus.
-
Active Tubular Secretion: This is the dominant and most critical pathway. The vast majority of OIH that bypasses the glomerulus is actively and efficiently transported from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal tubule.[4]
This efficient, near-complete clearance means that the rate at which the kidneys remove OIH from the plasma is almost identical to the total plasma flow to the kidneys, providing an accurate measure of ERPF.[2]
The molecular machinery responsible for this active secretion is a sophisticated two-step process primarily orchestrated by Organic Anion Transporters (OATs).
-
Basolateral Uptake (Blood to Cell): OIH is transported from the blood into the proximal tubule cells against an electrochemical gradient. This is a tertiary active transport process mediated by Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) .[2][5][6][7] These transporters function as anion exchangers, importing OIH in exchange for an intracellular dicarboxylate, such as α-ketoglutarate.[2][5]
-
Apical Efflux (Cell to Lumen): The exit of OIH from the cell into the tubular fluid is less defined but is understood to involve transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and the voltage-driven transporter NPT1.[2][5]
The following diagram illustrates this highly efficient transport pathway.
Caption: OIH transport pathway in the renal proximal tubule.
Performance Comparison: OIH vs. Technetium-99m MAG3
In modern clinical practice, particularly in nuclear medicine, the most common alternative to radio-iodinated OIH is Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3).[8][9] 99mTc offers superior imaging characteristics (lower radiation dose, ideal gamma energy) compared to the iodine isotopes (¹³¹I or even ¹²³I) used to label OIH.[10] However, a critical distinction exists in their clearance characteristics. While MAG3 is also cleared by tubular secretion, its extraction efficiency is lower than that of OIH.[10][11]
This fundamental difference has significant implications for the accurate measurement of ERPF. The following table summarizes quantitative data from comparative studies.
| Parameter | OIH (this compound) | 99mTc-MAG3 | Causality and Insight |
| Primary Clearance | Glomerular Filtration (~20%) & Active Tubular Secretion (~80%) | Primarily Active Tubular Secretion | OIH's dual clearance pathway contributes to its higher extraction efficiency, making it a more direct measure of total renal plasma flow. |
| Plasma Clearance | Higher | Lower | MAG3 clearance is consistently lower than OIH clearance. The ratio of MAG3 to OIH clearance is reported to be between 0.57 and 0.61 .[10][11] |
| Correlation (ERPF) | Gold Standard | High correlation with OIH, but requires mathematical correction for absolute values. | Studies show strong linear correlation. One reported r = 0.95 , with the equation: ERPF(OIH) = -12.96 + 0.995 * ERPF(MAG3).[12] Another found r = 0.69 .[8] |
| Protein Binding | ~61%[11] | ~86%[11] | The higher protein binding of MAG3 restricts its glomerular filtration and may contribute to its lower overall clearance compared to OIH. |
| Clinical Utility | Gold standard for precise, quantitative ERPF measurement in research. | Excellent for routine dynamic imaging, renography, and calculating relative renal function.[10][13] Less accurate for absolute ERPF without correction. | The choice of agent depends on the experimental question: precise quantification (OIH) vs. high-quality imaging and relative assessment (MAG3). |
Experimental Protocol: OIH Clearance for ERPF Measurement
This protocol describes the constant intravenous infusion method to achieve a steady-state plasma concentration of OIH, ensuring a reliable and reproducible measurement of ERPF. This self-validating system relies on achieving and confirming this steady state.
Caption: Experimental workflow for OIH clearance measurement.
Detailed Steps:
-
Patient Preparation:
-
Ensure the patient is well-hydrated to promote adequate urine flow. Provide approximately 500 mL of water 30-60 minutes before the study begins.
-
Establish intravenous access in both arms: one for the OIH infusion and the other for blood sampling to prevent contamination.
-
-
OIH Administration:
-
Administer a priming (bolus) intravenous dose of OIH. The goal is to rapidly achieve the target plasma concentration.[4][14]
-
Immediately following the bolus, begin a continuous intravenous infusion of OIH at a rate calculated to maintain a steady-state plasma concentration of approximately 2 mg/100 mL.[1][4]
-
Allow for an equilibration period of 30 to 60 minutes for the OIH to distribute throughout the body.
-
-
Sample Collection:
-
At the end of the equilibration period, instruct the patient to completely empty their bladder. This urine is discarded, and the time is noted as the start of the first clearance period.
-
Begin the first timed urine collection (e.g., 20-30 minutes).
-
At the midpoint of this urine collection period, draw a blood sample from the contralateral arm.
-
At the end of the first collection period, instruct the patient to completely empty their bladder into the collection container. Record the exact time and total volume.
-
Repeat for at least one to two additional clearance periods to ensure the data is consistent and that a steady state has been maintained. A stable plasma OIH concentration across samples validates the procedure.
-
-
Sample Analysis & Calculation:
-
Determine the concentration of OIH in the plasma (P) and urine (U) samples using the appropriate analytical method (e.g., spectrophotometry or gamma counting for radiolabeled OIH).
-
Calculate the urine flow rate (V) for each period in mL/min.
-
Calculate the ERPF for each period using the standard clearance formula: ERPF = (U x V) / P .
-
The final ERPF is reported as the average of the values from the consecutive clearance periods.
-
Conclusion: A Role of Enduring Relevance
While modern radiopharmaceuticals like 99mTc-MAG3 have rightfully become the standard for clinical renal imaging due to superior logistics and image quality, this compound (OIH) and its non-radioactive parent, PAH, retain their indispensable role as the gold standard for the quantitative measurement of effective renal plasma flow.[3] For researchers in nephrology and professionals in drug development assessing the renal hemodynamic effects of new chemical entities, the high extraction efficiency and well-understood physiology of OIH provide a level of accuracy that remains the benchmark. Understanding the distinct advantages and limitations of both OIH and its alternatives is crucial for selecting the appropriate tool to answer the specific scientific question at hand, ensuring the integrity and precision of renal function assessment in the study of chronic kidney disease.
References
-
Maini, A., et al. (1990). 99mTc-MAG3 versus 131I-orthoiodohippurate in the routine determination of effective renal plasma flow. Journal of Nuclear Medicine and Allied Sciences, 34(2), 67-70. Retrieved January 17, 2026, from [Link]
-
Burckhardt, G., & Burckhardt, B. C. (2003). Molecular Physiology of Renal p-Aminohippurate Secretion. Physiology, 18(4), 153-157. Retrieved January 17, 2026, from [Link]
-
Anzai, N., et al. (2005). Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 125(1), 11-16. Retrieved January 17, 2026, from [Link]
-
PAH clearance. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Vielhauer, V., et al. (2006). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. American Journal of Physiology-Renal Physiology, 290(2), F328-F335. Retrieved January 17, 2026, from [Link]
-
Al-Nahhas, A. A., et al. (1989). Comparison of 99Tcm-mercaptoacetyltriglycine and 131I-orthoiodohippurate in determination of effective renal plasma flow (ERPF). Nuclear Medicine Communications, 10(2), 99-107. Retrieved January 17, 2026, from [Link]
-
Jafri, R. A., et al. (1988). Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. Journal of Nuclear Medicine, 29(2), 147-158. Retrieved January 17, 2026, from [Link]
-
Anzai, N., et al. (2006). Molecular physiology of renal organic anion transporters. Journal of Pharmacological Sciences, 100(5), 411-426. Retrieved January 17, 2026, from [Link]
-
Rehling, M., et al. (1990). Renal and extrarenal clearance of 99mTc-MAG3: a comparison with 125I-OIH and 51Cr-EDTA in patients representing all levels of glomerular filtration rate. European Journal of Nuclear Medicine, 17(1-2), 78-84. Retrieved January 17, 2026, from [Link]
-
Öztürk, H., & Mahmutyazıcıoğlu, K. (2012). Comparison of DTPA and MAG3 renal scintigraphies in terms of differential renal function based on DMSA renal. Medical Science and Discovery, 29(2), 43-48. Retrieved January 17, 2026, from [Link]
-
Jafri, R. A., et al. (1988). (PDF) Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Arroyo, A. (1991). Comparison of Technetium-99m MAG3™ and Iodine-131 OIH ERPF Results Using the Camera Technique. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
What are inulin clearance and Para-Amino Hippuric Acid (PAH) clearance used to estimate?. (2025). Evidence-Based Medicine Consult. Retrieved January 17, 2026, from [Link]
-
AMINOHIPPURATE SODIUM* "PAH". (n.d.). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
-
Aminohippuric Acid – Application in Therapy and Current Clinical Research. (n.d.). Drug Discovery. Retrieved January 17, 2026, from [Link]
-
Nakashima, R., et al. (1996). Measurement of effective renal plasma flow (ERPF) with 123I-orthoiodohippurate (I-123-OIH). Radiation Medicine, 14(3), 147-150. Retrieved January 17, 2026, from [Link]
-
Piciotto, G., et al. (2007). Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance. Reviews in Urology, 9(4), 191-196. Retrieved January 17, 2026, from [Link]
-
The Estimation of Renal Function with Tc-DTPA and Tc-MAG3. (2014). Thai Journal of Science and Technology. Retrieved January 17, 2026, from [Link]
-
Ozcan, Z., et al. (2012). Comparison of split renal function measured by Tc-DTPA, Tc-MAG3 and Tc-DMSA renal scintigraphies in paediatric age groups. Journal of Medical and Biological Sciences. Retrieved January 17, 2026, from [Link]
-
Taylor, A. T., et al. (2006). Comparison of camera-based 99mTc-MAG3 and 24-hour creatinine clearances for evaluation of kidney function. American Journal of Roentgenology, 187(3), 779-784. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 99mTc-MAG3 versus 131I-orthoiodohippurate in the routine determination of effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal and extrarenal clearance of 99mTc-MAG3: a comparison with 125I-OIH and 51Cr-EDTA in patients representing all levels of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 99Tcm-mercaptoacetyltriglycine and 131I-orthoiodohippurate in determination of effective renal plasma flow (ERPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Iodohippuric Acid
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This is particularly true for compounds like p-Iodohippuric acid, which is frequently utilized in its radiolabeled form as a diagnostic agent for assessing renal function.[1][2] Improper disposal of its radioisotopic variants, such as those containing Iodine-125 (I-125) or Iodine-131 (I-131), poses significant safety and regulatory risks.
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, focusing on the critical distinctions between its non-radioactive and radiolabeled forms. The procedures outlined herein are grounded in established safety protocols to ensure the protection of personnel and the environment.
Part 1: Hazard Identification and Core Principles
Before any disposal protocol is initiated, a thorough understanding of the associated hazards is paramount. The disposal procedure is dictated almost entirely by whether the this compound is "cold" (non-radioactive) or "hot" (radiolabeled).
-
Chemical Hazards : The non-radioactive hippuric acid molecule and its derivatives are generally considered irritants. Safety Data Sheets (SDS) for similar compounds indicate they can cause skin and serious eye irritation.[3] Therefore, even in its non-radioactive form, this compound waste should be handled as chemical waste.
-
Radiological Hazards : This is the primary concern for radiolabeled this compound (e.g., Hippuran I-131). The isotope used determines the nature of the radiation emitted (beta particles, gamma rays) and, crucially, the half-life.[2] The disposal strategy for radioactive materials is governed by federal and state laws and must be conducted in accordance with an institution's specific Radiation Safety Program.[4]
The foundational principle for managing radioactive waste, particularly for short-lived isotopes like I-131, is Decay-in-Storage (DIS) . This process involves storing the waste securely until the radioactivity decays to background levels, after which it can be disposed of as non-radioactive waste.[5]
Part 2: Disposal of Radiolabeled this compound
The disposal of this compound labeled with isotopes like I-131 or I-125 is a multi-step process that demands meticulous segregation, labeling, and documentation.
Isotope Characteristics and Their Impact on Disposal
The choice of disposal route is directly influenced by the half-life of the radioisotope.
| Isotope | Half-Life | Primary Emissions | Required Decay-in-Storage Time (10 half-lives) |
| Iodine-131 (¹³¹I) | ~8.04 days[6] | Beta, Gamma | ~80 days |
| Iodine-125 (¹²⁵I) | ~59.4 days | Gamma, X-ray | ~594 days (~1.6 years) |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear a lab coat, safety glasses, and at least one pair of disposable gloves when handling radioactive waste.[7] For iodine compounds, which can be volatile, consider wearing two pairs of gloves and changing the outer pair frequently.[5]
-
Conduct all waste handling and segregation within a designated and properly labeled radioactive work area, preferably on plastic-backed absorbent paper to contain potential spills.[7]
-
Use appropriate shielding (e.g., lead) to minimize radiation exposure, especially when handling stock vials or waste with significant activity.[5]
2. Waste Segregation at the Source: Proper segregation is the most critical step. Never mix different types of waste. Radioactive waste must be separated by:
-
Isotope : I-131 waste must be kept separate from I-125 waste and other radionuclides.[8]
-
Physical Form : Dry, liquid, and sharps waste must be placed in distinct containers.[4]
-
Mixed Hazards : Waste that is both radioactive and chemically hazardous (e.g., containing organic solvents) or biohazardous must be segregated and labeled as mixed waste.[7][8]
3. Packaging and Labeling Waste Streams:
-
Dry Solid Waste:
-
Protocol: Place items like contaminated gloves, absorbent paper, and empty plastic vials into a designated radioactive waste box lined with a yellow plastic bag. The use of yellow bags is a specific requirement for iodine-contaminated waste at some institutions.[8]
-
Causality: Solid waste must be free of liquids to prevent leakage and contamination.[4] Before disposal in the bag, all radioactive symbols on original containers should be defaced or removed to prevent confusion after the waste has decayed.[4]
-
Labeling: Attach a completed hazardous waste tag to each container, detailing the isotope (I-131), estimated activity, date, and generating lab.[8]
-
-
Liquid Waste:
-
Protocol:
-
Segregate aqueous from organic solvent-based waste.[4]
-
For aqueous waste, neutralize the solution to a pH between 5.5 and 8.5.[4] This can be done by slowly adding a base like sodium bicarbonate.[9]
-
Collect the neutralized aqueous waste in a clearly labeled, durable plastic carboy. Do not fill containers beyond the indicated "Full Line" to allow for expansion.[4]
-
Store the carboy in a secondary containment tray to prevent the spread of contamination in case of a leak.
-
-
Causality: Federal and local regulations strictly prohibit the drain disposal of measurable quantities of radioactive material unless specifically authorized by the institutional Radiation Safety Officer for very low-level waste.[7][10] Neutralization is required to prevent corrosion of the container and plumbing if sink disposal is ever permitted.[4]
-
-
Sharps Waste:
-
Protocol: Place all needles, syringes, contaminated pipette tips, and glass Pasteur pipettes into a designated radioactive sharps container.[4]
-
Labeling: Once the container is 3/4 full, seal it and attach a radioactive waste tag.
-
Causality: Sharps are segregated to prevent punctures of waste bags, which can lead to injury and radioactive contamination.[8]
-
Decay-in-Storage (DIS) Workflow
The following diagram illustrates the decision-making process for managing properly segregated radioactive waste via decay-in-storage.
Caption: Workflow for handling radioactive waste via Decay-in-Storage.
Part 3: Disposal of Non-Radioactive this compound
If you are working with non-radioactive ("cold") this compound, the disposal process is simpler and falls under standard chemical waste guidelines.
Step-by-Step Disposal Protocol:
-
Characterize the Waste : Determine if the waste is a pure solution of this compound or mixed with other chemicals (e.g., solvents).
-
Neutralization : As this compound is an acidic compound, it should be neutralized before disposal.
-
Collection and Labeling :
-
Pour the neutralized solution into a designated chemical waste container.
-
Label the container clearly with the full chemical name ("Neutralized this compound Solution") and any other components of the mixture.
-
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the collection of the chemical waste container.[12] Do not pour chemical waste down the drain unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.
Part 4: Emergency Spill Procedures
In the event of a spill of radiolabeled this compound, follow these steps immediately:
-
Inform : Alert all personnel in the immediate area about the spill.
-
Isolate : Secure the area to prevent entry and the spread of contamination.
-
Contain : Cover the spill with absorbent paper, working from the outside in to minimize its spread.
-
Decontaminate :
-
Wearing appropriate PPE (double gloves, lab coat, shoe covers), clean the affected area using a suitable decontamination solution. A solution of sodium thiosulfate can be effective for chemically stabilizing iodine.[6]
-
Place all contaminated cleaning materials into a designated radioactive waste bag.
-
-
Monitor : Use a radiation survey meter (e.g., a Geiger-Mueller detector for I-131) to check yourself, the area, and all equipment for residual contamination.[5][6] Repeat decontamination if necessary.
-
Report : Report the incident to your institution's Radiation Safety Officer immediately.
By adhering to these detailed procedures, researchers can ensure the safe, compliant, and responsible disposal of this compound, safeguarding both their laboratory environment and the broader community.
References
- University of California, San Diego. (n.d.). How to Store and Dispose of Radioactive Waste. UCSD Blink. Retrieved January 17, 2026.
- University of Illinois Chicago. (n.d.). Radioactive Waste Disposal Guidelines. Environmental Health and Safety. Retrieved January 17, 2026.
- University of Wisconsin-Milwaukee. (n.d.). Radioactive Waste Disposal. FAA USA Safety and Health Programs. Retrieved January 17, 2026.
- World Nuclear Association. (2024, April 30). Storage and Disposal of Radioactive Waste. Retrieved January 17, 2026.
- Pure Water Freedom. (n.d.). Iodine-131 Handling Precautions. Retrieved January 17, 2026.
- International Atomic Energy Agency. (n.d.). Disposal of Radioactive Waste. Retrieved January 17, 2026.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026.
- Health Physics Society. (n.d.). Nuclide Safety Data Sheet Iodine-131. HPS Chapters. Retrieved January 17, 2026.
- University of Michigan. (2020, November 17). Radiation Safety Service: Iodine - 131. Retrieved January 17, 2026.
- Grokipedia. (n.d.). ortho-Iodohippuric acid. Retrieved January 17, 2026.
- Pakistan Nuclear Regulatory Authority. (n.d.). Guidance for the users of iodine-131 in nuclear medicine centers. Retrieved January 17, 2026.
- National Center for Biotechnology Information. (n.d.). Iodohippuric acid I-125. PubChem. Retrieved January 17, 2026.
- International Atomic Energy Agency. (n.d.). Manual on THERAPEUTIC USES OF IODINE-131. Retrieved January 17, 2026.
- Wikipedia. (n.d.). ortho-Iodohippuric acid. Retrieved January 17, 2026.
- Cayman Chemical. (2025, September 26). Safety Data Sheet: 4-Hydroxyhippuric Acid. Retrieved January 17, 2026.
- Fisher Scientific. (2011, February 10). Safety Data Sheet: Hippuric acid. Retrieved January 17, 2026.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Hippuric acid. Retrieved January 17, 2026.
- Santa Cruz Biotechnology. (n.d.).
- Taylor & Francis. (n.d.). Aminohippuric acid – Knowledge and References. Retrieved January 17, 2026.
- Santa Cruz Biotechnology. (n.d.).
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved January 17, 2026.
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved January 17, 2026.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved January 17, 2026.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Radioactive Waste Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 5. purewaterfreedom.com [purewaterfreedom.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. hpschapters.org [hpschapters.org]
- 8. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling p-Iodohippuric acid
As a Senior Application Scientist, I understand that ensuring your safety in the laboratory is paramount. This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE) when handling p-Iodohippuric acid.
Hazard Assessment: A Dual-Risk Profile
This compound presents a dual-risk profile: chemical and, potentially, radiological. The appropriate level of PPE is dictated by which form of the material you are handling.
-
Chemical Hazards : Based on data from related compounds like hippuric acid and other iodinated organic molecules, the primary chemical risks are associated with irritation and acute toxicity.[1][2]
-
Radiological Hazards : this compound is frequently used in its radiolabeled form, most commonly with Iodine-123 (¹²³I) or Iodine-131 (¹³¹I), for renal function studies.[3][4] These isotopes present a significant external and internal radiation hazard that must be controlled.
The following table summarizes the potential hazards that dictate PPE selection.
| Hazard Category | Specific Hazard | Affected Organs/Routes of Exposure | Source Compound Analogue | Citations |
| Chemical | Serious Eye Damage / Irritation | Eyes | Hippuric Acid | [1][2] |
| Skin Irritation | Skin | Hippuric Acid, Iodine | [2][5] | |
| Respiratory Tract Irritation | Inhalation (especially of powder) | Hippuric Acid | [2] | |
| Harmful if Swallowed | Ingestion | Hippuric Acid | [1] | |
| Radiological | Gamma (γ) and Beta (β) Emission | Whole Body (External), Thyroid (Internal) | ¹³¹I / ¹²³I | [3] |
Engineering and Administrative Controls: Your First Line of Defense
Before any discussion of PPE, it is essential to emphasize that PPE is the last line of defense. The primary methods for ensuring your safety are robust engineering and administrative controls.
-
Ventilation : Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5]
-
Designated Work Areas : For radiolabeled compounds, all work must be conducted in a designated and properly shielded radioactive materials handling area. This area should be clearly marked with the universal radiation symbol.
-
ALARA Principle : For all work with radioactive materials, adhere to the A s L ow A s R easonably A chievable (ALARA) principle to minimize your radiation dose.
PPE for Non-Radioactive this compound
When handling the "cold" or non-radioactive form, the focus is on preventing chemical exposure.
Core PPE Ensemble (Chemical Handling)
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[6]
-
Causality : this compound is presumed to be a serious eye irritant based on data from its parent molecule, hippuric acid.[2] Goggles provide a 360-degree seal to protect against splashes and airborne powder. When a significant splash risk exists (e.g., handling bulk solutions), a full-face shield should be worn in addition to goggles.[7]
-
-
Skin and Body Protection :
-
Gloves : Wear nitrile gloves for their broad chemical resistance. Always inspect gloves for tears or pinholes before use.[5][8]
-
Causality : Nitrile provides effective protection against the irritant properties of both the acidic and organo-iodine components. For prolonged work or when handling concentrated solutions, consider double-gloving. Change gloves immediately if they become contaminated.
-
-
Lab Coat : A buttoned, knee-length laboratory coat is required to protect your skin and personal clothing from contamination.
-
-
Respiratory Protection :
-
Requirement : Generally not required when handling solutions within a fume hood. However, if you are weighing or transferring the solid powder outside of a containment system, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of fine particles.[9]
-
Causality : The hippuric acid component is known to cause respiratory tract irritation.[2]
-
Enhanced PPE for Radiolabeled this compound
When handling ¹²³I- or ¹³¹I-labeled this compound, you must supplement the core chemical PPE with specific radiation protection equipment.
Enhanced PPE Ensemble (Radiological Handling)
-
Dosimetry :
-
Requirement : A whole-body dosimeter (e.g., TLD badge) is mandatory to monitor your occupational radiation exposure. A ring dosimeter is also required to measure exposure to your extremities, which are often closest to the source.
-
Causality : Gamma radiation from iodine isotopes is penetrating. Dosimeters are the only way to accurately track your accumulated dose and ensure you remain below regulatory limits.
-
-
Body Shielding :
-
Requirement : Work behind appropriate shielding, such as lead or high-density acrylic shields, to attenuate gamma and beta radiation. Leaded aprons may be used in some situations, but their effectiveness depends on the energy of the isotope and the geometry of the work.[10]
-
Causality : Shielding places a physical barrier between you and the radioactive source, directly reducing the radiation dose rate according to the ALARA principle.
-
-
Disposable Outerwear :
-
Requirement : Use disposable gloves and a disposable lab coat or gown over your standard lab coat.[10]
-
Causality : This practice simplifies decontamination. All disposable items that come into contact with the radioactive material can be removed and disposed of as radioactive waste, preventing the spread of contamination to your personal clothing, skin, or non-designated areas.
-
Procedural Guidance: Selection and Disposal Workflows
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational Plan for PPE and Waste Disposal
This step-by-step plan ensures safety from material handling through to final disposal.
Step 1: Preparation and Donning PPE
-
Verify that a chemical fume hood and/or designated radiation work area is certified and operational.
-
Ensure an emergency eyewash and shower are accessible.[5]
-
Don PPE in the following order: lab coat, dosimeters (if applicable), safety goggles, respirator (if applicable), and finally, gloves (pulling cuffs over lab coat sleeves).
Step 2: Handling this compound
-
Perform all manipulations within the designated, controlled area (fume hood/shielded area).
-
Keep containers sealed when not in use.[5]
-
In the event of a spill, immediately alert others and follow your institution's specific spill cleanup procedures for chemical or radioactive materials.
Step 3: Doffing PPE and Decontamination
-
Remove PPE in a way that prevents cross-contamination. The general order is: outer gloves (if double-gloved), disposable gown, ring dosimeter, inner gloves.
-
Always wash hands thoroughly with soap and water after removing gloves.[8]
-
If working with radioactive material, perform a survey of your hands, body, and work area with an appropriate radiation detector (e.g., Geiger-Müller counter) before leaving the designated area.
Step 4: Waste Disposal The disposal stream for contaminated PPE and excess material is entirely dependent on the hazard type. Never mix hazardous chemical waste with radioactive waste unless it is designated as "mixed waste," which has highly specialized and costly disposal requirements.[11][12]
| Waste Type | Disposal Protocol | Citations |
| Chemically Contaminated PPE & Waste | - Collect in a clearly labeled, sealed hazardous waste container.- Do not dispose of down the drain or in regular trash.- Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. | [5][13] |
| Radiologically Contaminated PPE & Waste | - Segregate waste by isotope half-life (e.g., short vs. long).- Solid Waste (gloves, paper): Place in designated, shielded, and labeled radioactive waste containers (often yellow bags).- Liquid Waste : Collect in designated, labeled containers. Drain disposal is prohibited. - Follow all institutional and regulatory requirements for radioactive waste disposal. | [11][14][15][16] |
By understanding the dual nature of this compound's hazards and implementing these rigorous, multi-layered safety protocols, you can ensure a safe and compliant laboratory environment. Always consult your institution's specific safety manuals and EHS department for local requirements.
References
-
Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. [Link]
-
University of Toronto. Radioactive Waste Disposal - Environmental Health & Safety. [Link]
-
University of California, Berkeley. Radioactive Material Disposal - Environment, Health & Safety. [Link]
-
Tulane University. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS). [Link]
-
University of California, San Diego. How to Store and Dispose of Radioactive Waste - UCSD Blink. [Link]
-
University of North Carolina at Chapel Hill. (2021). Radiation Safety Manual - Chapter 09: Disposal of Radioactive Wastes. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal. [Link]
-
Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. [Link]
-
Loba Chemie. (2016). HIPPURIC ACID FOR SYNTHESIS MSDS. [Link]
-
International Atomic Energy Agency. PRACTICAL RADIATION TECHNICAL MANUAL: PERSONAL PROTECTIVE EQUIPMENT. [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
-
West Liberty University. (2005). Material Safety Data Sheet: Hippuric acid. [Link]
-
Evonik. (2023). SAFETY DATA SHEET. [Link]
-
Chem Service. (2015). SAFETY DATA SHEET: Benzonitrile. [Link]
-
Carl ROTH. (2016). Safety Data Sheet: o-Hydroxyhippuric acid. [Link]
-
PubMed. (2007). Validation of the preparation of individual doses of (131)I-sodium o-iodohippurate ((131)I-hippuran). [Link]
-
Wikipedia. ortho-Iodohippuric acid. [Link]
-
ResearchGate. (2020). Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Technology)-BATAN Bandung. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. echemi.com [echemi.com]
- 7. leelinework.com [leelinework.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. Article - Radiation Safety Manual - C... [policies.unc.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
